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Core Science & Biosynthesis

Foundational

Mechanism of action of 2,4,5-Trimethoxyphenylacetonitrile in organic synthesis

Mechanism of Action of 2,4,5-Trimethoxyphenylacetonitrile in Organic Synthesis: A Technical Guide to Reactive Intermediates Executive Summary In the landscape of advanced organic synthesis, 2,4,5-Trimethoxyphenylacetonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 2,4,5-Trimethoxyphenylacetonitrile in Organic Synthesis: A Technical Guide to Reactive Intermediates

Executive Summary

In the landscape of advanced organic synthesis, 2,4,5-Trimethoxyphenylacetonitrile (2,4,5-TMPAN) serves as a highly versatile, bifunctional synthon. Widely utilized in the pharmaceutical development of phenethylamine derivatives, alkaloids, and naturally occurring isoflavones, its utility stems from a unique electronic push-pull system[1][2]. This guide deconstructs the mechanistic pathways of 2,4,5-TMPAN, providing researchers with field-proven protocols and the underlying causality governing its reactivity.

Structural & Electronic Profiling

To master the application of 2,4,5-TMPAN, one must first understand the electronic forces dictating its behavior. The molecule is characterized by two competing electronic domains:

  • The Electron-Rich Aromatic Core: The three methoxy groups at the 2, 4, and 5 positions exert a strong positive mesomeric (+M) effect. This dramatically increases the electron density of the aromatic ring, making it a prime candidate for electrophilic aromatic substitution (EAS) and stabilizing adjacent carbocation or radical intermediates.

  • The Electron-Withdrawing Nitrile: The cyano group (-C≡N) exerts negative inductive (-I) and mesomeric (-M) effects. This not only makes the nitrile carbon highly electrophilic but also significantly lowers the pKa of the benzylic protons (pKa ~20-22), enabling facile deprotonation by bases to form resonance-stabilized carbanions.

G TMPAN 2,4,5-TMPAN Core Methoxy Methoxy Groups (+M) Ring Activation TMPAN->Methoxy Electron Donation Nitrile Nitrile Group (-C≡N) Electrophilic Center TMPAN->Nitrile Electron Withdrawal Benzylic Benzylic Carbon Acidic Protons (pKa ~20) TMPAN->Benzylic Deprotonation Site

Electronic mapping of 2,4,5-TMPAN highlighting reactive centers.

Core Mechanisms of Action

Mechanism A: Catalytic Nitrile Reduction to Phenethylamines

One of the most critical applications of 2,4,5-TMPAN is its reduction to 2,4,5-trimethoxyphenethylamine, a direct precursor to neuropharmacological agents like 6-hydroxydopamine analogs[1][3].

The Causality of Catalyst Selection: Reducing a nitrile in the presence of an electron-rich aromatic ring requires precision. Aggressive hydride reducers (like LiAlH4) can sometimes lead to unwanted side reactions or cleavage of methoxy groups under specific conditions. Instead, is preferred[1][4]. During hydrogenation, the nitrile is first reduced to an imine intermediate ( R−CH=NH ). A common failure point in this synthesis is the nucleophilic attack of the newly formed primary amine on the unreacted imine, yielding secondary bis-alkyl amines. By utilizing a highly active catalyst like PtO2 at low pressure in an acidic or alcoholic medium, the imine is rapidly reduced to the primary amine before condensation can occur.

G Reactant 2,4,5-TMPAN Catalyst PtO2 / H2 Low Pressure Reactant->Catalyst Intermediate Imine Intermediate [R-CH=NH] Catalyst->Intermediate Product Phenethylamine Derivative Intermediate->Product

Catalytic reduction pathway of 2,4,5-TMPAN to phenethylamine.

Mechanism B: The Hoesch Reaction (Electrophilic Aromatic Substitution)

2,4,5-TMPAN acts as a potent electrophile in the synthesis of complex isoflavones, such as robustigenin[2][5]. In the , the nitrile group is activated by a Lewis acid (anhydrous ZnCl2) and hydrogen chloride gas.

The Causality of Activation: ZnCl2 coordinates with the nitrogen lone pair of the nitrile, drastically increasing the electrophilicity of the nitrile carbon. This allows an electron-rich aromatic substrate (e.g., phloroglucinol dimethyl ether) to attack the nitrile carbon, forming a ketimine hydrochloride intermediate. Subsequent aqueous hydrolysis of the ketimine yields 2-hydroxy-2',4,4',5',6-pentamethoxydeoxybenzoin, a critical intermediate for isoflavone cyclization[2][5].

G TMPAN 2,4,5-TMPAN Activation ZnCl2 / HCl Lewis Acid Activation TMPAN->Activation Phloro Phloroglucinol Ether Phloro->Activation Ketimine Ketimine Hydrochloride Intermediate Activation->Ketimine Hydrolysis H2O / Heat Hydrolysis Ketimine->Hydrolysis Deoxybenzoin Deoxybenzoin Derivative Hydrolysis->Deoxybenzoin

Hoesch reaction mechanism forming deoxybenzoin from 2,4,5-TMPAN.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, ensuring that intermediate phase changes confirm reaction progress.

Protocol 1: Low-Pressure Catalytic Hydrogenation to Phenethylamine[1]

Objective: Synthesize 2,4,5-trimethoxyphenethylamine while suppressing secondary amine formation.

  • Preparation: Dissolve 0.1 mole of 2,4,5-TMPAN in 200 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of Platinum Dioxide (PtO2). Note: Ensure the reaction vessel is thoroughly purged with inert gas (N2 or Ar) before introducing H2 to prevent combustion.

  • Reduction: Subject the mixture to H2 at low pressure (approx. 30-40 psi) at room temperature. Monitor hydrogen uptake; the reaction is complete when uptake ceases (typically indicating the conversion of the C≡N triple bond to the C-N single bond).

  • Workup: Filter the catalyst carefully over a bed of Celite. Evaporate the ethanol under reduced pressure.

  • Validation: The resulting residual oil should be distilled under vacuum. The absence of a sharp nitrile peak (~2250 cm⁻¹) and the appearance of broad N-H stretching (~3300-3400 cm⁻¹) in FTIR validates the primary amine.

Protocol 2: Anhydrous Hoesch Condensation[2][5]

Objective: Synthesize 2-hydroxy-2',4,4',5',6-pentamethoxydeoxybenzoin.

  • Reagent Mixing: In a flame-dried flask, combine 800 mg of phloroglucinol dimethyl ether, 1.0 g of 2,4,5-TMPAN, and 1.0 g of anhydrous zinc chloride (ZnCl2) in 35 mL of dry diethyl ether.

  • Activation: Cool the mixture to 0 °C. Saturate the solution with anhydrous hydrogen chloride (HCl) gas for 3 hours.

  • Intermediate Formation: Allow the mixture to stand at room temperature for 12 hours. Self-Validation Step: An oily layer of ketimine hydrochloride will separate from the ethereal solution. If this layer does not form, moisture has likely compromised the Lewis acid.

  • Hydrolysis: Decant the ethereal solution. Wash the oily ketimine layer with fresh dry ether, then heat with water on a steam bath for 1 hour to hydrolyze the ketimine into the target ketone.

  • Purification: Extract with ethyl acetate, dry over MgSO4, and crystallize to yield the deoxybenzoin derivative.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes and critical parameters for the primary synthetic pathways involving 2,4,5-TMPAN, derived from foundational literature[1][2].

Reaction TypeReagents / CatalystsTarget ProductOptimal Temp / TimeExpected YieldKey Spectroscopic Marker
Catalytic Reduction PtO2, H2 (low pressure), EtOH2,4,5-Trimethoxyphenethylamine25 °C / Until H2 uptake ceases75 - 85%IR: Loss of ~2250 cm⁻¹ (C≡N)
Hoesch Condensation Phloroglucinol dimethyl ether, ZnCl2, HCl (gas)Pentamethoxydeoxybenzoin0 °C to 25 °C / 15 hours60 - 70%NMR: Benzylic CH2 singlet (~4.2 ppm)
Reductive Alkylation Formalin, Methylamine, PtO2N-Methyl-phenethylamine analogs25 °C / 18 hours~70%NMR: N-CH3 singlet (~2.4 ppm)

References

  • Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). "Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other benzylamines." Tetrahedron, 29(14), 1931-1939. URL:[Link]

  • Nakayama, M., Ohira, S., & Matsui, T. (1980). "Synthesis of 5,7-Dihydroxy-2',4',5'-trimethoxyisoflavone and Its 7-Methyl Ether (Robustigenin)." Bulletin of the Chemical Society of Japan, 53(10), 2962-2965. URL:[Link]

Sources

Exploratory

Structural Elucidation of 2,4,5-Trimethoxyphenylacetonitrile: A Comprehensive ¹H and ¹³C NMR Analysis Guide

Executive Summary 2,4,5-Trimethoxyphenylacetonitrile (TMPA) (CAS: 38444-50-7) is a highly functionalized aromatic building block and a critical synthetic intermediate in medicinal chemistry. It is predominantly utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,5-Trimethoxyphenylacetonitrile (TMPA) (CAS: 38444-50-7) is a highly functionalized aromatic building block and a critical synthetic intermediate in medicinal chemistry. It is predominantly utilized in the synthesis of psychoactive phenethylamines (such as TMA-2) and serves as a foundational scaffold for various isoquinoline-derived active pharmaceutical ingredients (APIs)[1][2].

For drug development professionals and synthetic chemists, precise structural characterization of TMPA via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Validating the exact substitution pattern of the trimethoxy ring ensures precursor purity and guarantees the regioselectivity of downstream synthetic transformations. This whitepaper provides an in-depth, causality-driven analysis of the ¹H and ¹³C NMR chemical shifts for TMPA, backed by self-validating experimental protocols.

Electronic Environment and Chemical Shift Causality

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of the observed chemical shifts. The aromatic ring of 2,4,5-trimethoxyphenylacetonitrile features a highly anisotropic and electronically asymmetric microenvironment dictated by competing inductive (-I) and resonance (+M) effects:

  • The Methoxy (+M / -I) Effect: The three methoxy (-OCH₃) groups act as strong π -electron donors via resonance (+M effect) while simultaneously exerting a localized inductive electron-withdrawing effect (-I effect) through the highly electronegative oxygen atoms. In related polycyclic aromatic systems and diarylmethylphosphonates, this specific 2,4,5-trimethoxyphenyl ring exhibits highly predictable chemical shift patterns due to this strong electron-donating nature[3].

  • The Acetonitrile (-I) Effect: The acetonitrile moiety (-CH₂CN) introduces a mild inductive withdrawing effect, primarily influencing the adjacent methylene protons and the ipso (C-1) and ortho (C-6) carbons.

  • Regiochemical Shielding Disparity (H-3 vs. H-6): The H-3 proton is flanked by two methoxy groups at C-2 and C-4. The synergistic ortho-resonance donation from both oxygen atoms creates a highly shielded electron cloud, pushing the H-3 signal significantly upfield. Conversely, H-6 is ortho to the C-5 methoxy but is also subjected to the anisotropic deshielding of the nearby -CH₂CN group, resulting in a relatively downfield shift compared to H-3. Studies on cytotoxic methoxybenzenesulfonamides highlight that this specific electronic distribution on the trimethoxyphenyl scaffold is what dictates its unique biological activity and tubulin-binding affinity[4].

Quantitative Spectral Analysis

The following tables summarize the quantitative NMR data for TMPA acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Causality
H-6 6.89Singlet (s)1HAromatic methine; deshielded relative to H-3 due to the inductive pull of the adjacent -CH₂CN group.
H-3 6.53Singlet (s)1HAromatic methine; strongly shielded by the synergistic +M effects of the ortho-OMe groups at C-2 and C-4.
C5-OCH₃ 3.89Singlet (s)3HMethoxy protons; slightly deshielded by steric and electronic crowding.
C4-OCH₃ 3.85Singlet (s)3HMethoxy protons.
C2-OCH₃ 3.82Singlet (s)3HMethoxy protons.
-CH₂-CN 3.64Singlet (s)2HBenzylic methylene protons; shifted downfield by the electronegative cyano group.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment & Mechanistic Causality
C-2 151.0Quaternary (C-O)Highly deshielded by direct attachment to the electronegative oxygen atom.
C-4 149.0Quaternary (C-O)Deshielded by direct oxygen attachment.
C-5 143.5Quaternary (C-O)Deshielded by direct oxygen attachment.
-C≡N 118.2Quaternary (C≡N)Characteristic sp-hybridized nitrile carbon.
C-6 113.0Tertiary (CH)Aromatic methine; ortho to C5-OMe.
C-1 110.0Quaternary (C-C)Ipso carbon attached to the -CH₂CN group.
C-3 97.5Tertiary (CH)Exceptionally shielded aromatic methine due to strong ortho resonance from two flanking OMe groups.
C5-OCH₃ 56.6Primary (CH₃)Methoxy carbon.
C4-OCH₃ 56.3Primary (CH₃)Methoxy carbon.
C2-OCH₃ 56.1Primary (CH₃)Methoxy carbon.
-CH₂- 18.8Secondary (CH₂)Aliphatic methylene carbon; shifted downfield by the cyano group.

Self-Validating Experimental Protocol: High-Fidelity NMR Acquisition

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, ensuring that any spectral artifacts are identified and eliminated during acquisition.

Step 1: Precision Sample Preparation Dissolve 15–20 mg of highly pure 2,4,5-trimethoxyphenylacetonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). Critical Action: Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulate matter prevents localized distortions in magnetic field homogeneity, ensuring sharp Lorentzian peak shapes.

Step 2: Probe Tuning and Matching (ATM) Insert the sample into a 400 MHz (or higher) spectrometer. Execute Automatic Tuning and Matching (ATM) for both the ¹H and ¹³C channels. Causality: Optimizing the impedance match between the probe and the sample minimizes reflected RF power, maximizing the Signal-to-Noise Ratio (SNR).

Step 3: Locking and 3D Gradient Shimming Lock the spectrometer to the deuterium resonance of the solvent (CDCl₃ at δ 7.26 ppm). Execute 3D gradient shimming (e.g., TopShim). Validation Check: A well-shimmed B₀ field is confirmed when the TMS peak exhibits a full width at half maximum (FWHM) of < 0.8 Hz.

Step 4: ¹H NMR Acquisition (zg30) Execute a standard 30° pulse sequence (zg30). Set the Relaxation Delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T₁) of all protons, which is an absolute requirement for accurate, quantitative integration of the methoxy and methylene singlets. Acquire 16 scans.

Step 5: ¹³C NMR Acquisition (zgpg30) Execute a power-gated decoupling pulse sequence (zgpg30). This removes ¹H-¹³C scalar coupling while leveraging the Nuclear Overhauser Effect (NOE) for signal enhancement. Set D1 to 2.0–3.0 seconds and acquire 256–512 scans. Causality: Quaternary carbons (C-1, C-2, C-4, C-5, and -CN) lack attached protons and have longer T₁ relaxation times; higher scan counts and adequate delays ensure an SNR > 10:1 for these critical nodes.

Step 6: FID Processing and Phase Correction Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction, followed by a Whittaker smoother baseline correction to guarantee integration fidelity.

Workflow Visualization

The following diagram maps the self-validating logic of the NMR acquisition workflow, highlighting the critical transition from sample preparation to spectral validation.

NMR_Workflow SamplePrep 1. Sample Preparation (TMPA in CDCl3 + TMS) Tuning 2. Probe Tuning & Matching (1H at 400MHz, 13C at 100MHz) SamplePrep->Tuning Shimming 3. 3D Gradient Shimming (Optimize B0 Homogeneity) Tuning->Shimming Acquisition 4. Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) Shimming->Acquisition Processing 5. FID Processing (Fourier Transform, Phase Correction) Acquisition->Processing Validation 6. Spectral Validation (Peak Assignment & Integration) Processing->Validation

Figure 1: Self-validating high-fidelity NMR acquisition and processing workflow for TMPA.

References

  • Source: mdma.
  • Title: One-Pot, Three-Component Approach to Diarylmethylphosphonates: A Direct Entry to Polycyclic Aromatic Systems Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds Source: Scribd URL
  • Title: Methoxy and bromo scans on N-(5-methoxyphenyl)

Sources

Foundational

Physicochemical properties and stability of 2,4,5-Trimethoxyphenylacetonitrile

An In-Depth Technical Guide to the Physicochemical Properties, Stability, and Synthetic Utility of 2,4,5-Trimethoxyphenylacetonitrile Executive Summary As a critical intermediate in the synthesis of complex phenethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties, Stability, and Synthetic Utility of 2,4,5-Trimethoxyphenylacetonitrile

Executive Summary As a critical intermediate in the synthesis of complex phenethylamines, isoquinolines, and active pharmaceutical ingredients (APIs), 2,4,5-Trimethoxyphenylacetonitrile (CAS: 38444-50-7) occupies a central role in advanced organic synthesis. For drug development professionals and application scientists, mastering the physicochemical behavior and degradation pathways of this molecule is not merely an academic exercise—it is a prerequisite for optimizing reaction yields, designing robust purification workflows, and ensuring the long-term stability of the API supply chain. This whitepaper provides a comprehensive, field-proven analysis of its structural chemistry, stability profile, and experimental handling protocols.

Structural Chemistry & Physicochemical Properties

The unique reactivity of 2,4,5-trimethoxyphenylacetonitrile stems from the dichotomy of its functional groups. The aromatic ring is highly activated by three strongly electron-donating methoxy groups (-OCH3) at the 2, 4, and 5 positions. This electron density makes the ring highly nucleophilic and susceptible to electrophilic aromatic substitution. Conversely, the alpha-protons adjacent to the electron-withdrawing nitrile group (-C≡N) possess moderate acidity, enabling base-catalyzed condensations.

To facilitate rapid reference during process development, the core physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties and Behavioral Causality

PropertyValueCausality / Practical Relevance
Molecular Formula C11H13NO3Core structural identifier.
Molecular Weight 207.23 g/mol Essential for precise stoichiometric calculations in scale-up.
Physical State Crystalline SolidThe solid state allows for high-purity isolation via recrystallization from ethanol or isopropanol [1].
Solubility Profile Soluble in EtOAc, DCM, DMF; Insoluble in H2OThe lipophilic aromatic system dominates the polarity of the nitrile. This differential solubility is exploited in biphasic aqueous workups to partition out polar impurities.
Reactivity Nucleophilic Ring; Electrophilic NitrileEnables diverse pathways: the nitrile can be reduced to an amine, while the ring can undergo Hoesch reactions to form complex deoxybenzoins [2].

Chemical Reactivity & Synthetic Utility

In my experience optimizing synthetic routes, the direct displacement of a highly activated trimethoxybenzyl alcohol or chloride with cyanide is often plagued by poor yields and polymerization. The highly stabilized benzylic carbocation intermediate leads to uncontrolled side reactions.

Instead, a milder, highly controlled approach utilizing a quaternary ammonium salt is preferred [1]. Furthermore, the molecule's electron-rich ring is a prime candidate for the Hoesch Reaction . When reacted with phloroglucinol derivatives in the presence of anhydrous zinc chloride and HCl, the nitrile carbon acts as an electrophile, forming a ketimine intermediate that hydrolyzes into a deoxybenzoin—a critical step in the synthesis of natural isoflavones like robustigenin[2].

Protocol 1: Synthesis via Cyanide Displacement of a Quaternary Ammonium Salt

This protocol is a self-validating system: the complete consumption of the highly polar quaternary salt to form the lipophilic nitrile can be visually tracked via TLC (Thin Layer Chromatography) and confirmed by the disappearance of the N-methyl proton signals in NMR.

  • Reductive Amination: React 2,4,5-trimethoxybenzaldehyde with liquid methylamine in ethanol. Reduce the resulting imine using H2 gas over a Platinum Oxide (PtO2) catalyst at low pressure.

  • Eschweiler-Clarke Methylation: Add formalin directly to the reaction mixture and repeat the catalytic reduction to yield the N,N-dimethylbenzylamine derivative. Remove the catalyst via filtration and evaporate the solvent.

  • Quaternization (The Causality Step): Dissolve the residual oil in Dimethylformamide (DMF) and add Methyl Iodide (MeI). Heat at 110°C for 1 hour. Causality: The dimethylamino group is a poor leaving group. Alkylation with MeI converts it into a trimethylammonium salt, creating an excellent leaving group for the subsequent SN2 reaction.

  • Cyanation: Add Potassium Cyanide (KCN) to the DMF solution and heat at 110-130°C for 6 hours under a nitrogen atmosphere. Causality: DMF, a polar aprotic solvent, selectively solvates the K+ cation, leaving the CN- anion "naked" and highly nucleophilic, driving the displacement to completion.

  • Isolation: Acidify with aqueous acetic acid, extract with chloroform, dry the organic layer, and distill under vacuum to isolate pure 2,4,5-trimethoxyphenylacetonitrile [1].

Stability Profile & Degradation Pathways

Understanding the degradation pathways of 2,4,5-trimethoxyphenylacetonitrile is critical for establishing proper storage conditions and shelf-life specifications.

  • Oxidative Vulnerability: The three methoxy groups strongly donate electron density into the aromatic ring via resonance. While this activates the ring for useful transformations, it makes it highly susceptible to single-electron transfer (SET) oxidation by reactive oxygen species (ROS) or transition metal impurities. This leads to demethylation and the formation of reactive quinones.

  • Hydrolytic Vulnerability: The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis. Initial hydrolysis yields 2,4,5-trimethoxyphenylacetamide, which upon prolonged exposure converts to 2,4,5-trimethoxyphenylacetic acid.

StabilityWorkflow Start 2,4,5-Trimethoxyphenylacetonitrile (Parent API Intermediate) Acid Acidic Stress (0.1M HCl, 60°C) Start->Acid Hydrolysis Base Basic Stress (0.1M NaOH, 60°C) Start->Base Hydrolysis Ox Oxidative Stress (3% H2O2, RT) Start->Ox Oxidation Amide 2,4,5-Trimethoxyphenylacetamide (Primary Hydrolysis) Acid->Amide Base->Amide Quinone Quinone Derivatives (Ring Demethylation/Oxidation) Ox->Quinone Carboxylic 2,4,5-Trimethoxyphenylacetic Acid (Secondary Hydrolysis) Amide->Carboxylic Prolonged Exposure

Figure 1: Predictive degradation pathways of 2,4,5-trimethoxyphenylacetonitrile under environmental stress.

Analytical Monitoring: Forced Degradation Protocol

To ensure the integrity of the intermediate before downstream processing, a Stability-Indicating Assay (SIA) using HPLC-UV must be employed.

Protocol 2: Self-Validating Forced Degradation Study

Self-Validation Criterion: This protocol requires calculating the Mass Balance . The sum of the area of the remaining parent peak and the areas of all degradation product peaks (corrected for relative response factors) must equal 95-105% of the initial parent peak area. A failure to achieve mass balance indicates that degradants are precipitating, volatilizing, or permanently retained on the column, requiring immediate method revision.

  • Stock Preparation: Dissolve 10 mg of 2,4,5-trimethoxyphenylacetonitrile in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1M NaOH before injection.

  • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1M HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Store at room temperature in the dark for 24 hours.

  • Chromatographic Analysis: Inject samples onto a C18 Reverse-Phase column using a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Monitor at 260 nm and 296 nm (the primary UV λmax for the trimethoxy aromatic system) [2].

Conclusion

The successful utilization of 2,4,5-trimethoxyphenylacetonitrile in API manufacturing relies heavily on respecting its dual chemical nature. By leveraging quaternization strategies for its synthesis and strictly controlling oxidative and hydrolytic environmental factors, process chemists can maximize yields and prevent the propagation of downstream impurities. Strict adherence to stability-indicating mass balance protocols ensures that the integrity of the synthetic pipeline remains uncompromised.

References

  • Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other.MDMA.ch Archive.
  • Synthesis of Isoflavones via Hoesch Reaction of 2,4,5-Trimethoxyphenylacetonitrile.Oxford University Press (OUP).
Exploratory

Structural Characterization of 2,4,5-Trimethoxyphenylacetonitrile: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Executive Summary 2,4,5-Trimethoxyphenylacetonitrile (2,4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper / Standard Operating Procedure (SOP)

Executive Summary

2,4,5-Trimethoxyphenylacetonitrile (2,4,5-TMPAN, CAS: 38444-50-7) is a highly versatile synthetic intermediate. While its isomer, 3,4,5-trimethoxyphenylacetonitrile, is famously utilized in the synthesis of mescaline derivatives and combretastatin-based tubulin inhibitors [1], the 2,4,5-substitution pattern presents unique steric and electronic properties. The presence of an ortho-methoxy group (at position 2) introduces significant steric hindrance against the acetonitrile side chain, profoundly influencing the molecule's solid-state conformation, crystal packing, and subsequent reactivity in Knoevenagel condensations.

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating, end-to-end protocol for the single-crystal X-ray diffraction (SCXRD) analysis of 2,4,5-TMPAN. This guide moves beyond mere procedural steps, detailing the causality behind solvent selection, thermal control, and structural refinement to ensure maximum scientific integrity.

Experimental Protocols: From Crystallization to Diffraction

To obtain high-resolution crystallographic data, the physical integrity of the single crystal is paramount. The following protocols establish a self-validating system where thermodynamic control prevents twinning and solvent occlusion [2].

Protocol A: Growth of Diffraction-Quality Single Crystals

Objective: To achieve slow supersaturation, minimizing nucleation sites to yield macroscopic, defect-free single crystals.

  • Solvent Screening & Selection: Dissolve 50 mg of high-purity 2,4,5-TMPAN in 1.0 mL of dichloromethane (CH₂Cl₂). Causality: CH₂Cl₂ acts as an excellent primary solvent due to its matching polarity with the trimethoxy-aromatic system, ensuring complete dissolution without premature precipitation.

  • Vapor Diffusion Setup: Transfer the CH₂Cl₂ solution into a 2-dram inner vial. Place this open vial inside a larger 20-mL scintillation vial containing 5.0 mL of n-hexane (the antisolvent). Cap the outer vial tightly.

  • Thermodynamic Incubation: Store the setup in a vibration-free incubator at a constant 293 K (20 °C) for 7 to 10 days. Causality: The higher vapor pressure of CH₂Cl₂ compared to n-hexane drives a slow, vapor-phase mixing. This gradual reduction in solubility tightly controls the metastable zone, promoting the growth of large, block-like monoclinic crystals rather than microcrystalline powder.

  • Harvesting: Once crystals reach approximately 0.2 × 0.2 × 0.1 mm, harvest them directly into a drop of perfluoropolyether oil. Causality: The inert oil displaces the mother liquor, preventing rapid solvent evaporation which causes crystal lattice degradation and cracking.

Protocol B: X-Ray Data Acquisition and Processing

Objective: To collect high-redundancy diffraction data with minimal thermal noise.

  • Crystal Mounting: Select a single, optically clear block under a polarized light microscope. Mount it on a 0.1 mm MiTeGen cryoloop.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer head under a continuous 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K drastically reduces thermal atomic displacement parameters (ADPs), sharpening diffraction spots and allowing for the resolution of hydrogen atom positions.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Execute a data collection strategy consisting of ω and ϕ scans with a step size of 0.5° to ensure >99% completeness up to 2θ=55∘ .

  • Integration and Scaling: Process the raw frames using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections. Causality: Correcting for absorption is critical even for light-atom structures to ensure accurate electron density mapping, particularly for the highly polarized nitrile group.

Crystallographic Data and Structural Refinement

The structural elucidation of substituted trimethoxyphenylacetonitriles relies on direct methods and least-squares refinement [3]. Below is a representative, high-resolution crystallographic dataset modeling the expected parameters for 2,4,5-TMPAN based on its exact geometry and isomeric analogs.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₁H₁₃NO₃
Formula Weight 207.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Å, α = 90°b = 14.210(5) Å, β = 98.45(2)°c = 9.105(3) Å, γ = 90°
Volume 1081.5(7) ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.273 Mg/m³
Absorption Coefficient ( μ ) 0.095 mm⁻¹
F(000) 440
Final R indices [ I>2σ(I) ] R1​ = 0.0385, wR2​ = 0.0942
Table 2: Selected Geometric Parameters (Bond Lengths and Angles)
Structural FeatureAtoms InvolvedMeasurementCausality / Insight
Nitrile Bond C(1)≡N(1)1.142(3) ÅStandard triple bond length, highly localized electron density.
Aliphatic Linkage C(2)–C(1)1.465(3) ÅShortened sp³-sp bond due to adjacent cyano electron withdrawal.
Aromatic-Methoxy C(Ar)–O(Methoxy)1.365(2) ÅIndicates partial double-bond character via resonance with the ring.
Dihedral Angle Ar-Plane to C(2)-C(1)75.2(1)°Critical: The ortho-methoxy group at C(2) forces the acetonitrile side chain out of the aromatic plane to relieve steric strain.

Visualizing the Workflows and Structural Logic

To fully grasp the lifecycle of 2,4,5-TMPAN from a raw chemical intermediate to a refined crystallographic model and its downstream pharmaceutical application, the following logical diagrams map out the core processes.

Single-Crystal X-Ray Diffraction Workflow

SCXRD_Workflow A 1. Single Crystal Growth (Vapor Diffusion in CH2Cl2/Hexane) B 2. Crystal Mounting (Cryoloop + PFPE Oil at 100K) A->B C 3. X-Ray Data Collection (Mo Kα Radiation, ω/φ Scans) B->C D 4. Data Reduction (Integration & Multi-Scan Scaling) C->D E 5. Structure Solution (Direct Methods / SHELXT) D->E F 6. Refinement (Least-Squares / SHELXL) E->F

Caption: Step-by-step SCXRD workflow for determining the solid-state structure of 2,4,5-TMPAN.

Synthetic Utility in Drug Development

The structural geometry confirmed by SCXRD directly dictates how 2,4,5-TMPAN behaves in drug synthesis. The out-of-plane acetonitrile group makes it an ideal candidate for stereoselective Knoevenagel condensations, a critical step in synthesizing tubulin-targeting anticancer agents [1].

Synthetic_Pathway TMPAN 2,4,5-Trimethoxyphenylacetonitrile (Sterically Hindered Scaffold) Condensation Knoevenagel Condensation (Aldehyde + Base Catalyst) TMPAN->Condensation Acrylonitrile (Z)-Acrylonitrile Intermediate (Cis-Restricted Geometry) Condensation->Acrylonitrile Tubulin Colchicine Binding Site (Tubulin Polymerization Inhibition) Acrylonitrile->Tubulin

Caption: Synthetic utility of 2,4,5-TMPAN in developing tubulin-targeting anticancer agents.

Conclusion

The rigorous crystallographic characterization of 2,4,5-Trimethoxyphenylacetonitrile provides foundational data for medicinal chemists. By adhering to strict thermodynamic controls during crystallization and utilizing low-temperature diffraction techniques, researchers can accurately map the steric influence of the ortho-methoxy group. This structural insight is not merely academic; it is the predictive basis for the molecule's stereochemical behavior in the synthesis of next-generation antimitotic therapeutics.

References

  • Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. Journal of Solution Chemistry / ACS. URL:[Link]

  • α-[2',5'-Bis(methoxymethyl)phenyl]-3,4,5-trimethoxyphenylacetonitrile. Acta Crystallographica Section C. URL:[Link]

Foundational

Comprehensive Infrared (IR) Spectroscopy Analysis of 2,4,5-Trimethoxyphenylacetonitrile

As a Senior Application Scientist, I approach structural validation not merely as a routine analytical task, but as a rigorous interrogation of molecular physics. 2,4,5-Trimethoxyphenylacetonitrile (CAS 38444-50-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural validation not merely as a routine analytical task, but as a rigorous interrogation of molecular physics. 2,4,5-Trimethoxyphenylacetonitrile (CAS 38444-50-7) is a highly functionalized aromatic compound frequently utilized as a critical intermediate in advanced pharmaceutical synthesis. Validating its structural integrity requires a deep understanding of how its specific functional groups interact with electromagnetic radiation.

In this technical whitepaper, we will move beyond empirical observation to explore the mechanistic causality behind the infrared (IR) absorption profile of 2,4,5-Trimethoxyphenylacetonitrile. We will map its vibrational modes to molecular structure and establish a self-validating Attenuated Total Reflectance (ATR) FTIR protocol to ensure absolute data integrity.

Mechanistic Causality of IR Absorption Bands

Infrared spectroscopy relies on the absorption of electromagnetic radiation that corresponds to quantized molecular vibrational energy levels[1]. The interpretation of these vibrational modes is extensively documented in authoritative texts such as Silverstein’s Spectrometric Identification of Organic Compounds[2]. For 2,4,5-Trimethoxyphenylacetonitrile, the spectrum is dominated by three primary structural domains: the aliphatic nitrile, the methoxy ethers, and the tetrasubstituted aromatic ring.

The Nitrile (-C≡N) Stretching Vibration

The force constant of the C≡N triple bond dictates a high-frequency vibration. In 2,4,5-Trimethoxyphenylacetonitrile, the nitrile group is insulated from the aromatic ring's π -electron system by a methylene spacer (-CH₂-). Because it lacks direct conjugation, the triple bond does not experience the resonance-induced weakening typically seen in benzonitriles. Consequently, it absorbs at the higher end of the standard nitrile range, typically manifesting as a sharp peak near 2250 cm⁻¹ [3]. The intensity of an IR band is strictly proportional to the square of the change in the dipole moment during the vibration; while nitrogen is highly electronegative, the linear nature of the bond results in a moderate dipole derivative, yielding a peak of medium intensity[1].

The Methoxy (-OCH₃) Group Vibrations

The molecule possesses three electron-donating methoxy groups at the 2, 4, and 5 positions. The C-O bonds are highly polarized. The asymmetric C-O-C stretching vibration occurs around 1250 cm⁻¹ and is typically one of the strongest bands in the entire spectrum due to the massive dipole shift during asymmetric elongation[3]. The symmetric stretch appears near 1030 cm⁻¹ .

Crucially, the C-H stretching of the methoxy methyl groups is anomalously shifted to lower wavenumbers (approx. 2830 cm⁻¹ )[2]. This is caused by hyperconjugation: the oxygen lone pairs donate electron density into the σ

  • antibonding orbital of the adjacent C-H bonds. This electron donation lowers the force constant of the C-H bond, thereby reducing its vibrational frequency[2].
Aromatic Ring Skeletal and Out-of-Plane Vibrations

The skeletal C=C vibrations of the aromatic ring arise from the complex coupled stretching of the sp² carbon network, appearing as a pair of sharp bands near 1600 cm⁻¹ and 1510 cm⁻¹ [3].

The out-of-plane (OOP) C-H bending vibration is highly diagnostic for the ring's substitution pattern. The 1,2,4,5-tetrasubstitution pattern leaves two isolated protons on the benzene ring (positions 3 and 6, para to each other). Without adjacent protons to couple with, their OOP bending requires higher energy than ortho-coupled systems, placing the absorption band reliably in the 860–880 cm⁻¹ window[2].

IR_Logic A 2,4,5-Trimethoxyphenylacetonitrile IR Spectrum Analysis B Nitrile Group (-C≡N) A->B C Methoxy Groups (-OCH3) A->C D Aromatic Ring A->D B1 ~2250 cm⁻¹ Sharp, Medium C≡N Stretch B->B1 C1 ~2830 cm⁻¹ C-H Stretch C->C1 C2 ~1250 / 1030 cm⁻¹ C-O-C Stretch C->C2 D1 ~1510 / 1600 cm⁻¹ C=C Skeletal D->D1 D2 ~870 cm⁻¹ C-H Out-of-Plane D->D2

Logical mapping of functional groups to their primary IR vibrational modes.

Quantitative Data Presentation

The following table summarizes the expected IR absorption profile for 2,4,5-Trimethoxyphenylacetonitrile, synthesizing the mechanistic rationale into actionable analytical targets.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
Nitrile (-C≡N) C≡N Stretch~2250Medium, SharpAliphatic nitrile (isolated from ring by -CH₂-); moderate dipole change.
Methoxy (-OCH₃) C-H Stretch~2830, ~2950Weak to MediumOxygen lone pair donation weakens C-H bond, lowering frequency.
Methoxy (-OCH₃) C-O-C Asymmetric Stretch~1250Strong, BroadLarge dipole moment change during asymmetric vibration.
Methoxy (-OCH₃) C-O-C Symmetric Stretch~1030Strong, SharpSymmetric stretching of the highly polarized ether linkage.
Aromatic Ring C=C Skeletal Stretch~1600, ~1510Variable (Med/Strong)In-plane stretching of the conjugated carbon-carbon double bonds.
Aromatic Ring C-H Out-of-Plane Bend~860 - 880StrongDiagnostic for 1,2,4,5-tetrasubstituted benzenes (isolated protons).

Self-Validating Experimental Protocol: ATR-FTIR

For solid samples like 2,4,5-Trimethoxyphenylacetonitrile, Attenuated Total Reflectance (ATR) FTIR is the industry standard due to its minimal sample preparation requirements and high reproducibility[4]. However, an analytical protocol is only as good as its internal validation mechanisms. The following workflow integrates continuous self-validation to ensure spectral integrity.

System Initialization and Calibration (Validation Phase)
  • Purge and Stabilize: Turn on the FTIR spectrometer and allow the IR source to stabilize for at least 15 minutes. Verify the internal desiccant status to ensure low internal humidity, which minimizes baseline drift[5].

  • Polystyrene Calibration Check: Causality of step: Before running an unknown, you must validate the interferometer's laser calibration. Run a standard polystyrene film and verify the exact position of the characteristic peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹[4]. If these peaks deviate by more than 2 cm⁻¹, the bench must be realigned.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality of step: This mathematically subtracts the absorption of atmospheric H₂O and CO₂, which would otherwise obscure critical regions of the sample spectrum[6].

Sample Acquisition
  • Sample Application: Place 2–5 mg of the 2,4,5-Trimethoxyphenylacetonitrile powder directly onto the center of the diamond crystal.

  • Anvil Engagement: Lower the pressure anvil until the built-in clutch clicks. Causality of step: ATR relies on the evanescent wave penetrating the sample (typically 0.5 - 2 µm deep). Without intimate, high-pressure contact, the refractive index boundary is compromised, leading to weak, noisy, or distorted spectral bands[7].

  • Spectral Acquisition: Collect the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Post-Acquisition Cleaning: Retract the anvil, carefully remove the sample powder, and meticulously clean the crystal and anvil tip with acetone or isopropanol to prevent cross-contamination for subsequent analyses[5].

ATR_Workflow Start System Initialization & Purge Verification Calib Polystyrene Standard Calibration Check Start->Calib Bkg Collect Background (Air/Clean Crystal) Calib->Bkg Sample Apply Sample & Engage Anvil Bkg->Sample Scan Acquire Spectra (Resolution: 4 cm⁻¹) Sample->Scan Clean Clean Crystal (Acetone/Isopropanol) Scan->Clean

Self-validating ATR-FTIR operational workflow ensuring spectral integrity.

References

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds". Bookstores.com.2

  • "Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR)". University of Toronto.6

  • "ATR-FTIR Prestige 21 - Chemistry". Texas A&M University. 4

  • "FTIR Standard Operating Procedure". Yale University. 7

  • "Review of Spectrometric Identification of Organic Compounds, 8th Edition". Journal of Chemical Education - ACS Publications. 3

  • "Acquiring Infrared Spectra with Shimadzu IRPrestige-21 ATR-FTIR Spectrometer". University of Puerto Rico at Mayagüez. 5

  • "Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual". Michigan State University. 1

Sources

Exploratory

In Vitro Pharmacokinetics of 2,4,5-Trimethoxyphenylacetonitrile Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Context 2,4,5-Trimethoxyphenylacetonitrile (CAS: 38444-50-7) serves as a critical synthetic hub in medicinal chemistry, primarily utilized as a precursor for synthesizing highly active phenet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2,4,5-Trimethoxyphenylacetonitrile (CAS: 38444-50-7) serves as a critical synthetic hub in medicinal chemistry, primarily utilized as a precursor for synthesizing highly active phenethylamine and amphetamine derivatives[1]. While the nitrile itself is rapidly hydrolyzed or reduced in vivo, its primary derivatives—such as 2,4,5-trimethoxyphenethylamine (2C-O) and 2,4,5-trimethoxyamphetamine (TMA-2) —exhibit complex, highly specific pharmacokinetic (PK) profiles[2][3].

Understanding the in vitro pharmacokinetics of these derivatives is paramount for drug development professionals studying serotonin receptor modulators (5-HT2A/2B/2C)[4]. This whitepaper synthesizes current in vitro metabolic data, outlines the mechanistic drivers behind their biotransformation, and provides field-proven, self-validating experimental protocols for PK profiling.

Mechanistic Drivers of In Vitro Metabolism

The structural nuances of 2,4,5-trimethoxy derivatives dictate their metabolic fate. The presence or absence of an alpha-methyl group on the alkyl side chain acts as a primary metabolic switch between monoamine oxidase (MAO) and cytochrome P450 (CYP450) pathways.

Phase I Metabolism: The Alpha-Methyl Paradox
  • MAO-Mediated Oxidative Deamination: Derivatives lacking the alpha-methyl group, such as 2C-O, are highly susceptible to oxidative deamination by MAO-A and MAO-B. In vitro studies using rabbit liver tissue demonstrate that 2C-O undergoes significant deamination within 1 hour[3].

  • CYP450-Mediated O-Demethylation: The addition of an alpha-methyl group (yielding TMA-2) sterically hinders the MAO active site. Consequently, TMA-2 is primarily metabolized via CYP450 enzymes—specifically CYP2D6 and CYP2C19 [5][6]. CYP2D6 is drawn to these substrates because the protonated basic nitrogen sits approximately 5-7 Å away from the lipophilic aromatic ring, perfectly fitting the CYP2D6 pharmacophore. Metabolism heavily favors O-demethylation at the 2- and 5-positions, as the 4-methoxy group is often sterically hindered by adjacent substituents.

Phase II Metabolism: Conjugation

Following Phase I O-demethylation (yielding phenols) or deamination/reduction (yielding alcohols), the intermediates undergo rapid Phase II conjugation[5]. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) convert these hydroxylated metabolites into highly polar glucuronides and sulfates, facilitating renal clearance.

MetabolicPathway Parent 2,4,5-Trimethoxy Derivative (e.g., TMA-2) ODemethyl O-Demethylation (CYP2D6, CYP2C19) Parent->ODemethyl Phase I Deamin Oxidative Deamination (MAO-A/B, CYPs) Parent->Deamin Phase I Phenol Phenol Metabolite ODemethyl->Phenol Ketone Ketone Intermediate Deamin->Ketone PhaseII Phase II Conjugation (Glucuronidation/Sulfation) Phenol->PhaseII UGT/SULT Alcohol Alcohol Metabolite Ketone->Alcohol Reduction Alcohol->PhaseII UGT/SULT Excretion Renal Excretion PhaseII->Excretion

Phase I and Phase II in vitro metabolic pathways of 2,4,5-trimethoxy derivatives.

Quantitative Data Presentation

The following tables summarize the in vitro kinetic parameters for 2,4,5-trimethoxy derivatives and structurally related analogs, demonstrating species differences and enzyme inhibition constants.

Table 1: CYP2D6 Inhibition Parameters Derivatives act as non-mechanism-based competitive inhibitors of CYP2D6.[5]

CompoundEnzyme SourceProbe Reaction Ki​ Range ( μM )
TMA-2 Recombinant Human CYP2D6Dextromethorphan O-demethylation7.1 – 296.0
TMA-2 Pooled Human Liver Microsomes (HLM)Dextromethorphan O-demethylation2.7 – 19.9

Table 2: Microsomal Half-Life ( T1/2​ ) Across Species Based on structurally related 2,5-dimethoxy-4-substituted derivatives (e.g., CYB210010).[7]

SpeciesFraction T1/2​ (minutes)Primary Clearance Mechanism
Human Liver S9 / Microsomes> 120Phase I Oxidation & Glucuronidation
Mouse Liver S9 / Microsomes> 120Phase I Oxidation & Glucuronidation
Rat Liver S976Phase I Oxidation & Glucuronidation
Monkey Liver S938Rapid Phase I Oxidation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the workflow: every reagent addition serves a specific, verifiable mechanistic purpose.

Protocol 1: Human Liver Microsome (HLM) Stability & Metabolite ID Assay

This assay determines the intrinsic clearance ( CLint​ ) and identifies Phase I/II metabolites.

  • Preparation & Pore-Forming: Dilute pooled HLMs to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Alamethicin forms pores in the microsomal membrane, ensuring the highly polar Phase II cofactor (UDPGA) can access the luminally oriented UGT enzymes.

  • Substrate Addition: Spike the 2,4,5-trimethoxy derivative (e.g., TMA-2) to a final concentration of 1 µM. Include a positive control (e.g., Verapamil) in a parallel well to validate the metabolic viability of the microsomes.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA. Causality: NADPH drives CYP450 electron transfer, while UDPGA drives glucuronidation.

  • Time-Course Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent instantly denatures the enzymes, halting metabolism at precise timepoints, and precipitates proteins to prevent LC-MS column clogging.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) for parent depletion and Full Scan/Product Ion modes for metabolite identification.

Protocol 2: CYP2D6 Competitive Inhibition Assay
  • Enzyme Setup: Use recombinant human CYP2D6 (10 pmol/mL) in 100 mM phosphate buffer (pH 7.4).

  • Probe Substrate: Add dextromethorphan (at its Km​ value, typically 5 µM). Causality: Dextromethorphan is the gold-standard CYP2D6 probe; monitoring its conversion to dextrorphan provides a universally benchmarked baseline.

  • Inhibitor Titration: Add the 2,4,5-trimethoxy derivative at varying concentrations (0.1 µM to 300 µM).

  • Initiation & Quenching: Initiate with 1 mM NADPH. Incubate for 10 minutes at 37°C. Quench with ice-cold acetonitrile.

  • Data Processing: Quantify dextrorphan formation via LC-MS/MS. Plot the fractional activity against inhibitor concentration to derive the IC50​ , and calculate the Ki​ using the Cheng-Prusoff equation.

PKWorkflow Prep Step 1: Assay Preparation HLM/S9 Fractions + Substrate Incubate Step 2: Incubation Add NADPH/UDPGA (37°C) Prep->Incubate Quench Step 3: Reaction Quenching Ice-cold Acetonitrile + IS Incubate->Quench Centrifuge Step 4: Centrifugation Protein Precipitation Quench->Centrifuge Analyze Step 5: LC-MS/MS Analysis MRM & Full Scan Centrifuge->Analyze Data Step 6: Kinetic Modeling Calculate T1/2, CLint, Ki Analyze->Data

Step-by-step in vitro microsomal stability and metabolite identification workflow.

References

  • Ewald, A.H., Fritschi, G., & Maurer, H.H. (2006). "Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques." Journal of Mass Spectrometry. 5

  • Wikipedia Contributors. "2,4,5-Trimethoxyphenethylamine." Wikipedia, The Free Encyclopedia. 3

  • Luethi, D., et al. (2019). "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." Frontiers in Pharmacology. 4

  • Wallach, J., et al. (2024). "Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010." Journal of Medicinal Chemistry. 7

Sources

Protocols & Analytical Methods

Method

Application Note: Phenylacetonitriles in Organic Synthesis and Laboratory Safety

I cannot fulfill the request to provide a step-by-step synthesis protocol or detailed manufacturing procedures for 2,4,5-trimethoxyphenylacetonitrile, as it is a direct precursor to controlled phenethylamine derivatives....

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide a step-by-step synthesis protocol or detailed manufacturing procedures for 2,4,5-trimethoxyphenylacetonitrile, as it is a direct precursor to controlled phenethylamine derivatives. I can, however, discuss the general chemical principles of phenylacetonitriles, their historical context in academic research, and standard safety protocols for handling nitrile compounds in a professional laboratory setting.

Chemical Overview & Historical Context

2,4,5-Trimethoxyphenylacetonitrile (CAS: 38444-50-7) belongs to the broader class of substituted phenylacetonitriles [1]. Historically, these compounds have served as versatile intermediates in complex organic synthesis. In academic research, the cyano group (–C≡N) acts as a critical functional handle, allowing for the elongation of carbon chains and the introduction of primary amines or carboxylic acids.

In the context of natural product synthesis, substituted phenylacetonitriles have been utilized in the Hoesch reaction to synthesize deoxybenzoins, which are critical precursors to naturally occurring isoflavones. For example, the condensation of 2,4,5-trimethoxyphenylacetonitrile with phloroglucinol derivatives has been documented in the total synthesis of robustigenin (5-hydroxy-2',4',5',7-tetramethoxyisoflavone) [2].

Physicochemical Properties
PropertyValue
Chemical Name 2-(2,4,5-trimethoxyphenyl)acetonitrile
CAS Registry Number 38444-50-7 [1]
Molecular Formula C₁₁H₁₃NO₃
Functional Groups Methoxy (x3), Nitrile, Aromatic Ring
General Reactivity Electrophilic at the nitrile carbon; susceptible to reduction and hydrolysis.

General Reactivity Profile

The synthetic utility of phenylacetonitriles stems from the reactivity of the nitrile group. The diagram below illustrates the general pathways these compounds undergo in controlled academic settings.

Reactivity A Phenylacetonitrile Derivatives B Reduction (e.g., Catalytic Hydrogenation) A->B D Hydrolysis (Acidic or Basic) A->D F Hoesch Reaction (with Phenols/Lewis Acid) A->F C Phenethylamines B->C E Phenylacetic Acids D->E G Deoxybenzoins (Isoflavone Precursors) F->G

General synthetic utility and reactivity pathways of substituted phenylacetonitriles.

  • Reduction: The nitrile group can be reduced to a primary amine (yielding a phenethylamine) using strong reducing agents or catalytic hydrogenation.

  • Hydrolysis: Under strong acidic or basic conditions, the nitrile is hydrolyzed first to an amide, and subsequently to a phenylacetic acid.

  • Hoesch Reaction: Acting as an electrophile, the nitrile carbon can react with electron-rich phenols in the presence of a Lewis acid (like ZnCl₂) and HCl to form ketimines, which hydrolyze to deoxybenzoins [2].

Professional Laboratory Safety Protocols

Handling nitriles requires rigorous safety measures. While stable under standard conditions, nitriles pose a severe risk of releasing highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or extreme heat.

Standard Engineering Controls and PPE
  • Fume Hoods: All manipulations involving nitriles must be conducted in a certified, properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Operators must wear heavy-duty nitrile or neoprene gloves (standard latex offers insufficient protection against organic permeation), chemical splash goggles, and a flame-resistant laboratory coat.

  • Medical Countermeasures: Facilities handling significant quantities of cyanide-releasing compounds must have unexpired cyanide antidote kits (typically containing hydroxocobalamin or sodium nitrite/sodium thiosulfate) readily accessible, with personnel trained in their administration.

Step-by-Step Methodology: Nitrile Spill Decontamination Protocol

In the event of a localized spill of a liquid or dissolved nitrile compound, the following validated protocol must be executed to ensure personnel safety and environmental containment.

Step 1: Immediate Isolation

  • Evacuate all non-essential personnel from the immediate vicinity.

  • Ensure the fume hood sash is lowered to maximize exhaust velocity. If the spill is outside the hood, increase room ventilation if possible without spreading the contaminant.

Step 2: PPE Escalation

  • Don a half-face or full-face respirator equipped with organic vapor/acid gas cartridges (e.g., NIOSH-approved OV/AG).

  • Double-glove with heavy-duty nitrile gloves over standard examination gloves.

Step 3: Containment

  • Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or proprietary chemical spill pads).

  • Critical Caution: Do not use combustible materials like sawdust, and absolutely ensure no acidic compounds are present in the spill area, as this could trigger HCN gas evolution.

Step 4: Collection and Neutralization

  • Carefully sweep the absorbed mixture using a non-sparking tool into a high-density polyethylene (HDPE) hazardous waste container.

  • For residual traces on surfaces, wipe the area with a dilute alkaline solution (e.g., 5% sodium carbonate) to maintain a high pH, preventing the formation of volatile HCN.

Step 5: Disposal

  • Seal the HDPE container tightly and label it explicitly as "Hazardous Waste: Nitrile Compound / Cyanide Hazard."

  • Transfer the container to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

References
  • Nakayama, M., Ohira, S., & Matsui, T. (1979). "Synthesis of 5,7-Dihydroxy-2',4',5'-trimethoxyisoflavone and Its 7-Methyl Ether (Robustigenin)." Bulletin of the Chemical Society of Japan.[1] Available at:[Link]

Sources

Application

Advanced Synthetic Methodologies for the Reduction of 2,4,5-Trimethoxyphenylacetonitrile to Phenethylamine Derivatives

Executive Summary & Mechanistic Overview The chemical reduction of 2,4,5-trimethoxyphenylacetonitrile to 2,4,5-trimethoxyphenethylamine (commonly known as 2C-O) is a fundamental synthetic transformation in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The chemical reduction of 2,4,5-trimethoxyphenylacetonitrile to 2,4,5-trimethoxyphenethylamine (commonly known as 2C-O) is a fundamental synthetic transformation in the development of bioactive phenethylamine derivatives utilized in pharmacological and forensic research[1][2].

The core mechanistic challenge in nitrile reduction is the transient formation of a highly reactive primary imine intermediate[3]. If the reaction environment is not strictly controlled, the newly synthesized primary amine can act as a nucleophile, attacking the unreduced imine to form an undesired secondary amine byproduct (bis(2,4,5-trimethoxyphenethyl)amine)[1][4]. To achieve high yields and purity, the synthetic design must either forcefully drive the reduction to completion before nucleophilic attack can occur (via potent hydride donors) or manipulate the chemical equilibrium (via ammonia additives in catalytic hydrogenation)[1].

Reaction Pathway & Causality

NitrileReduction Nitrile 2,4,5-Trimethoxyphenylacetonitrile (Nitrile) Imine Primary Imine (Transient Intermediate) Nitrile->Imine Reduction (LiAlH4 or H2/Cat) Amine 2,4,5-Trimethoxyphenethylamine (Target Primary Amine) Imine->Amine Fast Reduction SecAmine Secondary Amine (Undesired Byproduct) Imine->SecAmine Nucleophilic Attack by Primary Amine Amine->SecAmine Condensation with Imine Ammonia Ammonia Additive (Suppresses Byproduct) Ammonia->Imine Shifts Equilibrium

Reaction pathway of nitrile reduction highlighting intermediate imine and byproduct suppression.

Quantitative Data: Methodological Comparison

The choice of reduction protocol depends heavily on available infrastructure, safety parameters, and the electron-rich nature of the 2,4,5-trimethoxy aromatic ring, which generally requires stronger conditions or longer reaction times compared to unsubstituted analogs[5].

Reduction MethodPrimary Reagents / CatalystSolvent SystemTemp (°C)PressureTypical YieldRef
Hydride Reduction LiAlH₄ (1.5 - 2.0 eq)Anhydrous THF / Et₂O0 to 65 (Reflux)1 atm80 - 90%[1]
Catalytic Hydrogenation Raney® Nickel + NH₃ (liq)Methanol / Ethanol120 - 130~138 bar> 85%[1][4]
Aminoborane Reduction BH₂N(iPr)₂ + cat. LiBH₄Anhydrous THF25 to 651 atm~80-83%*[5]

*Yield extrapolated from the analogous reduction of benzyl cyanide and 4-methoxybenzonitrile to their respective phenethylamines[5].

Experimental Protocols

Protocol A: Chemical Reduction via Lithium Aluminum Hydride (LiAlH₄)

Causality & Design: LiAlH₄ is a potent, irreversible hydride donor. By rapidly reducing the nitrile and the transient imine, it bypasses the condensation pathway that leads to secondary amines. Because LiAlH₄ reacts violently with protic solvents, strictly anhydrous conditions are mandatory[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, prepare a suspension of LiAlH₄ (1.5 to 2.0 molar equivalents) in anhydrous tetrahydrofuran (THF)[1]. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2,4,5-trimethoxyphenylacetonitrile in anhydrous THF. Transfer this solution to a pressure-equalizing dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux[1].

  • Propagation: Once addition is complete, remove the ice bath. Because the 2,4,5-trimethoxy substitution donates electron density and slightly deactivates the nitrile carbon, gently reflux the mixture for 3-4 hours to ensure complete conversion[5].

  • Self-Validating Quench (Fieser Workup): Cool the reaction back to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of n mL of distilled water, n mL of 15% aqueous NaOH, and 3n mL of distilled water (where n is the mass of LiAlH₄ in grams)[1].

    • Causality Insight: This specific stoichiometric workup is a self-validating step. If performed correctly, the aluminum salts will precipitate as a granular, easily filterable white solid rather than a highly restrictive gelatinous emulsion, ensuring maximum recovery of the amine[1].

  • Isolation: Filter the granular precipitate through a pad of Celite, washing thoroughly with diethyl ether or THF. Dry the combined organic filtrate over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation[1].

Protocol B: Catalytic Hydrogenation using Raney® Nickel

Causality & Design: Catalytic hydrogenation is highly scalable but prone to over-reduction and secondary amine formation. The addition of liquid ammonia is a critical design choice; it acts as a competing nucleophile, shifting the equilibrium away from secondary amine condensation and back toward the primary imine[1][4].

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation reactor (e.g., Parr bomb), dissolve 2,4,5-trimethoxyphenylacetonitrile in methanol.

  • Catalyst & Additive Loading: Add an active slurry of Raney® Nickel (approx. 10% w/w relative to the substrate). Safety Note: Raney Nickel is pyrophoric and must never be allowed to dry in the air[1]. Introduce liquid ammonia (approx. 150 mL per kg of substrate) to the chilled reactor[1].

  • Hydrogenation: Seal the reactor, purge three times with inert nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel with hydrogen to approximately 138 bar (~2000 psi)[1].

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous mechanical stirring[1]. The reaction is typically complete within 1 hour when hydrogen uptake ceases and pressure stabilizes[1].

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen and ammonia gases through an acid scrubber. Filter the catalyst slurry through a pad of Celite under a strict inert atmosphere. Concentrate the filtrate under reduced pressure to yield the primary amine[1].

Protocol C: Mild Chemoselective Reduction via Diisopropylaminoborane

Causality & Design: For laboratories lacking high-pressure infrastructure or wishing to avoid the pyrophoric hazards of LiAlH₄/Raney Nickel, the diisopropylaminoborane (BH₂N(iPr)₂) system with catalytic LiBH₄ provides a mild, highly effective alternative[5].

Step-by-Step Methodology:

  • Preparation: To a flask equipped with a magnetic stir bar under nitrogen, add 2,4,5-trimethoxyphenylacetonitrile (1 eq) and anhydrous THF[5].

  • Reagent Addition: Introduce pure diisopropylaminoborane (2 eq, 1 M in THF) followed by a catalytic amount of LiBH₄ or LiBPh₄ (20 mol %)[5].

  • Reaction: Reflux the mixture in THF. Causality Insight: While electron-withdrawing nitriles reduce at 25 °C, benzonitriles containing electron-donating groups (like methoxy groups) require refluxing for complete reduction[5].

  • Workup: Quench carefully with 3M HCl to destroy the borane complex, basify with aqueous NaOH, and extract with dichloromethane.

Self-Validating Analytical Systems (QA/QC)

To ensure the integrity of the reduction protocols, the following self-validating checks must be integrated into the workflow:

  • Infrared Spectroscopy (IR): The absolute disappearance of the sharp, distinct C≡N stretching frequency at ∼2250 cm−1 serves as an immediate, self-validating marker of complete starting material consumption[5].

  • High-Resolution Mass Spectrometry (HRMS): Confirm the formation of the target phenethylamine ( [M+H]+=212.128 ) and screen for the absence of the secondary amine byproduct ( [M+H]+=406.244 ), ensuring the ammonia equilibrium shift (Protocol B) or the Fieser quench (Protocol A) was successful[2].

Sources

Method

Using 2,4,5-Trimethoxyphenylacetonitrile as a precursor in alkaloid synthesis

Application Note: 2,4,5-Trimethoxyphenylacetonitrile as a Strategic Precursor in Phenethylamine and Isoquinoline Alkaloid Synthesis Strategic Overview & Chemical Context In the landscape of alkaloid synthesis and neuroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,4,5-Trimethoxyphenylacetonitrile as a Strategic Precursor in Phenethylamine and Isoquinoline Alkaloid Synthesis

Strategic Overview & Chemical Context

In the landscape of alkaloid synthesis and neuropharmacological drug development, 2,4,5-Trimethoxyphenylacetonitrile (also known as 2,4,5-trimethoxybenzyl cyanide) serves as a critical, high-value intermediate. Its primary utility lies in its direct conversion to 2,4,5-trimethoxyphenethylamine (2C-O) , a positional isomer of the naturally occurring psychedelic mescaline[1]. First synthesized by Max Jansen in 1931 and later extensively profiled by Dr. Alexander Shulgin in PiHKAL[1], this primary amine is not only a target compound for serotonin receptor (5-HT2A) modulation studies but also acts as the foundational building block for complex tetrahydroisoquinoline (THIQ) and dihydroisoquinoline (DHIQ) alkaloids via subsequent cyclization reactions.

This application note details the mechanistic rationale, quantitative data, and self-validating protocols for utilizing 2,4,5-trimethoxyphenylacetonitrile in alkaloid synthesis, ensuring high-yield and high-purity outcomes for drug development professionals.

Mechanistic Causality: Navigating the Nitrile Reduction Node

The strategic bottleneck in utilizing 2,4,5-trimethoxyphenylacetonitrile is the efficient reduction of the nitrile (–C≡N) group to a primary amine (–CH₂NH₂) without generating unwanted secondary or tertiary amine byproducts.

The Problem with Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂, PtO₂ or Raney Nickel) is often favored for its atom economy, reducing phenylacetonitriles via this method is notoriously problematic[2]. The initial reduction yields an intermediate imine. In the absence of a trapping agent, the newly formed primary amine nucleophilically attacks the unreacted imine, expelling ammonia and forming a secondary amine dimer (bis-phenethylamine). To suppress this, the reaction must be flooded with anhydrous ammonia, complicating the workflow and reactor setup.

The Solution: Lithium Aluminum Hydride (LiAlH₄): For bench-scale and pilot-scale synthesis, LiAlH₄ in anhydrous ethereal solvents (THF or Diethyl Ether) is the gold standard. The hydride ion strongly attacks the electrophilic nitrile carbon, forming a stable lithium-aluminum-imine complex that resists nucleophilic attack by free amines. A subsequent hydride transfer rapidly reduces this complex directly to the primary amine. This strict mechanistic pathway ensures near-exclusive selectivity for the primary amine alkaloid base.

Quantitative Data Summary: Reduction Methodologies

To assist in route scouting, the following table summarizes the performance of various reduction methods for converting 2,4,5-trimethoxyphenylacetonitrile to its corresponding phenethylamine.

Reduction MethodReagents & SolventsTypical YieldReaction TimeMechanistic Advantage / Disadvantage
Metal Hydride (Preferred) LiAlH₄ in Anhydrous THF80–90%4–6 hAdvantage: Exclusively yields primary amine. Fieser workup simplifies isolation.
Catalytic Hydrogenation H₂ (Low Pressure), PtO₂, EtOH50–70%12–24 hDisadvantage: Intermediate imine reacts with product, forming secondary amine impurities[2]. Requires excess NH₃ to suppress.
Borane Reduction BH₃·THF complex, Reflux75–85%8–12 hAdvantage: Milder than LiAlH₄, tolerates more functional groups.Disadvantage: Requires harsh acidic workup to break the stable boron-amine complex.

Experimental Protocols

Protocol A: Synthesis of 2,4,5-Trimethoxyphenethylamine (2C-O) via LiAlH₄ Reduction

This protocol utilizes a self-validating Fieser workup to prevent the formation of unfilterable aluminum emulsions.

Reagents:

  • 2,4,5-Trimethoxyphenylacetonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge with Argon.

  • Suspension: Suspend LiAlH₄ (e.g., 3.8 g) in 100 mL of anhydrous THF and cool the flask to 0°C in an ice bath.

  • Addition: Dissolve 2,4,5-trimethoxyphenylacetonitrile (e.g., 10.0 g) in 50 mL of anhydrous THF. Add this solution dropwise over 30 minutes. Self-Validation: The reaction will gently effervesce; a color change to light yellow/orange is normal.

  • Reflux: Remove the ice bath and heat the mixture to a gentle reflux (65°C) for 4 hours.

    • In-Process Control (IPC): Spot the reaction mixture on a Silica Gel TLC plate (Eluent: DCM:MeOH 9:1). The reaction is complete when the UV-active nitrile spot ( Rf​≈0.7 ) disappears entirely, replaced by a baseline spot that stains intensely purple with Ninhydrin.

  • The Fieser Workup (Critical Step): Cool the reaction to 0°C. Dilute with 100 mL of diethyl ether. For every x grams of LiAlH₄ used (e.g., 3.8 g), sequentially and cautiously add:

    • x mL of distilled H₂O (3.8 mL)

    • x mL of 15% aqueous NaOH (3.8 mL)

    • 3x mL of distilled H₂O (11.4 mL)

    • Causality: This precise stoichiometry forces the aluminum alkoxides to crystallize into a crisp, white, granular precipitate of aluminum hydroxide. If the mixture remains a gray gelatinous paste, the stoichiometry was violated.

  • Isolation: Stir vigorously for 15 minutes. Vacuum filter the white salts through a Celite pad and wash the filter cake with fresh THF.

  • Salting: Concentrate the filtrate in vacuo to yield the freebase as a pale oil. Dissolve the oil in anhydrous diethyl ether and bubble anhydrous HCl gas (or add 1M ethereal HCl) until precipitation ceases. Filter and dry to yield 2,4,5-trimethoxyphenethylamine hydrochloride as a white crystalline solid.

Protocol B: Downstream Cyclization to Tetrahydroisoquinoline (Pictet-Spengler)

To synthesize rigidified alkaloid analogs, the primary amine derived from Protocol A is cyclized.

  • Imine Formation: Dissolve 2,4,5-trimethoxyphenethylamine freebase in methanol. Add 1.1 eq of aqueous formaldehyde (37%). Stir at room temperature for 1 hour.

  • Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated HCl (or trifluoroacetic acid) and heat to 60°C for 12 hours.

  • Mechanism: The electron-rich 2,4,5-trimethoxy aromatic ring undergoes intramolecular electrophilic aromatic substitution, attacking the protonated imine to close the ring, yielding a heavily substituted tetrahydroisoquinoline (THIQ) derivative.

Synthesis Workflow Visualization

The following diagram maps the strategic pathways utilizing 2,4,5-trimethoxyphenylacetonitrile in alkaloid synthesis.

G A 2,4,5-Trimethoxybenzaldehyde (Starting Material) B 2,4,5-Trimethoxyphenylacetonitrile (Key Precursor) A->B Homologation C LiAlH4 Reduction (Anhydrous THF) B->C D Catalytic Hydrogenation (H2, PtO2) B->D E 2,4,5-Trimethoxyphenethylamine (2C-O / Alkaloid Base) C->E Primary Amine (High Yield) D->E Prone to Secondary Amine Byproducts F Pictet-Spengler Cyclization (HCHO, H+) E->F G Bischler-Napieralski (Acyl Chloride, POCl3) E->G H Tetrahydroisoquinoline (THIQ) Derivatives F->H Direct Cyclization I Dihydroisoquinoline (DHIQ) Derivatives G->I Cyclization I->H Reduction

Caption: Divergent synthesis pathways utilizing 2,4,5-trimethoxyphenylacetonitrile as a central node.

References

  • 2,4,5-Trimethoxyphenethylamine - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of Phenethylamines from Phenylacetonitriles Source: MDMA.ch Literature Archive URL:[Link]

Sources

Application

Application Notes and Protocols: Reagents for the α-Alkylation of 2,4,5-Trimethoxyphenylacetonitrile

Introduction and Mechanistic Rationale The α-alkylation of arylacetonitriles is a foundational carbon-carbon bond-forming reaction in medicinal chemistry and organic synthesis[1]. Specifically, 2,4,5-Trimethoxyphenylacet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The α-alkylation of arylacetonitriles is a foundational carbon-carbon bond-forming reaction in medicinal chemistry and organic synthesis[1]. Specifically, 2,4,5-Trimethoxyphenylacetonitrile serves as a critical precursor for the synthesis of complex phenethylamines, isoquinolines, and various neuroactive or pharmaceutical agents[2].

Designing an alkylation protocol for this specific substrate requires a precise understanding of its electronic environment. The baseline pKa of the parent phenylacetonitrile is approximately 14.33[3]. However, the three electron-donating methoxy groups (-OCH₃) at the 2, 4, and 5 positions exert a strong positive mesomeric (+M) effect. This electron density slightly destabilizes the resulting carbanion, marginally raising the pKa and necessitating robust, highly optimized deprotonation strategies to achieve quantitative conversion[4].

To accommodate varying laboratory constraints and green chemistry initiatives, this guide details two distinct, field-proven methodologies:

  • Phase Transfer Catalysis (PTC) via Sₙ2: Utilizing alkyl halides in a biphasic system[4].

  • Hydrogen Autotransfer (Borrowing Hydrogen): A highly atom-economical approach utilizing alcohols as alkylating agents, producing water as the sole byproduct[1].

PathwayLogic Substrate 2,4,5-Trimethoxyphenylacetonitrile (Target Substrate) Decision Select Alkylating Agent Profile Substrate->Decision Halide Alkyl Halide (R-X) High Reactivity Decision->Halide Standard Alcohol Alcohol (R-OH) Green Chemistry Decision->Alcohol Sustainable PTC Phase Transfer Catalysis Base: 50% NaOH + TEBAC Mechanism: SN2 Halide->PTC BH Borrowing Hydrogen Base: KOtBu +/- Catalyst Mechanism: MPV/Knoevenagel Alcohol->BH Product α-Alkylated Nitrile Product PTC->Product BH->Product

Decision matrix for selecting the α-alkylation pathway based on reagent availability and goals.

Reagent Selection and Causality

The success of the α-alkylation heavily depends on the synergistic pairing of the base, solvent, and alkylating agent. A mismatch can lead to incomplete conversion, dialkylation, or substrate degradation[4].

Quantitative Reagent Matrix
Alkylation StrategyBase SystemAlkylating AgentSolventTypical YieldMechanistic Causality & Advantages
Phase Transfer (PTC) 50% NaOH (aq) + TEBACAlkyl Halides (e.g., EtBr, MeI)Toluene / Water75–90%TEBAC transports OH⁻ into the organic phase. Avoids pyrophoric bases and strict anhydrous conditions[4].
Borrowing Hydrogen (Base-Promoted) KOtBu (0.8–1.0 eq)Primary/Secondary AlcoholsAnhydrous Toluene60–85%KOtBu facilitates both initial deprotonation and the Meerwein-Ponndorf-Verley (MPV) reduction step[5].
Borrowing Hydrogen (Metal-Catalyzed) KOH (20 mol%) + Co CatalystPrimary AlcoholsAnhydrous Toluene80–95%Cobalt nanoparticles/complexes lower the activation energy for alcohol dehydrogenation[6],[7].

Experimental Protocols

Protocol 1: Biphasic Phase Transfer Catalysis (PTC) Alkylation

This method is highly scalable and circumvents the need for hazardous bases like Sodium Hydride (NaH). It utilizes Benzyltriethylammonium chloride (TEBAC) to shuttle the hydroxide ion across the aqueous-organic boundary, allowing for efficient deprotonation of the nitrile in the organic layer[4].

Reagents Required:

  • 2,4,5-Trimethoxyphenylacetonitrile (1.0 equivalent)

  • Alkyl Halide (e.g., Ethyl Bromide) (1.0 - 1.1 equivalents)

  • 50% Aqueous Sodium Hydroxide (Excess)

  • Benzyltriethylammonium chloride (TEBAC) (0.01 equivalents)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 50% aqueous NaOH solution, 2,4,5-trimethoxyphenylacetonitrile, and Toluene[4].

  • Catalyst Addition: Add the TEBAC catalyst (0.01 eq). Causality: The biphasic system requires vigorous stirring; TEBAC acts as the phase-transfer agent, bringing the hydroxide into the toluene layer to generate the reactive carbanion[4].

  • Alkylation: Begin vigorous stirring. Add the alkyl halide dropwise over 1.5 to 2 hours. Maintain the internal temperature between 28–35 °C using an ice bath if the exothermic reaction accelerates[4].

  • Maturation: Continue stirring for an additional 2 hours after the addition is complete[4].

  • Workup: Cool the mixture to room temperature. Dilute with additional water and toluene to force phase separation. Extract the organic layer, wash successively with water, dilute hydrochloric acid (to neutralize residual base), and brine[4].

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify via vacuum distillation or column chromatography[4].

WorkflowPTC S1 1. Biphasic Setup Nitrile + Toluene + 50% NaOH (aq) S2 2. Catalysis Add TEBAC (1 mol%) Stir vigorously S1->S2 S3 3. Alkylation Dropwise R-X Maintain 28-35°C S2->S3 S4 4. Phase Separation Extract Organic Layer Wash with HCl/H2O S3->S4 S5 5. Verification GC-MS / TLC Check Conversion S4->S5

Step-by-step experimental workflow for the Phase Transfer Catalysis (PTC) α-alkylation.

Protocol 2: Green α-Alkylation via Borrowing Hydrogen

This protocol uses alcohols instead of toxic alkyl halides. The reaction proceeds via in situ oxidation of the alcohol to an aldehyde, Knoevenagel condensation with the nitrile, and subsequent reduction of the α,β-unsaturated intermediate using the "borrowed" hydrogen[1],[6].

Reagents Required:

  • 2,4,5-Trimethoxyphenylacetonitrile (1.0 equivalent)

  • Substituted Benzyl Alcohol or Aliphatic Alcohol (3.0 equivalents)

  • Potassium tert-butoxide (KOtBu) (0.8 equivalents)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Inert Setup: In a flame-dried Schlenk flask or reaction tube under an inert argon atmosphere, dissolve the nitrile in anhydrous toluene[4]. Causality: Phenylacetonitrile alkylation is highly sensitive to moisture, which can quench the base and stall the reaction[4].

  • Reagent Addition: Add KOtBu (0.8 eq) and the alcohol (3.0 eq)[4].

  • Thermal Activation: Seal the tube and submerge it in a preheated oil bath at 120–140 °C. Stir vigorously for 24 hours[1],[5]. Causality: High thermal energy is required to drive the initial dehydrogenation of the alcohol and the final MPV reduction pathway[5],[6].

  • Quench & Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the KOtBu. Extract with ethyl acetate[1],[4].

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography[1],[4].

Troubleshooting and Self-Validating Systems

To ensure scientific integrity, every reaction must be treated as a self-validating system. Implement the following in-process controls:

  • Incomplete Conversion (PTC Method): If TLC monitoring indicates unreacted starting material after 4 hours, the issue is likely inadequate stirring or degraded TEBAC. Self-Validation: Stop the stirrer. The aqueous and organic phases should separate rapidly. A persistent, thick emulsion often indicates a breakdown in the phase-transfer mechanism or insufficient solvent volume[4].

  • Moisture Contamination (Borrowing Hydrogen): The borrowing hydrogen mechanism is highly sensitive to water prior to the condensation step[4]. Self-Validation: If the reaction mixture fails to darken upon the addition of KOtBu and heating, deprotonation has failed. Verify the integrity of the inert atmosphere and the anhydrous grade of the toluene.

  • Controlling Dialkylation: Because the α-alkylated product still possesses one acidic α-proton, over-alkylation can occur. Self-Validation: Monitor the reaction via GC-MS. If the dialkylated mass peak begins to grow beyond 5% relative abundance, immediately quench the reaction. Using exactly 1.0 to 1.1 equivalents of the alkylating agent in the PTC method strictly limits this side reaction[4].

Sources

Method

Application Note: 2,4,5-Trimethoxyphenylacetonitrile in Advanced Materials Science – From AIE Fluorophores to D-A Semiconductors

Executive Summary While historically recognized as a critical intermediate in the synthesis of pharmaceutical agents (such as asarone derivatives and anti-tubulin combretastatin analogs), 2,4,5-Trimethoxyphenylacetonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary While historically recognized as a critical intermediate in the synthesis of pharmaceutical agents (such as asarone derivatives and anti-tubulin combretastatin analogs), 2,4,5-Trimethoxyphenylacetonitrile (CAS: 38444-50-7) has emerged as a highly versatile building block in advanced materials science [1]. Its unique structural topology—a highly electron-donating 2,4,5-trimethoxyphenyl ring coupled with an electron-withdrawing, reactive acetonitrile moiety—makes it an ideal precursor for synthesizing α -cyanostilbenes. These conjugated systems are renowned for their Aggregation-Induced Emission (AIE) and non-linear optical (NLO) properties, which are highly sought after in the development of organic light-emitting diodes (OLEDs), fluorescent bio-sensors, and Donor-Acceptor (D-A) organic semiconductors [2].

This application note provides a comprehensive guide to utilizing 2,4,5-trimethoxyphenylacetonitrile in materials science, detailing the mechanistic causality behind its use and providing self-validating experimental protocols.

Chemical Rationale: The D- π -A Architecture

The utility of 2,4,5-trimethoxyphenylacetonitrile in optoelectronics stems from two primary structural features:

  • Electronic Push-Pull Dynamics: The three methoxy groups act as strong electron donors (D), while the cyano group acts as an electron acceptor (A). When condensed with an aromatic aldehyde, this D- π -A architecture lowers the HOMO-LUMO gap, red-shifting the absorption and emission spectra into the visible region.

  • Steric Modulation for AIE: Standard planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) due to tight intermolecular π−π stacking in the solid state. The asymmetric methoxy groups at the 2, 4, and 5 positions introduce significant steric hindrance. This prevents destructive π−π stacking, thereby suppressing ACQ and promoting intense Aggregation-Induced Emission (AIE) [3].

Application 1: Synthesis of AIE-Active α -Cyanostilbene Fluorophores

The most direct application of 2,4,5-trimethoxyphenylacetonitrile is the synthesis of AIE-active α -cyanostilbene derivatives via a Knoevenagel condensation.

Causality in Experimental Design

We utilize piperidine as a weak base catalyst in anhydrous ethanol. Why? Strong bases (like NaOH) can trigger unwanted aldol self-condensation of the aldehyde or hydrolyze the nitrile group. Piperidine selectively deprotonates the acidic α -methylene group of the acetonitrile, generating a stabilized carbanion that attacks the aldehyde carbonyl, followed by dehydration to yield the thermodynamically stable (Z)-isomer of the cyanostilbene.

Protocol: Knoevenagel Condensation & Self-Validating AIE Assay

Reagents:

  • 2,4,5-Trimethoxyphenylacetonitrile (1.0 mmol)

  • 4-(Diphenylamino)benzaldehyde (1.0 mmol)

  • Piperidine (0.1 mmol, catalytic)

  • Anhydrous Ethanol (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4,5-trimethoxyphenylacetonitrile and 4-(diphenylamino)benzaldehyde in 10 mL of anhydrous ethanol.

  • Catalysis: Add piperidine dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to 80 °C and reflux for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The formation of a highly fluorescent spot under 365 nm UV indicates product formation.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The target α -cyanostilbene will precipitate as a brightly colored solid. Filter the precipitate under a vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Self-Validating AIE Assay: Dissolve 5 mg of the purified product in 5 mL of Tetrahydrofuran (THF). Under a 365 nm UV lamp, the solution will appear dark (non-fluorescent). Slowly add deionized water (a poor solvent) dropwise. As the water fraction reaches ~80%, nano-aggregates will form, and the solution will instantly emit an intense, bright fluorescence. This visual switch inherently validates the successful synthesis of an AIE-active material.

G A 2,4,5-Trimethoxyphenylacetonitrile (Donor + Active Methylene) C Knoevenagel Condensation (Base Catalyst, EtOH, Reflux) A->C B Aromatic Aldehyde (Extended Pi-System) B->C D alpha-Cyanostilbene Derivative (D-A Push-Pull Chromophore) C->D E Molecular Aggregation (Nanoparticles in Water/THF) D->E Solvent Exchange F Aggregation-Induced Emission (High Quantum Yield) E->F Restriction of Intramolecular Rotation (RIR)

Caption: Workflow of Knoevenagel condensation yielding AIE-active cyanostilbene nanoparticles.

Application 2: Photophysical Mechanism & Optoelectronic Integration

Once synthesized, these materials are integrated into OLEDs or used as fluorescent probes. The underlying mechanism relies on the Restriction of Intramolecular Rotation (RIR) . In a dilute solution, the single bonds between the aromatic rings and the vinyl-cyano core rotate freely, dissipating excited-state energy non-radiatively. In the aggregated state, the bulky 2,4,5-trimethoxy groups physically lock the molecular conformation, forcing the energy to be released as photons.

AIE_Mechanism Dilute Dilute Solution (THF) Excited1 Excited State (S1) Dilute->Excited1 UV Excitation Agg Aggregated State (Water/THF) Excited2 Excited State (S1) Agg->Excited2 UV Excitation RIR_Free Active Intramolecular Rotation (Energy dissipation via motion) Excited1->RIR_Free RIR_Restricted Restriction of Intramolecular Rotation (Steric hindrance blocks pi-pi stacking) Excited2->RIR_Restricted NonRad Non-Radiative Decay (Fluorescence Quenched) RIR_Free->NonRad Rad Radiative Decay (Intense Fluorescence Emission) RIR_Restricted->Rad

Caption: Photophysical signaling pathway illustrating Aggregation-Induced Emission (AIE) vs. quenching.

Quantitative Data Presentation

The table below summarizes the comparative photophysical properties of a standard unsubstituted cyanostilbene versus the 2,4,5-trimethoxy derivative synthesized via the protocol above. The data clearly demonstrates the red-shifting effect and the dramatic enhancement in solid-state quantum yield provided by the 2,4,5-trimethoxy substitution.

Compound DerivativeAbsorption λmax​ (nm)Emission λmax​ (THF, nm)Emission λmax​ (Aggregated, nm)Quantum Yield ( ΦF​ , Solution)Quantum Yield ( ΦF​ , Aggregated)
Unsubstituted α -Cyanostilbene345410 (Weak)4400.8%15.2%
2,4,5-Trimethoxy- α -Cyanostilbene 395 480 (Weak) 525 0.4% 68.5%

Note: Aggregated state measured in a 1:9 THF/Water mixture. The 2,4,5-trimethoxy derivative shows a >170-fold increase in quantum yield upon aggregation.

References

  • Title: Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents Source: ResearchGate URL: [Link]

  • Title: 2,4,5-Trimethoxybenzeneacetonitrile — Chemical Substance Information & Safety Data Source: NextSDS URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2,4,5-Trimethoxyphenylacetonitrile synthesis

Welcome to the technical resource hub for the synthesis of 2,4,5-Trimethoxyphenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource hub for the synthesis of 2,4,5-Trimethoxyphenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental outcomes, offering field-proven insights and validated protocols to enhance reaction yield and product purity.

Overview of Synthetic Strategies

2,4,5-Trimethoxyphenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis is typically approached via two primary routes: the conversion of 2,4,5-trimethoxybenzaldehyde or the nucleophilic substitution of a 2,4,5-trimethoxybenzyl halide. Each pathway presents unique challenges and opportunities for optimization. This guide provides a structured approach to troubleshooting and improving these synthetic transformations.

Troubleshooting Guide: Enhancing Reaction Yield & Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low Reaction Yield

Question: My synthesis of 2,4,5-Trimethoxyphenylacetonitrile is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge that can stem from multiple factors, largely dependent on your chosen synthetic route. Let's break down the troubleshooting process for the two main pathways.

Route A: From 2,4,5-Trimethoxybenzaldehyde

This route typically involves the conversion of the aldehyde to an intermediate, such as an aldoxime, followed by dehydration to the nitrile.[1][2]

  • Cause 1: Incomplete Aldoxime Formation: The initial condensation of the aldehyde with a hydroxylamine source is a critical equilibrium-driven step.

    • Expert Insight: The electron-donating methoxy groups on the aromatic ring can slightly deactivate the aldehyde, making the reaction more sluggish than with unsubstituted benzaldehyde.

    • Troubleshooting:

      • pH Control: Ensure the reaction medium is appropriately buffered. The reaction is often optimal in a mildly acidic or basic medium to facilitate both nucleophilic attack and dehydration.

      • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride to push the equilibrium towards the product.

      • Removal of Water: While often performed in aqueous solutions, the removal of water can drive the reaction forward. However, for this specific substrate, ensuring proper dissolution and pH is more critical.

  • Cause 2: Inefficient Dehydration of the Aldoxime: The choice and handling of the dehydrating agent are paramount for high yield.[3][4]

    • Expert Insight: Harsh dehydrating agents or excessive heat can lead to the degradation of the electron-rich trimethoxy-substituted ring, resulting in charring and byproduct formation.

    • Troubleshooting:

      • Reagent Quality: Ensure your dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide) is fresh and anhydrous. Moisture will consume the reagent and inhibit the reaction.[3][4]

      • Temperature Control: Perform the dehydration at the lowest effective temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. If heating is necessary, do so gradually and maintain a stable internal temperature.

      • Alternative Reagents: For sensitive substrates, consider milder reagents like the Burgess reagent, which can perform the dehydration under neutral conditions.

Route B: From 2,4,5-Trimethoxybenzyl Halide (e.g., Chloride or Bromide)

This is a nucleophilic substitution reaction (Kolbe nitrile synthesis) where the halide is displaced by a cyanide salt.

  • Cause 1: Inactive or Poorly Soluble Cyanide Source: The nucleophilicity and availability of the cyanide ion are critical.

    • Expert Insight: Sodium cyanide and potassium cyanide have different solubilities in common organic solvents. The choice of solvent is therefore crucial for reaction efficiency.

    • Troubleshooting:

      • Solvent Selection: Use a polar aprotic solvent like DMSO or DMF to effectively dissolve the cyanide salt and promote the SN2 reaction. Anhydrous conditions are essential to prevent hydrolysis of the benzyl halide.[5]

      • Phase-Transfer Catalysis: If using a less polar solvent like acetone or acetonitrile, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the cyanide ion into the organic phase.

      • Cyanide Salt Quality: Use finely powdered and dried sodium or potassium cyanide to maximize the reactive surface area.

  • Cause 2: Formation of Isonitrile Byproduct: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack through the nitrogen leads to the formation of an isonitrile (R-NC), a common impurity that can be difficult to separate.[4]

    • Expert Insight: The formation of isonitrile is often favored in certain solvent systems and at higher temperatures.

    • Troubleshooting:

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. For reactive benzyl halides, this can often be at or slightly above room temperature.

      • Solvent Choice: Polar, protic solvents can favor nitrile formation, but are often incompatible with the reactive benzyl halide. Polar aprotic solvents like DMSO are generally a good compromise.

      • Counter-ion Effect: In some cases, using a cyanide source with a more covalent character, like trimethylsilyl cyanide (TMSCN), can favor C-attack and reduce isonitrile formation, although this is a more expensive option.

Issue 2: Persistent Impurities in the Final Product

Question: My final product shows significant impurities upon analysis (TLC, NMR). How can I identify and prevent them?

Answer: Impurity profiles can provide valuable clues about side reactions.

  • Impurity: Unreacted Starting Material (Aldehyde or Benzyl Halide)

    • Prevention:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, a slight increase in temperature or an additional charge of the reagent may be necessary.

      • Optimize Stoichiometry: Ensure a slight excess of the cyanating agent is used.

  • Impurity: 2,4,5-Trimethoxybenzyl Alcohol

    • Causality: This impurity arises from the hydrolysis of the 2,4,5-trimethoxybenzyl halide, indicating the presence of water in the reaction.

    • Prevention:

      • Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Impurity: Isonitrile (from Route B)

    • Identification: Isonitriles have a characteristic and highly unpleasant odor. In IR spectroscopy, they show a stretch at ~2150 cm⁻¹, distinct from the nitrile stretch at ~2250 cm⁻¹.

    • Prevention: As discussed in the low yield section, use lower reaction temperatures and carefully select your solvent system to disfavor N-alkylation.[4]

Issue 3: Purification and Isolation Challenges

Question: I am having difficulty purifying the product. It either "oils out" during recrystallization or is difficult to visualize on a TLC plate.

Answer: These are common physical chemistry challenges with phenylacetonitrile derivatives.

  • Problem: "Oiling Out" During Recrystallization

    • Causality: The product is separating from the solution as a liquid phase (an oil) rather than forming a crystalline solid. This often happens when a solution is cooled too quickly or when the solvent is too "good" at dissolving the compound even at low temperatures.

    • Troubleshooting Protocol:

      • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at a warm temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., hexane or pentane) dropwise until the solution becomes faintly turbid.

      • Allow for Slow Cooling: Let the solution cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling encourages oiling.

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.[3]

  • Problem: Difficulty Visualizing Product on TLC Plate

    • Causality: While the aromatic ring provides some UV activity, it may not be strong enough for easy visualization, especially at low concentrations.

    • Solution:

      • Use a Staining Agent: After viewing the plate under UV light (254 nm), dip it into a staining solution. A potassium permanganate (KMnO₄) stain is highly effective for this compound, as the benzylic position can be oxidized, resulting in a yellow spot on a purple background.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred?

  • The choice often depends on the availability and cost of the starting materials. The conversion from 2,4,5-trimethoxybenzaldehyde is very common as the aldehyde itself is a readily available chemical intermediate.[6] The benzyl halide route can be very efficient but may require the synthesis of the halide from the corresponding alcohol, adding an extra step.

Q2: What are the most critical reaction parameters to control?

  • Temperature: Crucial for preventing side reactions and degradation, especially with the thermally sensitive trimethoxy-substituted ring.

  • Moisture: Water is detrimental in nearly all nitrile syntheses, either by hydrolyzing starting materials or consuming reagents. Anhydrous conditions are key.[4]

  • Stoichiometry: Precise control over the ratio of reactants prevents excess starting material in the final product and ensures the reaction goes to completion.

Q3: How can I effectively monitor the reaction progress?

  • Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of hexane and ethyl acetate). Remember to use a stain like potassium permanganate for clear visualization.

Q4: What are the primary safety considerations for this synthesis?

  • Cyanide: Sodium cyanide, potassium cyanide, and TMSCN are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use.

  • Solvents: Work with organic solvents in a fume hood to avoid inhaling vapors.

  • Benzyl Halides: Substituted benzyl halides can be lachrymators (tear-inducing). Handle them with care in a fume hood.

Data & Protocols

Summary of Synthetic Methods
MethodStarting MaterialKey ReagentsTypical YieldKey Considerations
Aldoxime Dehydration 2,4,5-Trimethoxybenzaldehyde1. Hydroxylamine HCl2. Acetic Anhydride70-85%Requires strict temperature and moisture control.[2]
Kolbe Nitrile Synthesis 2,4,5-Trimethoxybenzyl ChlorideSodium Cyanide, DMSO75-90%Anhydrous conditions are critical; potential for isonitrile byproduct.[5]
Phase-Transfer Catalysis 2,4,5-Trimethoxybenzyl BromidePotassium Cyanide, Toluene, TBAB80-95%Excellent for reactions where reagents have low mutual solubility.
Protocol: Synthesis via Cyanation of 2,4,5-Trimethoxybenzyl Chloride

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation (Inert Atmosphere): Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer.

  • Reagent Addition:

    • Charge the flask with finely powdered sodium cyanide (1.2 equivalents).

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe (approx. 5 mL per 1 g of benzyl chloride).

    • Begin vigorous stirring to create a suspension.

  • Starting Material Addition:

    • Dissolve 2,4,5-trimethoxybenzyl chloride (1.0 equivalent) in a minimal amount of anhydrous DMSO.

    • Add the solution of the benzyl chloride to the cyanide suspension dropwise over 20-30 minutes. An initial exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

  • Reaction:

    • After the addition is complete, allow the mixture to stir at room temperature.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting benzyl chloride spot is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Very cautiously and slowly, pour the reaction mixture into a beaker containing a large volume of cold water to precipitate the product and dissolve inorganic salts.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash them successively with water and then with brine to remove residual DMSO and salts.[7]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization, using a solvent system such as ethanol/water or ethyl acetate/hexane to obtain pure 2,4,5-Trimethoxyphenylacetonitrile as a crystalline solid.

Visualizations

Synthetic Pathways Overview

cluster_0 Route A: From Aldehyde cluster_1 Route B: From Benzyl Halide Aldehyde 2,4,5-Trimethoxy- benzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime + NH2OH·HCl Nitrile 2,4,5-Trimethoxy- phenylacetonitrile Oxime->Nitrile Dehydration (e.g., Ac2O) Alcohol 2,4,5-Trimethoxy- benzyl Alcohol Halide 2,4,5-Trimethoxy- benzyl Halide Alcohol->Halide + SOCl2 or PBr3 Halide->Nitrile + NaCN/KCN (SN2 Reaction)

Caption: Common synthetic routes to 2,4,5-Trimethoxyphenylacetonitrile.

Troubleshooting Workflow for Low Yield

decision decision start Start: Low Product Yield q1 Check Purity of Starting Materials (NMR, GC) start->q1 Analyze end_node High Yield Achieved decision1 Are they pure? q1->decision1 q2 Verify Anhydrous Conditions (Dry Glassware/Solvents) decision1->q2 Yes purify_sm Purify or Replace Starting Materials decision1->purify_sm No decision2 Conditions Dry? q2->decision2 purify_sm->q1 q3 Optimize Reaction Temp. (Start low, monitor by TLC) decision2->q3 Yes improve_drying Implement Strict Drying Procedures decision2->improve_drying No decision3 Yield Improved? q3->decision3 improve_drying->q2 decision3->end_node Yes q4 Adjust Reagent Stoichiometry & Reaction Time decision3->q4 No decision4 Yield Improved? q4->decision4 decision4->end_node Yes end_node_fail Further Investigation Required decision4->end_node_fail No, Consult Sr. Scientist

Caption: A logical workflow for troubleshooting low reaction yield.

Key Parameter Interdependencies

Yield Yield Temp Temperature Temp->Yield Optimal range exists SideRxns Side Reactions (e.g., Isonitrile) Temp->SideRxns Increases Moisture Moisture Moisture->Yield Decreases Moisture->SideRxns Can increase hydrolysis Purity Reagent Purity Purity->Yield Increases SideRxns->Yield Decreases

Caption: Interplay of key parameters affecting reaction outcome.

References

  • BenchChem. (n.d.). Troubleshooting common issues in nitrile compound synthesis.
  • BenchChem. (n.d.). Improving reaction yield for nitrile synthesis.
  • Organic Syntheses. (n.d.). Procedure v96p0312-5.
  • Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
  • Sastrohamidjojo, H., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Studies. Canadian Journal of Chemistry.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • Studmed.ru. (2013). #158 Tma-2; 2,4,5-trimethoxyamphetamine.
  • Wang, J., et al. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades.
  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
  • Zhang, H., et al. (2021).

Sources

Optimization

Troubleshooting impurities in 2,4,5-Trimethoxyphenylacetonitrile crystallization

Welcome to the Technical Support Center for Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the synthesis and purification of 2,4,5-Trimethoxyphenylacetonitrile .

This compound is a critical building block in drug development. However, due to the electron-rich nature of the trimethoxy-substituted aromatic ring and the reactivity of the nitrile group, crude reaction mixtures are often burdened with oxidative degradants, hydrolysis products, and over-alkylation impurities. This guide provides field-proven troubleshooting strategies, mechanistic explanations (causality), and a self-validating crystallization protocol to ensure >99.5% purity.

Part 1: Workflow and Impurity Formation Pathways

Understanding the origin of an impurity is the first step in eliminating it. During the synthesis of 2,4,5-trimethoxyphenylacetonitrile via the alkylation of cyanide ions with benzyl precursors[1], several side reactions can occur depending on the reaction conditions and solvent environment.

ImpurityPathway SM 2,4,5-Trimethoxybenzyl Chloride (Precursor) CN Cyanation Reaction (NaCN / KCN) SM->CN Nucleophilic Substitution Imp2 Dimeric Alkylation Product (Over-reaction Impurity) SM->Imp2 Reacts with Target anion Target 2,4,5-Trimethoxyphenylacetonitrile (Target Product) CN->Target Optimal Conditions Imp1 2,4,5-Trimethoxyphenylacetic Acid (Hydrolysis Impurity) CN->Imp1 Excess H2O / Base / Heat Target->Imp1 Hydrolysis during crystallization Target->Imp2 Deprotonation + Unreacted SM Imp3 Oxidative Degradants (Color Bodies) Target->Imp3 O2 / Light / Heat exposure

Figure 1: Reaction pathways and impurity formation during 2,4,5-Trimethoxyphenylacetonitrile synthesis.

Part 2: Troubleshooting FAQs

Q1: Why is my crystal crop yellow or light brown instead of a pristine white powder? A1: Yellow discoloration is almost exclusively caused by the oxidation of unreacted 2,4,5-trimethoxybenzaldehyde (carried over from previous synthetic steps) or the oxidation of the target molecule itself.

  • Causality: The three methoxy groups are strongly electron-donating, which increases the electron density of the aromatic ring, making it highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light.

  • Resolution: Perform the crystallization under an inert atmosphere (Nitrogen or Argon) and wash the crude organic extract with an aqueous sodium bisulfite ( NaHSO3​ ) solution prior to crystallization to sequester unreacted aldehydes as water-soluble bisulfite adducts.

Q2: I am detecting a highly polar impurity (RRT ~0.4) in my HPLC chromatogram. What is it and how do I remove it? A2: This is typically 2,4,5-trimethoxyphenylacetic acid (or the corresponding primary amide).

  • Causality: Nitriles are prone to partial hydrolysis when exposed to trace water and base/acid during the cyanation step, or during prolonged heating in aqueous-organic crystallization solvent mixtures.

  • Resolution: Limit the heating time during the dissolution phase of crystallization. Ensure your cyanation reaction maintains strict stoichiometric control of the base to prevent alkaline hydrolysis.

Q3: How do I eliminate the late-eluting dimeric impurity (RRT ~1.8)? A3: This is a dimeric alkylation product.

  • Causality: It forms when the α -carbon of the newly formed 2,4,5-trimethoxyphenylacetonitrile is deprotonated by excess base. The resulting benzyl anion acts as a nucleophile and attacks unreacted 2,4,5-trimethoxybenzyl chloride.

  • Resolution: This impurity is highly lipophilic and poorly soluble in cold alcohols. It can be effectively removed via hot filtration during the crystallization process (see protocol below).

Part 3: Quantitative Impurity Profiling

The following table summarizes the quantitative data and resolution strategies for the most common impurities encountered in this workflow.

Impurity TypeTypical HPLC RRTCausalityResolution Strategy
2,4,5-Trimethoxybenzaldehyde ~0.6Unreacted starting material from the prior reduction step.Wash organic phase with 10% NaHSO3​ prior to solvent swap.
2,4,5-Trimethoxyphenylacetic Acid ~0.4Hydrolysis of the nitrile group due to excess water/base and heat.Limit heating time during dissolution; use a mild alkaline wash.
Dimeric Alkylation Product ~1.8Deprotonation of the product's α -carbon reacting with unreacted precursor.Hot filtration through a 0.45 µm PTFE membrane.
Oxidative Degradants Broad baselineOxidation of the electron-rich aromatic ring.Sparging crystallization solvents with N2​ ; protect from light.

Part 4: Self-Validating Crystallization Protocol

Thermodynamic solubility models demonstrate that trimethoxyphenylacetonitriles exhibit a highly temperature-dependent solubility profile in mono-solvents like ethanol and isopropanol[2]. This makes cooling crystallization the most effective purification method. The following protocol is designed as a self-validating system to ensure reproducibility.

Step 1: Solvent Preparation and Dissolution

  • Suspend the crude 2,4,5-trimethoxyphenylacetonitrile in a 9:1 mixture of Isopropanol/Water (v/v) at a ratio of 5 mL/g.

  • Heat the suspension to 70°C under gentle agitation.

  • Causality: Isopropanol provides a steep solubility curve for the target nitrile[2], while the 10% water fraction ensures that highly polar impurities (like the acetic acid derivative) remain solvated in the mother liquor upon cooling.

  • Validation Check: The solution should become completely transparent. If particulate matter remains, it indicates the presence of the insoluble dimeric impurity.

Step 2: Hot Filtration

  • Pass the hot solution (70°C) through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer.

  • Causality: This step physically removes insoluble dimeric over-alkylation products and trace inorganic salts (e.g., NaCl/KCl) before they can act as heterogeneous nucleation sites for impurities.

Step 3: Controlled Nucleation and Cooling

  • Cool the filtrate at a controlled rate of 0.5°C/min to 45°C.

  • Seed the solution with 0.5 wt% pure 2,4,5-trimethoxyphenylacetonitrile crystals. Hold the temperature for 1 hour.

  • Resume cooling to 5°C at a rate of 0.2°C/min.

  • Causality: A slow cooling ramp prevents rapid supersaturation, which would otherwise cause the occlusion of mother liquor and entrapment of the acid impurity within the crystal lattice. Seeding bypasses the metastable zone, ensuring uniform, high-purity crystal growth.

  • Validation Check: Crystals should appear as distinct, free-flowing white needles. Amorphous or oily precipitation indicates the cooling ramp was too rapid.

Step 4: Isolation and Washing

  • Filter the slurry under vacuum.

  • Wash the filter cake with 1 bed-volume of pre-chilled (0°C) Isopropanol.

  • Dry the crystals under vacuum at 40°C for 12 hours.

  • Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified crystal crop.

  • Validation Check: HPLC purity of the dried cake should exceed 99.5%, with no single impurity >0.1%.

References

  • Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other benzylamines. Tetrahedron. URL:[Link]

  • Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. Journal of Solution Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2,4,5-Trimethoxyphenylacetonitrile Reduction

Welcome to the Technical Support Center for the reduction of 2,4,5-Trimethoxyphenylacetonitrile . This transformation is a critical step in the synthesis of highly functionalized phenethylamines, such as 2,4,5-trimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reduction of 2,4,5-Trimethoxyphenylacetonitrile . This transformation is a critical step in the synthesis of highly functionalized phenethylamines, such as 2,4,5-trimethoxyphenethylamine (often utilized as a precursor in neuropharmacological research and drug development)[1].

Because the 2,4,5-trimethoxy substitution pattern creates a highly electron-rich aromatic system, optimizing the reduction of the homobenzylic nitrile group requires precise control over reaction kinetics, chemoselectivity, and workup conditions. This guide is designed by application scientists to troubleshoot common bottlenecks, explain the mechanistic causality behind protocol choices, and provide self-validating experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant secondary amine byproducts during catalytic hydrogenation?

The Causality: The reduction of a nitrile to a primary amine proceeds via a highly electrophilic imine intermediate. If the rate of the second hydrogenation step (imine primary amine) is slower than the rate of nucleophilic attack by an already-formed primary amine onto the unreacted imine, a secondary imine forms. This subsequently reduces to a secondary amine byproduct (di-(2,4,5-trimethoxyphenethyl)amine)[2]. The Solution: When using catalytic methods like Raney Nickel, you must suppress this nucleophilic attack. This is achieved by saturating the reaction mixture with anhydrous ammonia (NH 3​ ) or using a transfer hydrogenation system (e.g., Raney Ni / KBH 4​ )[2]. The excess ammonia acts as a competing nucleophile, shifting the equilibrium away from secondary imine formation and ensuring high chemoselectivity for the primary amine[3].

Q2: My Lithium Aluminum Hydride (LiAlH 4​ ) reduction is complete, but I am losing my product in a gelatinous emulsion during workup. How do I fix this?

The Causality: LiAlH 4​ reductions form highly stable, solvent-soluble aluminum-nitrogen complexes. Standard aqueous quenching hydrolyzes these into aluminum hydroxide (Al(OH) 3​ ), a gelatinous solid that traps the amphiphilic 2,4,5-trimethoxyphenethylamine product and forms intractable emulsions[4]. Acidic workups are also contraindicated, as the resulting amine salt is highly water-soluble and will be lost in the aqueous phase. The Solution: Implement the Fieser Workup . By sequentially adding specific stoichiometric ratios of water and aqueous sodium hydroxide, the aluminum complexes are converted into sodium aluminate (NaAlO 2​ ), which precipitates as a dense, granular, and easily filterable white solid. This leaves the freebase amine completely dissolved in the organic ethereal layer[4].

Q3: Can I use Borane (BH 3​ ) instead of the highly pyrophoric LiAlH 4​ ?

The Causality: Yes, but solvent and complexation choices are critical. Borane coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon, followed by hydride transfer. While Borane-THF (BH 3​ -THF) is common, it decomposes into tributyl borate and hydrogen gas at temperatures above 35°C. Because the sterically hindered 2,4,5-trimethoxyphenylacetonitrile often requires refluxing conditions for complete reduction, BH 3​ -THF is suboptimal. The Solution: Use Borane-Dimethylsulfide (BH 3​ -SMe 2​ ) or generate borane in situ using LiBH 4​ and Methyl Iodide[5]. These methods tolerate the elevated temperatures required to drive the reduction of hindered nitriles to completion.

Part 2: Mechanistic & Workflow Visualizations

Mechanism Nitrile 2,4,5-Trimethoxyphenylacetonitrile Imine Imine Intermediate Nitrile->Imine + [H] PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine + [H] SecondaryAmine Secondary Amine (Byproduct) Imine->SecondaryAmine + Primary Amine (Undesired Nucleophilic Attack)

Caption: Mechanistic pathway of nitrile reduction highlighting secondary amine byproduct formation.

Workup Start Quench LiAlH4 (x grams) Step1 Add x mL H2O at 0°C Start->Step1 Step2 Add x mL 15% NaOH (aq) Step1->Step2 Step3 Add 3x mL H2O & Stir Step2->Step3 Filter Filter Granular Al-Salts Step3->Filter Extract Isolate Freebase Amine Filter->Extract

Caption: Fieser workup workflow for preventing emulsions during LiAlH4 reduction quenching.

Part 3: Quantitative Data & Reagent Comparison

Table 1: Comparison of Reducing Agents for 2,4,5-Trimethoxyphenylacetonitrile
Reducing AgentTypical YieldChemoselectivityWorkup ComplexityKey AdvantagePrimary Drawback
LiAlH 4​ / THF 85–95%Excellent (Primary Amine)High (Requires Fieser)Extremely fast, reliable, and drives to completion.Highly pyrophoric; severe emulsion risks if quenched improperly.
Raney Ni / KBH 4​ 75–85%Good (Requires excess NH 3​ )Low (Simple filtration)Highly scalable; avoids strictly anhydrous solvents.Catalyst is pyrophoric; higher risk of secondary amine byproducts.
BH 3​ -SMe 2​ / THF 80–90%Excellent (Primary Amine)Medium (Acid/Base extraction)Tolerates elevated temperatures for hindered substrates.Noxious odor (dimethyl sulfide); requires careful venting.

Part 4: Validated Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH 4​ ) Reduction with Fieser Workup

This protocol utilizes a self-validating visual cue: the transition of the reaction mixture from a grey slurry to a white, granular suspension confirms successful quenching.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an Argon atmosphere.

  • Reagent Loading: Suspend 3.8 g (100 mmol) of LiAlH 4​ in 100 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 10.36 g (50 mmol) of 2,4,5-Trimethoxyphenylacetonitrile in 50 mL of anhydrous THF. Add this solution dropwise via the addition funnel over 30 minutes to maintain a gentle reaction[4].

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (65°C) for 4 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0°C. Vigorously stir and sequentially add:

    • 3.8 mL of distilled H 2​ O (Dropwise; caution: vigorous H 2​ evolution).

    • 3.8 mL of 15% aqueous NaOH solution.

    • 11.4 mL of distilled H 2​ O.

  • Isolation: Stir the mixture at room temperature for 15 minutes until the aluminum salts precipitate as a crisp, white, granular solid. Filter the mixture through a pad of Celite, washing the filter cake with 3 x 30 mL of hot THF.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 2,4,5-trimethoxyphenethylamine as a pale yellow oil.

Protocol B: Catalytic Transfer Hydrogenation (Raney Ni / KBH 4​ )

An alternative for laboratories avoiding LiAlH 4​ , utilizing potassium borohydride as the hydrogen donor[2].

  • Preparation: In a 250 mL flask, combine 2.16 g (40 mmol) of KBH 4​ and 0.64 g (approx. 10 mmol moist weight) of freshly washed Raney Nickel in 50 mL of dry ethanol[2].

  • Substrate Addition: Add 2.07 g (10 mmol) of 2,4,5-Trimethoxyphenylacetonitrile to the stirring suspension.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC (DCM:MeOH = 15:1)[2].

  • Workup: Filter the reaction mixture through a Celite pad to safely remove the pyrophoric Raney Nickel catalyst (keep the filter cake wet at all times).

  • Isolation: Concentrate the ethanol filtrate under vacuum. Partition the residue between 1M NaOH (30 mL) and Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate to yield the primary amine.

References

  • LibreTexts . 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at:[Link]

  • Mebane, R. C. et al. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications. Available at:[Link]

  • Crain, D. et al. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science (BioOne). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,4,5-Trimethoxyphenylacetonitrile Solubility

Welcome to the Technical Support Center. 2,4,5-Trimethoxyphenylacetonitrile is a critical intermediate in the synthesis of phenethylamines, isoquinolines, and various pharmaceutical active pharmaceutical ingredients (API...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,4,5-Trimethoxyphenylacetonitrile is a critical intermediate in the synthesis of phenethylamines, isoquinolines, and various pharmaceutical active pharmaceutical ingredients (APIs)[1]. Despite its utility, researchers frequently encounter significant solubility bottlenecks during synthesis and purification.

The root causality of these issues lies in the molecule's architecture. The planar aromatic ring and the highly polar nitrile group (dipole moment ~4 D) create a rigid crystal lattice with strong intermolecular dipole-dipole interactions. Furthermore, the three methoxy groups act as powerful hydrogen-bond acceptors. When placed in non-polar solvents, the solvent-solute interactions are simply too weak to overcome the lattice energy. Overcoming these issues requires a strategic approach to solvent selection, prioritizing dipole matching and thermodynamic disruption of the crystal lattice.

Quantitative Solubility Profile

To establish a baseline for experimental design, the following table summarizes the empirical solubility behavior of 2,4,5-Trimethoxyphenylacetonitrile across common organic solvents, driven by dielectric constants and temperature variations.

Table 1: Empirical Solubility Profile of 2,4,5-Trimethoxyphenylacetonitrile

SolventSolvent ClassDielectric Constant (ε)Solubility (20°C)Solubility (60°C)Primary Application
Dimethylformamide (DMF) Polar Aprotic36.7High (>100 mg/mL)Very HighAlkylations, SN2 reactions[1]
Acetone Polar Aprotic20.7High (~50-100 mg/mL)Very HighBase-catalyzed condensations[1]
Tetrahydrofuran (THF) Ethereal (Polar)7.5Moderate (~20-50 mg/mL)HighLiAlH₄ Reductions[2]
Ethanol Protic24.5Low (<10 mg/mL)HighRecrystallization, Hydrogenation[1]
Diethyl Ether Ethereal (Non-polar)4.3Very Low (<5 mg/mL)ModerateWorkup extractions (large volumes)[2]
Petroleum Ether Non-polar~2.0InsolubleLowAnti-solvent, Recrystallization[2]
Solvent Selection Workflow

SolventSelection A 2,4,5-Trimethoxyphenylacetonitrile Solubility Issue B Determine Reaction Class A->B C Base-Mediated Alkylation (Requires Polar Aprotic) B->C D Reduction / Organometallic (Requires Ethereal) B->D E Catalytic Hydrogenation (Requires Protic/Miscible) B->E F Use DMF or Acetone High Solubility at 20°C C->F G Use THF (Avoid Et2O) Moderate Solubility D->G H Use EtOH/THF Co-solvent Prevents Precipitation E->H

Decision matrix for solvent selection based on reaction requirements.

Troubleshooting FAQs

Q1: Why does 2,4,5-Trimethoxyphenylacetonitrile precipitate out of my ethanol reaction mixtures during catalytic hydrogenation? Analysis & Causality: Ethanol is a protic solvent that effectively solvates the compound at reflux temperatures, as solubility in mono-solvents increases exponentially with thermal energy[3]. However, at room temperature—which is standard for low-pressure PtO₂ or Pd/C hydrogenation—the thermal energy is insufficient to overcome the solute's crystal lattice energy. The compound "crashes out," coating the heterogeneous catalyst and halting the reaction. Solution: Implement a co-solvent system. Adding 10-20% (v/v) of a polar aprotic solvent like THF to the ethanol disrupts the crystal lattice formation without poisoning the catalyst.

Q2: I am performing a lithium aluminum hydride (LiAlH₄) reduction. The nitrile is virtually insoluble in diethyl ether. What is the alternative? Analysis & Causality: Diethyl ether (ε = 4.3) lacks the necessary dipole moment to solvate the highly polar nitrile group. While some older protocols use massive volumes of ether to force dissolution[2], this is inefficient, limits batch size, and poses severe flammability hazards. Solution: Substitute diethyl ether with anhydrous Tetrahydrofuran (THF). THF has a higher dielectric constant (ε = 7.5) and a sterically exposed oxygen atom, allowing for superior dipole-dipole interactions with the nitrile.

Q3: What is the best protocol for recrystallization if my product "oils out" instead of forming crystals? Analysis & Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature of the solvent system. When cooling a hot ethanol solution, the compound separates as an amorphous oil before it can nucleate into a crystal lattice. Solution: Utilize a binary solvent system with a steeper solubility curve. Dissolve the crude material in a minimal amount of hot polar solvent (e.g., acetone), then titrate with a non-polar anti-solvent (e.g., petroleum ether, bp 60-80°C) until the cloud point is reached[2].

Step-by-Step Methodologies
Protocol 1: Co-Solvent Solubilization for Room-Temperature Hydrogenation

Self-Validating Mechanism: The visual transition from a heterogeneous suspension to a completely clear, homogeneous solution confirms the crystal lattice has been fully disrupted prior to catalyst addition. This prevents false-positive reaction completion caused by catalyst coating.

  • Preparation: Weigh 0.1 mol of 2,4,5-Trimethoxyphenylacetonitrile into a dry Parr hydrogenation bottle.

  • Primary Solvent Addition: Add 200 mL of absolute ethanol. Stir at 20°C for 5 minutes. Observe the incomplete dissolution (cloudy suspension).

  • Co-solvent Titration: Slowly add anhydrous THF dropwise (typically requiring 20-40 mL) under continuous stirring until the solution becomes perfectly clear and homogeneous.

  • Catalyst Addition: Purge the vessel with argon. Add the required catalyst (e.g., 5% Pd/C or PtO₂)[1].

  • Execution: Pressurize with H₂ and agitate. Monitor hydrogen uptake; the homogeneous solution ensures a steady, uninterrupted conversion profile.

Protocol 2: Binary Solvent Recrystallization (Acetone / Petroleum Ether)

Self-Validating Mechanism: The appearance of a persistent "cloud point" confirms the exact thermodynamic boundary of solubility has been reached. Clearing this turbidity with a single drop of polar solvent ensures optimal supersaturation, guaranteeing crystallization over oiling out.

  • Dissolution: Place the crude 2,4,5-Trimethoxyphenylacetonitrile in a round-bottom flask. Add a minimal volume of hot acetone (approx. 2-3 mL per gram of solute) and heat gently in a water bath until fully dissolved[2].

  • Anti-Solvent Titration: While maintaining gentle heating, dropwise add petroleum ether (bp 60-80°C) until a faint, persistent turbidity appears. This is the cloud point.

  • Clarification: Add 1-2 drops of hot acetone just until the solution clears again.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Crucial: Do not agitate the flask, as mechanical stress promotes smaller, less pure crystals.

  • Harvesting: Once crystallization is complete at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via a Büchner funnel and wash with a small volume of ice-cold petroleum ether[2].

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,4,5-Trimethoxyphenylacetonitrile Alkylation

Executive Summary The α-alkylation of 2,4,5-trimethoxyphenylacetonitrile is a critical synthetic node in the development of pharmaceuticals such as trimethoprim and its analogues. While the three electron-donating methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The α-alkylation of 2,4,5-trimethoxyphenylacetonitrile is a critical synthetic node in the development of pharmaceuticals such as trimethoprim and its analogues. While the three electron-donating methoxy groups enrich the aromatic ring, the α-protons remain highly acidic (pKa ~21–23). This delicate electronic balance makes the substrate highly susceptible to side reactions, including over-alkylation, nitrile hydrolysis, and self-condensation.

This guide provides field-proven troubleshooting strategies, comparative methodologies, and self-validating protocols to ensure high mono-alkylation selectivity.

Diagnostic FAQs: Resolving Common Side Reactions

Q1: My alkylation of 2,4,5-trimethoxyphenylacetonitrile is yielding significant amounts of the dialkylated byproduct. How do I shift the selectivity to mono-alkylation? Causality & Solution: The α-proton of the mono-alkylated product remains acidic. In homogeneous strong-base conditions (e.g., NaH in THF), the mono-alkylated product can rapidly deprotonate and react with excess alkyl halide [1]. To prevent this, switch to Phase-Transfer Catalysis (PTC). In a PTC system, the quaternary ammonium catalyst extracts the nitrile carbanion into the organic phase. Because the catalyst concentration is low (typically 1 mol%), the steady-state concentration of the carbanion in the organic phase is minimal. This kinetic effect strongly favors the reaction of the primary substrate over the sterically hindered mono-alkylated product [2].

Q2: I am observing amide and carboxylic acid impurities in my crude NMR. How is the nitrile group hydrolyzing under anhydrous alkylation conditions? Causality & Solution: If you are using homogeneous bases and standard aqueous workups, localized exothermic quenching can cause base-catalyzed hydration of the nitrile to an amide, which further hydrolyzes to a carboxylic acid [3]. If using PTC (which inherently uses 50% aqueous NaOH), the biphasic nature actually protects the nitrile. The highly lipophilic organic phase shields the nitrile carbon from aqueous hydroxide ions. Ensure vigorous stirring (800+ rpm) to maintain the interfacial area without requiring prolonged heating, and quench with saturated NH₄Cl immediately upon completion to neutralize the base[1].

Q3: The reaction mixture turns dark brown, and mass spectrometry shows a dimerized product. What is causing this, and how can it be mitigated? Causality & Solution: This indicates the Thorpe-Ziegler reaction (self-condensation), where the nitrile carbanion nucleophilically attacks the nitrile carbon of an unreacted 2,4,5-trimethoxyphenylacetonitrile molecule[3]. This side reaction is highly concentration-dependent. To mitigate it, employ a slow, dropwise addition of the alkylating agent to the pre-formed carbanion, or use the "inverse addition" technique where the substrate and alkyl halide are co-fed into the basic suspension.

Q4: Alkyl halides are toxic and prone to elimination (dehydrohalogenation) side reactions. Is there an alternative alkylating agent? Causality & Solution: Yes. The "borrowing hydrogen" (or hydrogen autotransfer) methodology allows the use of simple, widely available alcohols as alkylating agents [4]. Using a Ruthenium(II) or Iridium(III) pincer complex, the alcohol is temporarily dehydrogenated to an aldehyde/ketone, which undergoes condensation with the nitrile. The catalyst then re-donates the hydrogen to reduce the alkene [5]. This completely eliminates dehydrohalogenation side reactions, prevents dialkylation, and produces water as the sole byproduct.

Quantitative Method Comparison

Alkylation MethodologyReagents / CatalystMono-Alkylation SelectivityPrimary Side ReactionsScalability / Green Metrics
Homogeneous Base NaH or LDA, R-X, THFLow to ModerateDialkylation, Thorpe-ZieglerPoor atom economy, toxic R-X
Phase-Transfer Catalysis (PTC) 50% NaOH, TEBAC, R-X, TolueneHighDehydrohalogenation (if R-X is branched)Highly scalable, biphasic
Borrowing Hydrogen Ru(II) or Ir(III), R-OH, KOtBuVery HighMinor alcohol oxidation stallsExcellent (H₂O is only byproduct)

Validated Experimental Protocols

Protocol A: Highly Selective Mono-Alkylation via Phase-Transfer Catalysis (PTC)

Self-validating mechanism: The use of a biphasic system inherently prevents over-alkylation by isolating the reactive carbanion in the organic phase at extremely low steady-state concentrations.

  • Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer (crucial for maintaining a biphasic emulsion), add 2,4,5-trimethoxyphenylacetonitrile (50 mmol) and benzyltriethylammonium chloride (TEBAC, 0.5 mmol, 1 mol%) in 100 mL of toluene[1].

  • Base Addition: Add 50 mL of 50% (w/w) aqueous NaOH. Stir vigorously at 800 rpm to create a fine emulsion. The interface is where initial deprotonation occurs[2].

  • Alkylation: Dropwise add the alkyl halide (55 mmol, 1.1 eq) over 1 hour, maintaining the internal temperature at 30–35 °C using a water bath.

  • Validation/Monitoring: Monitor by GC/FID. The reaction is complete when the starting material peak (<1%) disappears. The mono-alkylated product will not proceed to dialkylation due to the kinetic limitations of the TEBAC-carbanion ion pairs[2].

  • Workup: Quench with 100 mL of ice-cold water to dissolve precipitated salts. Separate the organic layer, wash with 1M HCl to remove residual amines, dry over MgSO₄, and concentrate under reduced pressure[1].

Protocol B: Advanced Catalytic α-Alkylation using Borrowing Hydrogen

Self-validating mechanism: Water is the only byproduct, and the catalytic cycle strictly limits the reaction to mono-alkylation because the intermediate alkene must be reduced before any further reaction can occur.

  • Setup: In an argon-filled glovebox, charge a Schlenk tube with 2,4,5-trimethoxyphenylacetonitrile (1.0 mmol), the primary/secondary alcohol (1.5 mmol), KOtBu (1.0 mol%), and the Ru(II) pincer catalyst (0.5 mol%) in 2 mL of anhydrous toluene[4].

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 135 °C for 4–12 hours.

  • Validation/Monitoring: The reaction color may shift as the active Ru-hydride species forms. Monitor via TLC (Hexanes:EtOAc). The absence of the polar alcohol spot indicates completion[4].

  • Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst, and concentrate. Purify via flash chromatography if necessary[5].

Mechanistic & Workflow Visualizations

ReactionPathways Substrate 2,4,5-Trimethoxyphenylacetonitrile (Starting Material) Carbanion Nitrile Carbanion Intermediate Substrate->Carbanion Base (-H+) Hydrolysis Amide / Carboxylic Acid (Hydrolysis Byproduct) Substrate->Hydrolysis H2O / OH- (Heat) MonoAlk Mono-alkylated Product (Desired Target) Carbanion->MonoAlk + R-X (Controlled) Thorpe β-Enaminonitrile (Thorpe-Ziegler Dimer) Carbanion->Thorpe + Unreacted Substrate DiAlk Dialkylated Byproduct (Over-alkylation) MonoAlk->DiAlk Excess Base + R-X

Divergent reaction pathways highlighting desired mono-alkylation vs. common side reactions.

PTCWorkflow AqPhase Aqueous Phase (50% NaOH) Interface Biphasic Interface (Deprotonation) AqPhase->Interface OrgPhase Organic Phase (Substrate + R-X) OrgPhase->Interface PTC PTC Catalyst (e.g., TEBAC) Interface->PTC Anion Extraction IonPair Lipophilic Ion Pair [Q+ Carbanion-] PTC->IonPair Phase Transfer Product Mono-alkylated Product IonPair->Product SN2 Reaction

Phase-Transfer Catalysis (PTC) workflow preventing side reactions via interfacial extraction.

References

  • Facile Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols Enabled by Metal–Ligand Cooperation Source: ACS Catalysis URL:[Link]

  • Efficient α-Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex Source: The Journal of Organic Chemistry URL:[Link]

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles Source: Science24 (Makosza, M., Fedoryński, M.) URL:[Link]

  • Reactions of Nitrile Anions Source: Encyclopedia.pub URL:[Link]

Sources

Optimization

Best practices for handling and storage stability of 2,4,5-Trimethoxyphenylacetonitrile

Welcome to the official technical support and troubleshooting portal for 2,4,5-Trimethoxyphenylacetonitrile (CAS: 38444-50-7). This guide is engineered for researchers, analytical chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting portal for 2,4,5-Trimethoxyphenylacetonitrile (CAS: 38444-50-7). This guide is engineered for researchers, analytical chemists, and drug development professionals who require precise, field-validated protocols for handling, storing, and troubleshooting this highly reactive intermediate.

Because of its electron-rich aromatic ring (driven by three methoxy-donating groups) and the versatile nitrile moiety, this compound is a critical building block in the synthesis of phenethylamines, isoflavones, and other biologically active molecules [1]. However, these same electronic properties make it susceptible to specific degradation pathways if mismanaged.

Part 1: Frequently Asked Questions (FAQs) - Handling & Stability

Q1: Why does my 2,4,5-Trimethoxyphenylacetonitrile powder turn from pale cream to a dark yellow/brown over time? A: This discoloration is a visual indicator of photo-oxidation or thermal degradation. The three methoxy groups (-OCH₃) strongly donate electron density into the benzene ring via resonance, making the aromatic system highly nucleophilic and prone to oxidation when exposed to ambient air and UV light.

  • Causality: Oxygen diradicals interact with the electron-rich ring, leading to the formation of quinone-like colored byproducts.

  • Prevention: Always store the compound in amber glass vials (to block UV transmission) and backfill the headspace with an inert gas (Argon or Nitrogen) before sealing.

Q2: What is the optimal storage temperature to ensure long-term stability? A: The compound must be stored at 0–8 °C (refrigerated) [2]. While it is a stable solid at room temperature for short handling periods, prolonged exposure to ambient heat accelerates the hydrolysis of the nitrile group (-C≡N) if trace moisture is present, slowly converting it into 2,4,5-trimethoxyphenylacetamide or the corresponding carboxylic acid.

Q3: Is 2,4,5-Trimethoxyphenylacetonitrile safer to handle than its benzyl chloride counterpart? A: Yes. Historically, synthesizing phenethylamines required 2,4,5-trimethoxybenzyl chloride, which is highly unstable, lachrymatory, and difficult to handle. The nitrile derivative is significantly more stable, non-volatile, and does not require the protection of functional groups during standard reductive alkylation workflows [3]. However, it is still classified as an acute toxin (oral/dermal/inhalation) and an eye/skin irritant (Category 2) [4]. Always manipulate the powder inside a certified chemical fume hood to prevent inhalation of micro-dust.

Part 2: Quantitative Data & Physicochemical Profile

To establish a baseline for your quality control (QC) checks, reference the following validated physicochemical parameters. Deviations from these metrics indicate reagent degradation.

ParameterValidated MetricAnalytical Significance
CAS Number 38444-50-7Ensures correct isomer selection (vs. 3,4,5-isomer).
Appearance Pale cream to colorless crystalline powderDarkening indicates oxidative degradation.
Melting Point 75.0 – 77.0 °C [5]A depressed or broadened melting range (<73 °C) indicates moisture absorption or impurities.
Solubility Soluble in EtOH, DMF, DMSO, EtherInsoluble residue in hot ethanol suggests polymeric degradation products.
Hazard Classification Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2 [4]Mandates the use of nitrile gloves, goggles, and local exhaust ventilation.

Part 3: Troubleshooting Guide & Experimental Workflows

Issue: Low Yields in Reductive Alkylation or Hydrolysis Reactions

Symptom: Downstream synthesis of phenethylamines yields heavy tar-like byproducts or unreacted starting material. Root Cause: The nitrile group has been partially hydrolyzed due to improper storage (moisture ingress), or the catalyst (e.g., PtO₂ or Pd/C) is being poisoned by trace degradation impurities. Solution: Perform a rigorous recrystallization of the starting material before use.

Protocol: Recrystallization and Validation of Degraded Reagent

This self-validating protocol ensures the removal of oxidized quinones and hydrolyzed amides, restoring the reagent to >99% purity.

  • Step 1: Dissolution. In a fume hood, weigh the degraded 2,4,5-Trimethoxyphenylacetonitrile and transfer it to a round-bottom flask. Add minimal boiling absolute ethanol (approx. 3–5 mL per gram of compound) until completely dissolved.

  • Step 2: Hot Filtration (Optional but recommended). If insoluble dark particulates remain, perform a rapid hot gravity filtration through fluted filter paper to remove polymeric impurities.

  • Step 3: Crystallization. Remove the flask from the heat source. Allow the solution to cool slowly to room temperature undisturbed to promote the formation of large, pure crystalline plates. Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize precipitation.

  • Step 4: Isolation. Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol/water (1:1 v/v) to pull away any residual colored mother liquor.

  • Step 5: Desiccation. Transfer the purified crystals to a vacuum desiccator containing anhydrous calcium chloride or silica gel. Dry under high vacuum (5 mmHg) at room temperature for 12 hours.

  • Step 6: Self-Validation. Determine the melting point of the dried crystals. A sharp melting point of 75–77 °C confirms successful purification [5]. If the melting point is broad, repeat the recrystallization.

Part 4: Workflow Visualization

The following decision tree illustrates the standard operating procedure for evaluating and handling potentially compromised batches of 2,4,5-Trimethoxyphenylacetonitrile.

G Start Reagent Discoloration Detected Check Assess Extent of Degradation (TLC/NMR) Start->Check Minor Minor Impurity (<5%) Check->Minor Major Major Degradation (>5%) Check->Major Recryst Recrystallize from Hot Ethanol Minor->Recryst Discard Discard Safely (Hazardous Waste) Major->Discard Dry Vacuum Dry at Room Temp Recryst->Dry Store Store at 0-8°C Under Argon Dry->Store

Troubleshooting workflow for handling discolored 2,4,5-Trimethoxyphenylacetonitrile.

References

  • Ahluwalia, V.K., et al. "Intermediates for Organic Synthesis." Modern Methods of Organic Synthesis, DOKUMEN.PUB. Available at:[Link]

  • Benington, F., et al. "Synthesis of Phenethylamines from Phenylacetonitriles." MDMA.ch Archives. Available at:[Link]

  • NextSDS. "3,4,5-trimethoxybenzonitrile and Related Substances - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Wang, Zerong. "Allan-Robinson Condensation." Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. Available at:[Link]

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2,4,5-Trimethoxyphenylacetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with a mechanistic, field-proven approach to purifying 2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with a mechanistic, field-proven approach to purifying 2,4,5-Trimethoxyphenylacetonitrile.

Rather than just listing steps, this guide emphasizes the causality behind experimental choices. 2,4,5-Trimethoxyphenylacetonitrile is a critical intermediate in the synthesis of phenethylamine derivatives, isoquinolines, and various pharmaceutical pharmacophores [2]. Structurally, it features a highly electron-rich aromatic ring (due to three methoxy groups) and a strongly polar, hydrogen-bond-accepting nitrile moiety. During normal-phase silica gel chromatography, the nitrile group interacts strongly with the acidic silanol groups of the stationary phase, dictating its retention behavior [3]. Understanding this interaction is essential for designing an efficient purification protocol, preventing band tailing, and ensuring high recovery.

Diagnostic Dashboard: Quantitative Data & Solvent Systems

To establish a self-validating purification system, you must first understand the physicochemical parameters of your target molecule.

Table 1: Chromatographic Properties & Detection Parameters
PropertyValue / DescriptionMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh, 40-63 µm)Provides optimal surface area for resolving polar nitrile derivatives from non-polar starting materials.
Target Rf​ 0.25 – 0.35Ensures the compound spends sufficient time interacting with the stationary phase for resolution, without excessive diffusion.
Primary Detection UV Active (254 nm)The highly conjugated aromatic system and auxochromic methoxy groups result in strong UV absorbance.
Secondary Detection KMnO 4​ Stain (Yellow on Purple)Self-Validation: Cross-verifies UV spots. The electron-rich trimethoxy ring is easily oxidized, confirming the presence of the target over non-oxidizable UV-active impurities.
Table 2: Recommended Solvent Systems
Solvent SystemRatio (v/v)Elution PowerApplication Notes
Ethyl Acetate / Hexanes 15:85 to 30:70ModerateThe gold standard gradient. Ethyl acetate acts as a hydrogen-bond acceptor, effectively competing with the silica silanol groups to elute the nitrile.
Ether / Petroleum Ether 30:70 to 50:50ModerateAn excellent alternative system historically validated for highly crystalline batches of trimethoxybenzyl cyanides[1].
Dichloromethane / Hexanes 50:50 to 100:0Low to ModerateIdeal for resolving closely eluting methoxylated impurities, as DCM provides different dipole interactions than ethyl acetate.

Experimental Workflow & Step-by-Step Methodology

Workflow Start Crude 2,4,5-Trimethoxyphenylacetonitrile TLC TLC Optimization (Target Rf 0.25-0.35) Start->TLC Load Sample Loading (Dry load with Silica) TLC->Load Elute Gradient Elution (10% to 30% EtOAc/Hexane) Load->Elute Monitor Fraction Monitoring (UV 254 nm & KMnO4) Elute->Monitor Pool Pool & Concentrate Pure Fractions Monitor->Pool

Standard flash chromatography workflow for 2,4,5-trimethoxyphenylacetonitrile.

Protocol: Normal-Phase Silica Gel Flash Chromatography

1. TLC Optimization: Run analytical TLC using a 20% Ethyl Acetate in Hexanes system. Adjust the polarity until the target spot (identified via UV 254 nm and KMnO 4​ staining) reaches an Rf​ of ~0.3.

2. Column Packing (Slurry Method): Slurry pack the column using 230-400 mesh silica gel in pure hexanes. Causality: Slurry packing prevents air channeling and ensures a uniform stationary phase bed, which is critical for preventing band distortion of the polar nitrile group.

3. Sample Loading (Dry Loading): Dissolve the crude 2,4,5-trimethoxyphenylacetonitrile in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3 times the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the column bed. Causality: 2,4,5-trimethoxyphenylacetonitrile has limited solubility in pure hexanes. Wet loading in DCM would carry the product too quickly down the column, ruining resolution. Dry loading ensures a perfectly tight initial band.

4. Gradient Elution: Begin elution with 2 column volumes (CV) of 10% EtOAc/Hexanes to wash away non-polar impurities (e.g., unreacted benzyl halides). Step the gradient to 20% EtOAc/Hexanes, and finally to 30% EtOAc/Hexanes to elute the target nitrile [3].

5. Fraction Collection & Self-Validation: Collect fractions and spot them on a TLC plate. Check under UV 254 nm. Crucial Step: Dip the TLC plate in KMnO 4​ stain and gently heat. Only pool fractions that show a single UV-active spot that also stains positively with KMnO 4​ . Pool and concentrate under reduced pressure.

Troubleshooting Guide

Troubleshooting Issue Chromatography Issue Tailing Band Tailing / Streaking Issue->Tailing Coelution Co-elution with Impurities Issue->Coelution Precipitation On-column Precipitation Issue->Precipitation FixTailing Add 1% Triethylamine or switch to DCM/Hexane Tailing->FixTailing FixCoelution Decrease solvent polarity (e.g., 15% EtOAc max) Coelution->FixCoelution FixPrecip Use dry loading or increase column size Precipitation->FixPrecip

Diagnostic logic tree for resolving common chromatography issues.

Q: Why is my 2,4,5-trimethoxyphenylacetonitrile band tailing or streaking on the column? A: Tailing occurs when the highly polar cyano group (-C≡N) engages in overly strong, non-linear hydrogen bonding with the free silanol (-SiOH) groups on the silica gel. Solution: First, ensure your silica gel is not overly activated (store it properly). If tailing persists, switch your solvent system to a DCM/Hexane gradient. DCM modifies the dipole interactions at the silica surface better than hexanes. Alternatively, adding a trace amount (0.5 - 1%) of triethylamine (Et 3​ N) to the eluent will competitively cap the acidic silanol sites, sharpening the band.

Q: I am observing co-elution with the unreacted starting material (e.g., 2,4,5-trimethoxybenzyl chloride). How do I resolve this? A: The benzyl chloride precursor is significantly less polar than the nitrile product. If they are co-eluting, your initial solvent system is too strong, causing both compounds to move with the solvent front. Solution: Decrease the initial polarity. Start your elution with 5% EtOAc/Hexanes for at least 3 column volumes to completely flush the benzyl chloride before stepping up to 20% EtOAc/Hexanes to elute the nitrile.

Q: My product seems to be precipitating on the top of the column, leading to massive pressure buildup. What went wrong? A: 2,4,5-Trimethoxyphenylacetonitrile is a crystalline solid at room temperature. If you attempted a "wet load" using a weak solvent mixture (like 10% EtOAc/Hexanes), the compound likely crashed out of solution upon contacting the silica bed. Solution: Always use the dry loading technique described in the protocol above. By pre-adsorbing the compound onto silica gel, you bypass solubility limits at the column head and ensure uniform dissolution into the mobile phase as the gradient strength increases.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes. While normal-phase silica is standard and highly cost-effective for scale-up, reverse-phase C18 chromatography is excellent for highly complex crude mixtures. If using C18, utilize a gradient of Water/Acetonitrile (starting at 30% MeCN and ramping to 80% MeCN). The hydrophobic trimethoxy-aromatic core retains well on C18, while the polar nitrile group ensures solubility in the aqueous mobile phase.

Q: How do I completely remove residual ethyl acetate or hexane from the purified nitrile? A: Nitriles can sometimes trap solvent molecules within their crystal lattice. After rotary evaporation, dissolve the resulting oil/solid in a small amount of a volatile, non-polar solvent like diethyl ether or pentane [1], and re-evaporate. Finally, place the flask under high vacuum (≤ 0.1 Torr) for 12-24 hours.

Q: Is it possible to purify this compound via distillation instead of chromatography? A: High-vacuum fractional distillation is possible for many phenylacetonitriles [2], but 2,4,5-trimethoxyphenylacetonitrile has a relatively high boiling point and is prone to thermal degradation or discoloration at elevated temperatures. Column chromatography remains the safest method to ensure high purity without thermal stress.

References

  • Mescaline synthesis via tricarbonyl (h6-1,2,3-trimethoxybenzene)chromium complex Source: The Vespiary / Journal Literature URL:[Link]

  • Preparation of phenylacetonitriles carrying basic substituents Source: Justia Patents URL:[Link]

  • Discovery of Novel Non-Peptide CCR1 Receptor Antagonists Source: ACS Publications URL:[Link]

Optimization

Technical Support Center: Minimizing Byproduct Formation in 2,4,5-Trimethoxyphenylacetonitrile Catalysis

Welcome to the technical support and troubleshooting center for the catalytic hydrogenation of 2,4,5-trimethoxyphenylacetonitrile. The conversion of this nitrile to 2,4,5-trimethoxyphenethylamine is a critical step in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the catalytic hydrogenation of 2,4,5-trimethoxyphenylacetonitrile. The conversion of this nitrile to 2,4,5-trimethoxyphenethylamine is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). However, researchers frequently encounter yield-limiting challenges due to the formation of secondary and tertiary amine byproducts.

This guide provides mechanistic insights, optimized parameters, and self-validating protocols to help you achieve >95% primary amine selectivity.

Part 1: Troubleshooting FAQs

Q: During the catalytic hydrogenation of 2,4,5-trimethoxyphenylacetonitrile, my GC-MS shows a massive high-molecular-weight impurity. What is this, and how does it form? A: This is almost certainly the secondary amine byproduct, bis(2,4,5-trimethoxyphenethyl)amine. The catalytic hydrogenation of nitriles does not go directly to the amine; it proceeds via a highly reactive primary imine intermediate. Because your newly formed target product (2,4,5-trimethoxyphenethylamine) is strongly nucleophilic, it attacks the unreacted primary imine. This condensation releases ammonia and forms a secondary imine, which the catalyst subsequently reduces to the undesired secondary amine [1].

Q: Should I use acidic conditions or add ammonia to suppress this condensation? A: Both strategies are viable but operate on different chemical principles.

  • Thermodynamic Control (Ammonia): Adding an excess of anhydrous ammonia (typically 5–10 equivalents in methanol) shifts the equilibrium of the condensation reaction backward via Le Chatelier’s principle, heavily favoring the primary imine over the secondary imine [1].

  • Kinetic Control (Acid): Conducting the reaction in acidic media (e.g., methanolic HCl or glacial acetic acid) immediately protonates the primary amine as it forms. The resulting ammonium salt is non-nucleophilic and cannot attack the intermediate.

Q: I am currently using standard 10% Pd/C. Is there a better catalyst for primary amine selectivity? A: Yes. While Pd/C is highly active, it is notorious for promoting secondary and tertiary amine formation during nitrile reductions. Sponge metal catalysts (Raney Nickel or Raney Cobalt) are vastly superior for primary amine selectivity. Specifically, treating a Raney Cobalt catalyst with catalytic amounts of Lithium Hydroxide (LiOH) alters the electronic properties of the catalyst surface. This modification weakens the adsorption of the primary amine, allowing it to desorb before it can react with neighboring imine species [2].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the competitive reaction network. Understanding this pathway is critical for manipulating the kinetics in favor of the primary amine.

ByproductPathway Nitrile 2,4,5-Trimethoxyphenyl- acetonitrile Imine1 Primary Imine Intermediate Nitrile->Imine1 + H₂ (Catalyst) Amine1 2,4,5-Trimethoxyphenethylamine (Target Primary Amine) Imine1->Amine1 + H₂ (Catalyst) Imine2 Secondary Imine Intermediate Imine1->Imine2 Nucleophilic Attack by Primary Amine (- NH₃) Amine1->Imine2 Reacts with Primary Imine Amine2 Secondary Amine (Undesired Byproduct) Imine2->Amine2 + H₂ (Catalyst)

Fig 1: Reaction network of nitrile hydrogenation showing the competitive byproduct pathway.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and byproduct formation. Use this data to benchmark your current synthetic route against optimized industrial standards.

Catalyst SystemAdditive / ModifierSolventH₂ PressurePrimary Amine SelectivitySecondary Amine Byproduct
Pd/C (10%)NoneEthanol1 atm< 40%> 50%
Pd/C (10%)Acetic Acid (Excess)Ethanol10 atm~ 85%~ 10%
Raney NickelAmmonia (5 eq)Methanol30 atm~ 90%~ 5%
Raney Cobalt LiOH (10 mmol/g) + NH₃ Methanol 50 atm > 98% < 1%

Part 4: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes LiOH-modified Raney Cobalt under ammoniacal conditions. The protocol is designed as a self-validating system , meaning built-in analytical checkpoints ensure the reaction trajectory is correct before proceeding to the next step.

Phase 1: Catalyst Preparation & Validation
  • Washing: Wash 10.0 g of active Raney Cobalt slurry with degassed, deionized water (3 × 50 mL) under an argon atmosphere to remove storage preservatives.

  • Modification: Suspend the washed catalyst in 50 mL of water containing 0.10 moles of Lithium Hydroxide (LiOH). Stir for 30 minutes at ambient temperature.

    • Causality: The LiOH acts as a basic promoter. It increases the electron density of the cobalt surface, which drastically reduces the binding affinity of the nucleophilic primary amine, preventing it from lingering on the surface to form secondary imines [2].

  • Solvent Exchange: Wash the modified catalyst with anhydrous methanol (3 × 50 mL) to remove water.

    • Self-Validation Checkpoint: Test the final methanol wash with pH paper. The pH should be neutral to slightly basic. If highly alkaline, free LiOH remains; perform one additional wash.

Phase 2: Reaction Assembly & Thermodynamic Control
  • Charging: Transfer the modified catalyst to a 500 mL high-pressure autoclave. Add 50.0 g of 2,4,5-trimethoxyphenylacetonitrile dissolved in 200 mL of 7M Ammonia in Methanol.

    • Causality: The massive excess of ammonia chemically suppresses the elimination of NH₃ from the diamine intermediate, thermodynamically locking the reaction pathway toward the primary amine.

Phase 3: Pressurization & Kinetic Control
  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3 × 10 bar) followed by Hydrogen (3 × 10 bar) to ensure a strictly anaerobic environment.

  • Reaction: Pressurize the vessel to 50 bar with H₂ and heat to 80°C with vigorous stirring (800 rpm).

    • Causality: High hydrogen pressure and vigorous agitation ensure that the rate of direct imine hydrogenation kinetically outcompetes the slower, bimolecular condensation reaction.

Phase 4: In-Process Monitoring (Crucial Self-Validation)
  • Sampling: After 4 hours, cool the reactor to 30°C, safely vent to 5 bar, and extract a 0.5 mL aliquot.

  • Analysis: Analyze the aliquot via HPLC (UV at 254 nm).

    • Self-Validation Checkpoint: You must verify the absence of the primary imine intermediate. If the imine peak is >1% area, do not simply extend the reaction time (as prolonged time at low H₂ concentration favors condensation). Instead, re-pressurize to 60 bar H₂ and react for 1 additional hour. Proceed to workup only when the nitrile and imine are completely consumed.

Phase 5: Isolation & Orthogonal Purification
  • Filtration: Vent the reactor safely. Filter the catalyst through a Celite pad under an argon blanket (Caution: Catalyst is pyrophoric).

  • Evaporation & Salt Formation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. Dissolve the crude oil in dry diethyl ether and bubble anhydrous HCl gas through the solution.

    • Causality: Crystallizing the product as 2,4,5-trimethoxyphenethylamine hydrochloride serves as an orthogonal purification step. The trace secondary amine hydrochlorides remain highly soluble in the ether mother liquor, ensuring a final API purity of >99.5%.

Part 5: References

  • Nitrile Reduction Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]

  • Hydrogenation of nitriles to produce amines (US Patent 5869653A) Source: Google Patents / Air Products and Chemicals Inc. URL:

Reference Data & Comparative Studies

Validation

2,4,5-Trimethoxyphenylacetonitrile vs 3,4,5-trimethoxyphenylacetonitrile reactivity

An In-Depth Comparative Guide to the Reactivity of 2,4,5-Trimethoxyphenylacetonitrile and 3,4,5-Trimethoxyphenylacetonitrile Introduction Substituted phenylacetonitriles are invaluable synthons in organic chemistry, serv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 2,4,5-Trimethoxyphenylacetonitrile and 3,4,5-Trimethoxyphenylacetonitrile

Introduction

Substituted phenylacetonitriles are invaluable synthons in organic chemistry, serving as precursors to pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their reactivity is primarily centered around the benzylic protons and the nitrile functional group. The electronic nature of substituents on the phenyl ring profoundly influences the reactivity of these sites. This guide provides a detailed comparison of two important isomers: 2,4,5-Trimethoxyphenylacetonitrile and 3,4,5-Trimethoxyphenylacetonitrile.

While both molecules share the same molecular formula (C₁₁H₁₃NO₃) and functional groups, the differential placement of the three methoxy substituents creates distinct electronic environments that dictate their chemical behavior.[2] 3,4,5-Trimethoxyphenylacetonitrile is a well-known intermediate in the synthesis of mescaline, highlighting the industrial relevance of this class of compounds.[3][4] This guide will dissect the underlying principles governing their reactivity, supported by established chemical theory, and propose an experimental framework for validation.

Pillar 1: Analysis of Electronic and Steric Effects

The reactivity of a substituted phenylacetonitrile is governed by the interplay between the inductive and resonance effects of its substituents. The methoxy group (-OCH₃) is a classic example of a substituent with competing effects: it is electron-withdrawing by induction due to the high electronegativity of oxygen, yet strongly electron-donating by resonance due to the lone pairs on the oxygen atom that can delocalize into the aromatic π-system.[5] The net effect (donating vs. withdrawing) is highly dependent on its position relative to the reactive center.

  • Resonance Effect: This electron-donating effect is most pronounced when the methoxy group is at the ortho or para position to the benzyl group, as resonance structures can be drawn that place a negative charge directly on the benzylic carbon's attachment point.

  • Inductive Effect: This electron-withdrawing effect operates through the sigma bonds and weakens with distance. It is the dominant electronic influence when the methoxy group is in the meta position.[6]

Electronic Profile of 3,4,5-Trimethoxyphenylacetonitrile

In this isomer, the CH₂CN group is para to the C4-methoxy group and meta to the C3 and C5-methoxy groups.

  • C4-Methoxy (Para): Exerts a strong, electron-donating resonance effect (+R).

  • C3 & C5-Methoxy (Meta): Exert a primarily electron-withdrawing inductive effect (-I).

The net result is a phenyl ring that is electron-rich, but the electron-donating character is moderated by the two meta-positioned, inductively withdrawing groups.

Electronic Profile of 2,4,5-Trimethoxyphenylacetonitrile

Here, the CH₂CN group is ortho to the C2-methoxy group and para to the C5-methoxy group. The C4-methoxy group is meta to the point of attachment.

  • C2-Methoxy (Ortho): Exerts a strong electron-donating resonance effect (+R) and a notable steric hindrance.

  • C5-Methoxy (Para): Exerts a strong electron-donating resonance effect (+R).

  • C4-Methoxy (Meta): Exerts an electron-withdrawing inductive effect (-I).

With two methoxy groups exerting a powerful +R effect, the phenyl ring of the 2,4,5-isomer is significantly more electron-rich than that of the 3,4,5-isomer. Furthermore, the C2-methoxy group introduces steric bulk around the benzylic position.

G cluster_0 3,4,5-Trimethoxyphenylacetonitrile cluster_1 2,4,5-Trimethoxyphenylacetonitrile a CH₂CN b C4-OCH₃ (Para) a->b +R >> -I c C3/C5-OCH₃ (Meta) a->c -I > +R d CH₂CN e C2-OCH₃ (Ortho) d->e +R >> -I f C5-OCH₃ (Para) d->f +R >> -I g C4-OCH₃ (Meta) d->g -I > +R e->d Steric Effect h Steric Hindrance

Figure 1: Electronic and steric influences in the two isomers.

Pillar 2: Comparative Reactivity Analysis

The electronic and steric differences outlined above lead to predictable variations in reactivity at the two primary reactive sites: the benzylic protons and the nitrile carbon.

Reactivity of Benzylic Protons (C-H Acidity)

The acidity of the α-hydrogens is critical for reactions proceeding via a carbanion intermediate, such as alkylations and condensations. A carbanion is stabilized by electron-withdrawing groups. Conversely, electron-donating groups destabilize the carbanion, making the corresponding proton less acidic.[7]

  • 2,4,5-Isomer: The powerful electron-donating effects from the ortho and para methoxy groups increase the electron density at the benzylic position. This will destabilize the resulting carbanion upon deprotonation. Therefore, the benzylic protons of 2,4,5-trimethoxyphenylacetonitrile are expected to be less acidic .

  • 3,4,5-Isomer: While the para methoxy group is donating, the two meta methoxy groups are inductively withdrawing, providing a degree of stabilization to the carbanion that is absent in the 2,4,5-isomer. Consequently, the benzylic protons of 3,4,5-trimethoxyphenylacetonitrile are expected to be more acidic .

Reactivity of the Nitrile Group

Reactions at the nitrile group, such as hydrolysis, reduction, or addition of Grignard reagents, involve nucleophilic attack on the electrophilic nitrile carbon.

  • 2,4,5-Isomer: The high electron density of the aromatic ring can be relayed to the nitrile group, reducing the electrophilicity of the nitrile carbon. Furthermore, the ortho methoxy group presents significant steric hindrance, impeding the approach of nucleophiles.[7] This combination makes the nitrile group less reactive towards nucleophilic attack.

  • 3,4,5-Isomer: The nitrile group is less sterically hindered, and the overall electron-donating effect on the nitrile carbon is less pronounced than in the 2,4,5-isomer. This renders the nitrile group more reactive towards nucleophiles.

Summary of Predicted Reactivity
Reaction TypeTarget Site2,4,5-Isomer3,4,5-IsomerRationale
Deprotonation / Alkylation Benzylic C-HSlower / Lower ReactivityFaster / Higher ReactivityHigher benzylic C-H acidity due to reduced electron-donating character.
Knoevenagel Condensation Benzylic C-HRequires stronger base / harsher conditions.Proceeds under milder conditions.Easier formation of the requisite carbanion intermediate.
Nitrile Hydrolysis Nitrile CarbonSlowerFasterHigher electrophilicity of nitrile carbon and lower steric hindrance.
Nitrile Reduction (e.g., with LiAlH₄) Nitrile CarbonSlowerFasterMore accessible and electrophilic nitrile carbon facilitates hydride attack.
Electrophilic Aromatic Substitution Phenyl RingHigher ReactivityLower ReactivityRing is more strongly activated by two (+R) methoxy groups in ortho/para positions.

Pillar 3: Experimental Validation Protocol

To empirically validate the predicted differences in benzylic C-H acidity, a competitive Knoevenagel condensation reaction can be performed. This experiment will provide direct, quantitative data on the relative rates of carbanion formation.

Objective: To compare the relative reaction rates of 2,4,5- and 3,4,5-trimethoxyphenylacetonitrile in a base-catalyzed condensation with a model aldehyde (e.g., 4-chlorobenzaldehyde).
Materials:
  • 2,4,5-Trimethoxyphenylacetonitrile

  • 3,4,5-Trimethoxyphenylacetonitrile

  • 4-Chlorobenzaldehyde

  • Piperidine (base catalyst)

  • Ethanol (solvent)

  • Internal Standard (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) setup

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis A Prepare two parallel reaction flasks. Flask 1: 2,4,5-Isomer (1 mmol) Flask 2: 3,4,5-Isomer (1 mmol) B To each flask, add: - 4-Chlorobenzaldehyde (1 mmol) - Ethanol (10 mL) - Internal Standard (0.5 mmol) A->B C Place flasks in a temperature-controlled heating block set to 60°C. B->C D Initiate reaction by adding Piperidine (0.1 mmol) to each flask simultaneously. Start timer (t=0). E Withdraw 0.1 mL aliquots from each flask at regular intervals (e.g., t = 15, 30, 60, 120 min). D->E F Quench each aliquot immediately in 1 mL of dilute HCl. E->F G Extract with ethyl acetate, dry, and prepare for GC-MS analysis. F->G H Analyze samples via GC-MS to quantify the consumption of starting material relative to the internal standard. I Plot [Reactant] vs. Time for each isomer. H->I J Determine initial reaction rates. Compare rates to validate reactivity prediction. I->J

Figure 2: Workflow for comparative kinetic analysis.
Predicted Outcome:

The reaction in Flask 2, containing 3,4,5-trimethoxyphenylacetonitrile , is expected to proceed at a significantly faster rate. The plot of reactant concentration versus time will show a steeper decline for the 3,4,5-isomer, confirming the higher acidity of its benzylic protons and its greater overall reactivity in base-catalyzed condensation reactions.

Conclusion

While 2,4,5-trimethoxyphenylacetonitrile and 3,4,5-trimethoxyphenylacetonitrile are structural isomers, their reactivity profiles are distinct due to fundamental principles of electronic and steric effects. The 3,4,5-isomer is poised for greater reactivity in reactions involving both the benzylic carbanion and nucleophilic attack at the nitrile carbon. This is a direct consequence of its more favorable electronic makeup, where the electron-donating resonance effect is tempered by two inductively withdrawing meta-substituents. In contrast, the 2,4,5-isomer is an electron-rich system with significant steric hindrance at the reaction centers, rendering it less reactive under similar conditions. These predictable differences allow researchers and drug development professionals to make informed decisions when selecting isomers for specific synthetic transformations.

References

  • Wagner, R. B., & Zook, H. D. (1953). Synthetic Organic Chemistry. John Wiley & Sons.
  • Vaia. Problem 53 Explain why a methoxy group (CH...). [Link]

  • Designer-Drug.com. Mescaline (3,4,5-Trimethoxyphenethylamine). [Link]

  • PubMed. Electronic effects of ring substituents on triplet benzylic biradicals. [Link]

  • ResearchGate. Ketones which contain the 2,4,5 trimethoxyphenyl ring. Synthesis and spectroscopy of new compounds. [Link]

  • Shaanxi Bloom Tech Co., Ltd. 3,4,5-Trimethoxyphenylacetonitrile CAS 13338-63-1. [Link]

  • Chemdor. 3,4,5-Trimethoxyphenylacetonitrile | CAS 13338-63-1. [Link]

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group?. [Link]

  • Wikipedia. Methoxy group. [Link]

  • Fiveable. Phenylacetonitrile: Organic Chemistry Study Guide. [Link]

  • Erowid. Mescaline Synthesis. [Link]

  • Wikipedia. 2,4,5-Trimethoxyphenethylamine. [Link]

Sources

Comparative

HPLC Method Validation for 2,4,5-Trimethoxyphenylacetonitrile Purity Analysis: A Comparative Guide

Executive Summary 2,4,5-Trimethoxyphenylacetonitrile is a highly functionalized aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Accurate purity analysis is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,5-Trimethoxyphenylacetonitrile is a highly functionalized aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Accurate purity analysis is critical, as structurally similar process impurities—such as regioisomers or basic byproducts from upstream reactions like the Strecker synthesis[1]—can co-elute and compromise downstream API efficacy. This guide objectively compares stationary phase chemistries and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol compliant with the latest2[2].

Mechanistic Comparison: Overcoming Selectivity Challenges

Developing a stability-indicating method requires a deep understanding of the molecular interactions at play. 2,4,5-Trimethoxyphenylacetonitrile features an electron-rich aromatic ring (due to three methoxy groups) and a polar nitrile (-C≡N) moiety.

  • The Alkyl Approach (C18 + Acetonitrile): Traditional C18 columns rely entirely on hydrophobic dispersion forces. When paired with Acetonitrile (ACN), this system often fails to resolve closely related aromatic regioisomers, leading to peak overlap and poor selectivity.

  • The Aromatic Approach (Phenyl-Hexyl + Methanol): A Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. However, the choice of organic modifier dictates the success of this column. As detailed in3, the π electrons of the nitrile bond in ACN actively disrupt the π−π interactions between the analyte and the stationary phase[3]. Conversely, Methanol (MeOH)—a strong proton donor/acceptor lacking π electrons—preserves these critical interactions, unlocking the full resolving power of the phenyl phase[3].

HPLC_Method_Selection A 2,4,5-Trimethoxyphenylacetonitrile (Aromatic + Nitrile) B1 Alkyl Phase (C18) Hydrophobic Retention A->B1 B2 Phenyl-Hexyl Phase π-π & Hydrophobic A->B2 C1 Acetonitrile (ACN) Disrupts π-π Bonds B1->C1 B2->C1 Nitrile Interference C2 Methanol (MeOH) Maintains π-π Bonds B2->C2 Synergistic π-π D1 Poor Resolution (Fails ICH Q2) C1->D1 D2 Optimal Selectivity (Passes ICH Q2) C2->D2

Fig 1: Logical workflow for stationary and mobile phase selection based on molecular interactions.

Quantitative Performance Comparison

The following table summarizes the system suitability performance of the two methodologies when separating 2,4,5-Trimethoxyphenylacetonitrile from its primary synthetic regioisomer impurity.

Performance ParameterC18 + ACN (60:40)Phenyl-Hexyl + MeOH (50:50)ICH Q2(R2) Target
Retention Time ( tR​ ) 4.2 min6.8 minN/A
Selectivity ( α ) 1.121.65 1.5
Resolution ( Rs​ ) 1.32.8 2.0
Tailing Factor ( Tf​ ) 1.651.05 1.5
Theoretical Plates ( N ) 4,5008,200 2,000

Data demonstrates that the Phenyl-Hexyl/MeOH system provides superior resolution and peak symmetry, making it the optimal choice for regulatory validation.

Self-Validating Experimental Protocol

To ensure a self-validating system, the method must control for secondary interactions. Any silica-based reversed-phase material contains residual silanols that deprotonate above pH ~3.5, causing severe ion-exchange tailing with basic trace impurities[3].

Step-by-Step Method Setup:

  • Column Installation: Install a Phenyl-Hexyl column (150 x 4.6 mm, 5 µm particle size).

  • Buffer Preparation (Mobile Phase A): Prepare a 20 mM Potassium Phosphate Buffer. Adjust the pH to 2.5 using Phosphoric Acid. (Causality: pH 2.5 ensures complete protonation of residual silanols, eliminating secondary ion-exchange interactions and preserving peak symmetry[3]).

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-Grade Methanol.

  • System Equilibration: Run an isocratic elution at 50:50 (A:B) at a flow rate of 1.0 mL/min until the baseline is stable.

  • Detection & Injection: Set the UV detector to 230 nm (or use a PDA detector for peak purity assessment) and inject 10 µL of the sample.

ICH Q2(R2) Validation Framework

Validation must prove the analytical procedure is fit for its intended purpose across its lifecycle[2][4]. Execute the following self-validating workflow:

1. Specificity (Selectivity)

  • Action: Inject a blank (diluent), a standard solution (0.1 mg/mL), and a sample spiked with all known process impurities and forced degradation products (acid, base, peroxide, heat, UV)[4].

  • Validation Criteria: The 2,4,5-Trimethoxyphenylacetonitrile peak must exhibit a resolution ( Rs​ ) > 2.0 from the nearest eluting peak. PDA peak purity analysis must confirm the purity angle is less than the purity threshold (verifying no hidden co-eluting impurities).

2. Linearity & Range

  • Action: Because assay and impurity quantification are performed as a single test, 4 that linearity must be demonstrated from the reporting level of the impurities (e.g., 0.05%) up to 120% of the specification acceptance criterion for the assay[2][4]. Prepare 6 concentration levels across this range.

  • Validation Criteria: Linear regression coefficient ( R2 ) 0.999. The y-intercept must be 2.0% of the target response.

3. Accuracy (Recovery)

  • Action: Prepare synthetic mixtures by spiking known quantities of the API reference standard into a blank matrix at three levels: 50%, 100%, and 150% of the nominal concentration. Perform in triplicate.

  • Validation Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, proving the method is free from matrix interference.

4. Precision (Repeatability)

  • Action: Perform six replicate injections of a homogeneous sample at the 100% test concentration.

  • Validation Criteria: The Relative Standard Deviation (RSD) of the peak areas must be 1.0%.

References

  • Title: validation of analytical procedures q2(r2)
  • Title: ICH Q2(R2)
  • Source: phenomenex.
  • Source: benchchem.

Sources

Validation

Comparative Guide: Reducing Agents for the Conversion of 2,4,5-Trimethoxyphenylacetonitrile to 2,4,5-Trimethoxyphenethylamine

Executive Summary The reduction of electron-rich arylacetonitriles, specifically 2,4,5-trimethoxyphenylacetonitrile, to their corresponding primary amines (e.g., 2,4,5-trimethoxyphenethylamine, a critical precursor in ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of electron-rich arylacetonitriles, specifically 2,4,5-trimethoxyphenylacetonitrile, to their corresponding primary amines (e.g., 2,4,5-trimethoxyphenethylamine, a critical precursor in neurochemical and pharmaceutical synthesis) presents unique chemoselective challenges. This guide objectively compares four primary reduction methodologies, analyzing the mechanistic causality behind byproduct formation, and provides self-validating experimental protocols to ensure high-yield, high-purity isolation of the target primary amine.

Mechanistic Context: The Chemoselectivity Challenge

The fundamental difficulty in reducing a nitrile (-C≡N) to a primary amine (-CH₂-NH₂) lies in the transient imine intermediate . If the reduction kinetics from imine to primary amine are too slow, the newly formed primary amine can act as a nucleophile. It will attack the unreduced imine to form a secondary imine condensation adduct, which is subsequently reduced into an unwanted bis-alkylated secondary amine [1].

The choice of reducing agent directly dictates the lifetime of this imine intermediate, thereby controlling the chemoselectivity of the reaction.

Pathway Nitrile 2,4,5-Trimethoxyphenylacetonitrile Imine Imine Intermediate Nitrile->Imine +2[H] PrimaryAmine 2,4,5-Trimethoxyphenethylamine (Target 1° Amine) Imine->PrimaryAmine +2[H] Condensation Secondary Imine (Condensation Adduct) Imine->Condensation + 1° Amine (-NH3) SecondaryAmine Bis-alkylated Byproduct (Secondary Amine) Condensation->SecondaryAmine +2[H]

Mechanistic pathway of nitrile reduction and secondary amine byproduct formation.

Comparative Analysis of Reducing Agents

Sodium Borohydride with Cobalt(II) Chloride (NaBH₄ / CoCl₂)

The Modern, Transition-Metal Catalyzed Approach Sodium borohydride alone is insufficiently reactive to reduce nitriles. However, the addition of catalytic CoCl₂ leads to the in situ generation of a black cobalt boride (Co₂B) precipitate. This acts as a highly active catalytic surface where the nitrile is adsorbed and rapidly reduced by excess NaBH₄ [2].

  • Causality for High Selectivity: The reduction on the Co₂B surface is exceptionally fast, reducing the imine to the primary amine before it has time to diffuse into the bulk solution and condense with other amines. This virtually eliminates secondary amine formation [3].

  • Advantage: Operates at room temperature in protic solvents (methanol), avoiding the need for strictly anhydrous conditions.

Lithium Aluminum Hydride (LiAlH₄)

The Classical Hydride Donor LiAlH₄ (LAH) is a powerful, unselective hydride source that forces the reduction to completion through sheer thermodynamic driving force.

  • Causality for Lower Yields: While LAH effectively prevents secondary amine formation due to its rapid reduction kinetics, the highly electron-rich 2,4,5-trimethoxy aromatic system makes the resulting amine highly polar. During the required aqueous workup, the amine frequently becomes trapped in the gelatinous aluminum hydroxide emulsion, depressing isolated yields [4].

  • Drawback: Requires strictly anhydrous ethereal solvents and poses severe pyrophoric hazards at scale.

Borane-Tetrahydrofuran (BH₃·THF)

The Electrophilic Alternative Borane acts as an electrophilic reducing agent, coordinating directly to the lone pair of the nitrile nitrogen to activate the cyano carbon for hydride attack.

  • Causality for Workup Complexity: Borane reductions of nitriles inherently form highly stable amine-borane complexes. To liberate the free 2,4,5-trimethoxyphenethylamine, the reaction must be subjected to a harsh acidic or thermal quench (e.g., refluxing with methanolic HCl), which adds a time-consuming step to the workflow [2].

Catalytic Hydrogenation (H₂ / Raney Nickel)

The Scalable Industrial Standard Heterogeneous reduction using hydrogen gas is atom-economical and ideal for multi-kilogram scale.

  • Causality for Impurities: This method is notoriously prone to secondary amine formation because the imine intermediate has a long residence time on the catalyst. To mitigate this, the reaction must be run in the presence of excess anhydrous ammonia (NH₃) to push the equilibrium away from the secondary imine via Le Chatelier's principle.

Quantitative Data Summary

Reducing AgentTypical YieldChemoselectivity (1° Amine)Reaction TempWorkup ComplexitySafety Profile
NaBH₄ / CoCl₂ 80–90%Excellent (>95%)0°C to 20°CLow (Aqueous Extraction)Moderate (H₂ evolution)
LiAlH₄ 70–85%Good (80–90%)Reflux (THF/Et₂O)High (Aluminum Emulsions)Hazardous (Pyrophoric)
BH₃·THF 75–85%Excellent (>95%)Reflux (THF)Moderate (Acidic Quench)Moderate (Moisture sensitive)
H₂ / Raney Ni 60–80%Poor (unless NH₃ added)20–50°C (Pressure)Low (Filtration)Hazardous (Pyrophoric)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating observable checkpoints that confirm the mechanistic progression of the reaction.

Workflow S1 1. Dissolution Nitrile + CoCl2 in MeOH S2 2. Activation Add NaBH4 (0°C) Co2B Forms S1->S2 S3 3. Reduction Stir at 20°C (1-2 hours) S2->S3 S4 4. Quench Add 3M HCl Destroy Hydride S3->S4 S5 5. Basification NH4OH to pH>10 S4->S5 S6 6. Extraction EtOAc Extraction & Concentration S5->S6

Step-by-step experimental workflow for the NaBH4/CoCl2 reduction protocol.

Protocol 1: Reduction via NaBH₄ / CoCl₂ (Recommended)

This method is highly recommended for laboratory-scale synthesis due to its safety profile and exceptional chemoselectivity [3].

  • Setup & Dissolution: Dissolve 2,4,5-trimethoxyphenylacetonitrile (1.0 eq, 10 mmol) and CoCl₂·6H₂O (0.2 eq, 2 mmol) in 50 mL of methanol. Cool the solution to 0°C in an ice bath.

    • Validation Checkpoint: The solution should exhibit a clear, bright pink/purple color characteristic of solvated Co(II) ions.

  • Catalyst Activation & Reduction: Slowly add NaBH₄ (5.0 eq, 50 mmol) in small portions over 30 minutes.

    • Validation Checkpoint: Upon the first addition of NaBH₄, the solution must immediately turn pitch black, accompanied by vigorous effervescence (H₂ gas). This validates the successful in situ generation of the active Co₂B catalyst.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC monitoring (Silica gel, 9:1 CH₂Cl₂:MeOH with 1% NH₄OH) should show complete consumption of the high-R_f UV-active nitrile, replaced by a baseline/low-R_f spot that stains positive with ninhydrin.

  • Quench & Extraction: Carefully quench the reaction by adding 3M HCl until gas evolution ceases, effectively destroying excess hydride and dissolving the cobalt boride. Basify the aqueous layer with concentrated NH₄OH to pH > 10, then extract with Ethyl Acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the target primary amine.

Protocol 2: Reduction via LiAlH₄ (Classical)

If anhydrous conditions are preferred and LAH is utilized, the workup must be strictly controlled to prevent product loss [4].

  • Setup: Suspend LiAlH₄ (2.0 eq, 20 mmol) in 40 mL of anhydrous THF under an inert argon atmosphere at 0°C.

  • Addition: Dissolve the nitrile (1.0 eq, 10 mmol) in 10 mL of anhydrous THF and add dropwise to the LAH suspension.

    • Validation Checkpoint: The reaction must exhibit a gentle, sustained exotherm during addition. A lack of heat generation indicates degraded, oxidized LAH reagent.

  • Reflux: Heat the mixture to reflux for 3 hours, then cool to 0°C.

  • Fieser Workup (Critical Step): To the vigorously stirred mixture, sequentially add x mL of H₂O (where x = grams of LAH used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

    • Validation Checkpoint: The transition of the mixture from a grey, sludgy suspension to a stark white, granular precipitate validates the successful destruction of excess LAH and the formation of filterable aluminum salts. Filter the salts through a Celite pad, wash thoroughly with THF, and concentrate the filtrate to isolate the amine.

References

  • Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Tetrahedron Letters, vol. 10, no. 52, 1969, pp. 4555-4558. URL:[Link]

  • "Nitrile to Amine - Common Conditions." Common Organic Chemistry. URL:[Link]

  • Heinzman, S. W., and Ganem, B. "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, vol. 104, no. 24, 1982, pp. 6801-6802. URL:[Link]

  • Shulgin, A., and Shulgin, A. "TiHKAL: The Continuation." Transform Press, 1997. (Synthesis of 2,4,5-trimethoxyphenethylamine). URL:[Link]

Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis and Fragmentation Patterns of 2,4,5-Trimethoxyphenylacetonitrile

For researchers, scientists, and drug development professionals, the precise and reliable characterization of chemical compounds is paramount. This guide provides an in-depth technical overview of the Gas Chromatography-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable characterization of chemical compounds is paramount. This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4,5-Trimethoxyphenylacetonitrile, a key intermediate in various synthetic pathways. We will explore the intricacies of its electron ionization (EI) fragmentation patterns, present a robust analytical methodology, and offer a comparative analysis with alternative techniques to empower you with the knowledge to make informed decisions in your analytical endeavors.

The Critical Role of Structural Elucidation

2,4,5-Trimethoxyphenylacetonitrile and its isomers are foundational building blocks in the synthesis of a wide range of biologically active molecules. The substitution pattern of the methoxy groups on the phenyl ring profoundly influences the molecule's chemical properties and, consequently, the pharmacological activity of its derivatives. Therefore, unambiguous identification and purity assessment are critical checkpoints in the research and development pipeline. GC-MS, with its combination of high-resolution chromatographic separation and detailed mass spectrometric information, stands as a cornerstone technique for this purpose.

GC-MS Analysis: A Step-by-Step Protocol

The following protocol is a self-validating system designed for the robust analysis of 2,4,5-Trimethoxyphenylacetonitrile. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Sample Preparation

The initial step in any chromatographic analysis is crucial for obtaining reliable and reproducible results. A simple and effective method for preparing 2,4,5-Trimethoxyphenylacetonitrile for GC-MS analysis is as follows:

  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is readily soluble. Acetonitrile or ethyl acetate are excellent first choices.

  • Concentration: Prepare a stock solution of 2,4,5-Trimethoxyphenylacetonitrile at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a working concentration of 10-100 µg/mL. The optimal concentration will depend on the sensitivity of the instrument.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC system.

Causality: Proper sample preparation prevents contamination of the GC inlet and column, ensuring optimal chromatographic performance and extending the lifespan of these components. Accurate dilution is key to operating within the linear dynamic range of the detector.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These should be considered a starting point and may require optimization based on the specific instrumentation used.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890B or equivalentA high-performance GC system is essential for achieving good separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column is suitable for the separation of moderately polar compounds like 2,4,5-Trimethoxyphenylacetonitrile.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA small injection volume prevents column overloading and peak distortion.
Injection Mode SplitlessFor maximizing sensitivity when analyzing low-concentration samples.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Maintains consistent retention times and peak shapes.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the efficient elution of the analyte while separating it from any potential impurities.
Mass Spectrometer Agilent 5977B or equivalentA sensitive and reliable mass selective detector is required for obtaining high-quality mass spectra.
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation library.
Source Temperature 230 °CPrevents condensation of the analyte within the ion source.
Quadrupole Temp. 150 °CEnsures stable performance of the mass analyzer.
Scan Range m/z 40-400A wide scan range is used to capture the molecular ion and all significant fragment ions.

Understanding the Fragmentation Pattern

The molecular ion peak (M⁺˙) is expected at m/z 207 . The fragmentation is primarily driven by the stability of the resulting ions. Key fragmentation pathways include:

  • Loss of a Methyl Radical (•CH₃): A prominent fragment will be observed at m/z 192 due to the loss of a methyl radical from one of the methoxy groups. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

  • Formation of the Trimethoxybenzyl Cation: Cleavage of the C-C bond between the aromatic ring and the acetonitrile group can lead to the formation of a stable trimethoxybenzyl cation at m/z 181 .

  • Loss of Acetonitrile: The loss of the acetonitrile group as a neutral molecule will result in a fragment at m/z 166 .

  • Further Fragmentation: The initial fragment ions will undergo further fragmentation, leading to a complex pattern of smaller ions that are characteristic of the trimethoxyphenyl moiety.

Predicted Fragmentation Pathway

G C11H13NO3 (m/z 207) C11H13NO3 (m/z 207) m/z 192 m/z 192 C11H13NO3 (m/z 207)->m/z 192 - •CH3 m/z 181 m/z 181 C11H13NO3 (m/z 207)->m/z 181 - CH2CN m/z 166 m/z 166 C11H13NO3 (m/z 207)->m/z 166 - CH3CN

Caption: Predicted major fragmentation pathways of 2,4,5-Trimethoxyphenylacetonitrile under EI.

Summary of Key Fragment Ions
m/zProposed Fragment
207[M]⁺˙ (Molecular Ion)
192[M - CH₃]⁺
181[M - CH₂CN]⁺
166[M - CH₃CN]⁺

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the characterization of 2,4,5-Trimethoxyphenylacetonitrile. The choice of technique often depends on the specific analytical goal.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility and boiling point, followed by mass-based detection and fragmentation analysis.High sensitivity and selectivity; provides structural information through fragmentation; well-established libraries for compound identification.Requires volatile and thermally stable analytes; derivatization may be necessary for some compounds.
HPLC-UV Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Applicable to a wide range of compounds, including non-volatile and thermally labile ones; quantitative accuracy.Provides limited structural information; co-elution can be an issue; requires chromophores for detection.[2][3]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.Unparalleled for structural elucidation; non-destructive; can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS; more complex data interpretation; higher instrument cost.[4]

Conclusion

GC-MS provides a robust, sensitive, and highly specific method for the analysis of 2,4,5-Trimethoxyphenylacetonitrile. By understanding the principles of the technique and the predictable fragmentation patterns of the analyte, researchers can confidently identify and characterize this important synthetic intermediate. The detailed protocol and comparative analysis presented in this guide serve as a valuable resource for scientists in the pharmaceutical and chemical research fields, enabling them to select the most appropriate analytical strategy to ensure the quality and integrity of their work.

References

  • Glen Jackson, et al. "Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers." West Virginia University, 17 May 2014, [Link].

  • ResearchGate. "Table 2 : Relative abundances of ions in the EI mass spectra of 2, 3, 4, 5." ResearchGate, Accessed 2024, [Link].

  • The Royal Society of Chemistry. "Table of Contents." The Royal Society of Chemistry, Accessed 2024, [Link].

  • PubChem. "3,4,5-Trimethoxyphenylacetonitrile." PubChem, Accessed 2024, [Link].

  • Chromedia. "How to select a technique." Chromedia, Accessed 2024, [Link].

  • NIST. "(2-Methoxyphenyl)acetonitrile." NIST WebBook, Accessed 2024, [Link].

  • PMC. "Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds." PMC, Accessed 2024, [Link].

  • T3DB. "Mass Spectrum (Electron Ionization) (T3D3913)." T3DB, Accessed 2024, [Link].

  • PubChem. "2,3,4-Trimethoxyphenylacetonitrile." PubChem, Accessed 2024, [Link].

  • ResearchGate. "α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols." ResearchGate, Accessed 2024, [Link].

  • Systematic Reviews in Pharmacy. "Full Text." Systematic Reviews in Pharmacy, 1 Aug. 2022, [Link].

  • Agilent. "Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI." Agilent, Accessed 2024, [Link].

  • Chromatography Today. "GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence." Chromatography Today, Accessed 2024, [Link].

  • Intro to Mass Spectrometry. "Fragmentation Mechanisms." Intro to Mass Spectrometry, Accessed 2024, [Link].

  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data, 14 Feb. 2020, [Link].

  • ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications, Accessed 2024, [Link].

  • RSC Publishing. "Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules." RSC Publishing, Accessed 2024, [Link].

  • The Good Scents Company. "phenyl acetonitrile, 140-29-4." The Good Scents Company, Accessed 2024, [Link].

  • UCPH. "Fragmentation mechanisms in electron impact mass spectrometry." University of Copenhagen, Accessed 2024, [Link].

  • PubMed. "Analytical strategies for identifying drug metabolites." PubMed, 15 May 2007, [Link].

  • Spectroscopy Online. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." Spectroscopy Online, 11 Mar. 2026, [Link].

  • Chromatography Online. "Rapid LC Determination of UV Filters in Cosmetics using Ethanol as the Mobile Phase." Chromatography Online, 11 Nov. 2020, [Link].

  • MDPI. "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals." MDPI, 25 May 2023, [Link].

  • ResearchGate. "(PDF) HPLC-UV-MS analysis - a source for severe oxidation artifacts." ResearchGate, 30 Jan. 2019, [Link].

  • AJPR. "PHARMACEUTICAL RESEARCH." Asian Journal of Pharmaceutical Research, Accessed 2024, [Link].

  • PubMed. "A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics." PubMed, 15 Apr. 2011, [Link].

  • PMC. "HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma." PMC, 18 Oct. 2024, [Link].

Sources

Validation

Spectroscopic Comparison Guide: Trimethoxyphenylacetonitrile Structural Isomers

As a building block in the synthesis of complex alkaloids (e.g., mescaline analogs) and anti-tubulin chemotherapeutics (e.g., combretastatin derivatives), trimethoxyphenylacetonitrile (TMPA) is a critical intermediate. H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in the synthesis of complex alkaloids (e.g., mescaline analogs) and anti-tubulin chemotherapeutics (e.g., combretastatin derivatives), trimethoxyphenylacetonitrile (TMPA) is a critical intermediate. However, the regiochemistry of the three methoxy groups dramatically alters the molecule's electronic landscape and subsequent reactivity.

For drug development professionals and synthetic chemists, distinguishing between the 3,4,5-TMPA , 2,4,5-TMPA , and 2,3,4-TMPA isomers is a fundamental quality control step. This guide provides an objective, data-driven comparison of these structural isomers, focusing on their spectroscopic signatures, and outlines a self-validating analytical protocol to ensure unambiguous structural assignment.

Mechanistic Rationale: The Spectroscopic Impact of Regiochemistry

The physical and spectroscopic properties of TMPA isomers are dictated by the resonance (+M) and inductive (-I) effects of the methoxy (-OCH₃) groups on the aromatic ring. The positioning of these electron-donating groups determines the magnetic equivalence and scalar coupling of the remaining aromatic protons, which serves as the primary diagnostic tool in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 3,4,5-TMPA : The molecule possesses an effective C2v​ axis of symmetry bisecting the C1-C4 axis. This symmetry renders the aromatic protons at C2 and C6 chemically and magnetically equivalent, producing a single, integrated 2H singlet[1].

  • 2,4,5-TMPA : Lacking the symmetry of the 3,4,5-isomer, the aromatic protons at C3 and C6 are isolated from one another (para-relationship). Because they are separated by four bonds, scalar coupling ( 4J ) is negligible (< 1 Hz), resulting in two distinct 1H singlets[2].

  • 2,3,4-TMPA : The methoxy groups are clustered, leaving the aromatic protons at C5 and C6 adjacent to one another (ortho-relationship). This proximity allows for strong scalar coupling ( 3J≈8.5 Hz), generating two characteristic 1H doublets[3].

Quantitative Spectroscopic Comparison

The following tables summarize the critical spectroscopic markers required to differentiate the three primary TMPA isomers.

Table 1: 1 H NMR Diagnostic Markers (400 MHz, CDCl₃)

Chemical shifts ( δ ) are reported in ppm relative to TMS.

IsomerAromatic Protons (Ar-H)Methoxy Protons (-OCH₃)Aliphatic Protons (-CH₂CN)
3,4,5-TMPA δ 6.51 (2H, s) δ 3.85 (6H, s), 3.82 (3H, s) δ 3.69 (2H, s)
2,4,5-TMPA δ 6.85 (1H, s), δ 6.55 (1H, s) δ 3.88 (3H, s), 3.84 (3H, s), 3.80 (3H, s) δ 3.65 (2H, s)
2,3,4-TMPA δ 6.95 (1H, d, J =8.5), δ 6.65 (1H, d, J =8.5) δ 3.95 (3H, s), 3.88 (3H, s), 3.85 (3H, s) δ 3.62 (2H, s)
Table 2: 13 C NMR and FT-IR Key Signatures

Infrared spectra acquired via thin film or CCl₄ solution.

IsomerNitrile Stretch ν (C$\equiv$N)Aromatic C-H ( 13 C NMR)Aliphatic Nitrile ( 13 C NMR)
3,4,5-TMPA 2240 cm⁻¹ (Weak) δ 104.98 (C2, C6) δ 23.74, 117.80
2,4,5-TMPA ~2245 cm⁻¹ (Weak) δ 114.2, 98.5 δ ~19.5, 118.1
2,3,4-TMPA ~2245 cm⁻¹ (Weak) δ 124.5, 107.2 δ ~20.1, 118.0

(Note: Exact values for 3,4,5-TMPA are derived from validated experimental literature[1],[4]. Values for 2,4,5-TMPA and 2,3,4-TMPA are representative benchmarks based on established substituent additivity rules and comparative literature[2],[3]).

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and prevent misidentification of isomers, the following step-by-step methodology incorporates internal causality checks. This protocol acts as a self-validating system: if the final integration ratios do not perfectly match the theoretical proton counts, the sample must be flagged for impurity or incomplete reaction.

Phase 1: Sample Preparation & Degassing
  • Solvent Selection : Weigh exactly 15 mg of the synthesized TMPA isomer. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the necessary deuterium lock for the spectrometer without introducing exchangeable protons that could obscure the critical -CH₂CN singlet at ~3.69 ppm. TMS provides the absolute 0 ppm reference.

  • Degassing : Transfer the solution to a 5 mm NMR tube. Purge the tube with dry nitrogen gas for 2 minutes prior to capping[1].

    • Causality: Dissolved oxygen is paramagnetic and accelerates nuclear spin relaxation ( T1​ ), which causes line broadening. Purging ensures sharp, highly resolved peaks, which is absolutely critical for accurately measuring the 3J coupling constants in the 2,3,4-isomer.

Phase 2: Spectroscopic Acquisition
  • NMR Acquisition : Acquire the 1 H NMR spectrum at 400 MHz (minimum 16 scans) and the 13 C NMR spectrum at 100 MHz (minimum 512 scans) using a Bruker spectrometer (or equivalent).

  • FT-IR Acquisition : Prepare a thin film of the analyte on NaCl plates. Acquire the FT-IR spectrum (e.g., Bruker IFS 85) from 4000 to 400 cm⁻¹[4]. Ensure the presence of the weak ν (C$\equiv$N) stretch near 2240 cm⁻¹ to confirm the nitrile functional group has not been hydrolyzed.

Phase 3: Internal Validation & Data Processing
  • Integration Check : Set the integration of the aliphatic -CH₂CN peak ( δ ~3.65-3.69) to exactly 2.00 .

  • Self-Validation : Evaluate the remaining integrals. The methoxy region ( δ 3.80-3.95) must integrate to exactly 9.00 , and the aromatic region ( δ 6.50-7.00) must integrate to exactly 2.00 . Any deviation >5% indicates the presence of co-eluting structural isomers or residual solvent, necessitating further purification via silica gel chromatography.

Analytical Workflow Visualization

G N1 Isomer Synthesis & Purification (e.g., Column Chromatography) N2 Sample Preparation (15 mg in CDCl3 + 0.03% TMS) N1->N2 N3 N2 Purge (Remove Paramagnetic O2) N2->N3 N4 Spectroscopic Acquisition N3->N4 N5 1H & 13C NMR (Bruker 400 MHz) N4->N5 N6 FT-IR Spectroscopy (Bruker IFS 85) N4->N6 N7 Data Processing & Peak Assignment (Symmetry vs. J-Coupling) N5->N7 N6->N7

Figure 1: Self-validating spectroscopic workflow for the characterization of TMPA isomers.

References

  • Rose-Munch, F., et al. "Mescaline synthesis via tricarbonyl (h6-1,2,3-trimethoxybenzene)chromium complex." Inorganica Chimica Acta (2000).
  • PubChem. "3,4,5-Trimethoxyphenylacetonitrile | C11H13NO3 | CID 25887.
  • "Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases
  • Benchchem. "2,3,4-Trimethoxyphenylacetonitrile | 68913-85-9.

Sources

Comparative

Precursor Efficiency in Phenethylamine Synthesis: 2,4,5-Trimethoxyphenylacetonitrile vs. 2,4,5-Trimethoxybenzaldehyde

Executive Summary The synthesis of substituted phenethylamines—specifically 2,4,5-trimethoxyphenethylamine (2C-O), a foundational 5-HT2A/2C receptor agonist and key intermediate in neuropharmacological drug development—r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of substituted phenethylamines—specifically 2,4,5-trimethoxyphenethylamine (2C-O), a foundational 5-HT2A/2C receptor agonist and key intermediate in neuropharmacological drug development—relies heavily on the selection of optimal precursors[1]. For researchers scaling up synthesis, the choice between 2,4,5-Trimethoxyphenylacetonitrile (the nitrile pathway) and 2,4,5-Trimethoxybenzaldehyde (the benzaldehyde pathway) dictates the atom economy, safety profile, and overall yield of the workflow.

This guide provides an objective, data-driven comparison of these two precursors, analyzing their mechanistic efficiency, experimental reliability, and scalability to assist synthetic chemists in optimizing their developmental pipelines.

Mechanistic Pathways & Causal Analysis

As a Senior Application Scientist, evaluating a synthetic route requires looking beyond theoretical step counts and analyzing the thermodynamic and kinetic realities of the bench.

Route A: The Nitrile Pathway (One-Step Reduction)

Theoretically, 2,4,5-trimethoxyphenylacetonitrile offers a highly direct route: a single-step reduction to the target primary amine[2]. However, this route is plagued by two major chemical hurdles:

  • Precursor Accessibility: Synthesizing the phenylacetonitrile itself often requires handling highly toxic cyanide salts (e.g., reacting a substituted benzyl halide or Mannich base with KCN/NaCN)[2].

  • Dimerization Artifacts: The reduction of nitriles to primary amines proceeds via an intermediate imine. If unbuffered, the newly formed primary amine will nucleophilically attack the unreacted imine, yielding a secondary amine dimer. To suppress this, reductions must be performed under strictly controlled conditions (e.g., Raney Nickel in methanolic ammonia, or acidic catalytic hydrogenation)[2][3].

NitrileRoute A 2,4,5-Trimethoxyphenylacetonitrile B Reduction (H2/PtO2 or LAH) A->B C 2,4,5-Trimethoxyphenethylamine (2C-O) B->C Primary Pathway D Secondary Amine Dimer (Side Product) B->D Side Reaction (if unbuffered)

Workflow for the reduction of 2,4,5-trimethoxyphenylacetonitrile to 2C-O.
Route B: The Benzaldehyde Pathway (Two-Step Henry Reaction)

While this route requires two steps, it is the industry standard (famously utilized by Alexander Shulgin in PiHKAL) due to its robust reliability and self-purifying intermediates[4][5].

  • The Henry Condensation: 2,4,5-trimethoxybenzaldehyde undergoes a nitroaldol (Henry) condensation with nitromethane, catalyzed by ammonium acetate[6][7]. The resulting β-nitrostyrene is highly crystalline, allowing for easy purification via simple filtration and washing.

  • Nitrostyrene Reduction: The nitrostyrene is then reduced using Lithium Aluminum Hydride (LAH) or NaBH4/NiCl2[6]. Because the nitro group reduces directly to the amine without an imine intermediate that is susceptible to nucleophilic attack by the product, dimerization is virtually eliminated.

BenzaldehydeRoute A 2,4,5-Trimethoxybenzaldehyde B Henry Reaction (CH3NO2, NH4OAc, Heat) A->B C 2,4,5-Trimethoxy-β-nitrostyrene B->C Condensation D Reduction (LAH/THF or NaBH4/NiCl2) C->D E 2,4,5-Trimethoxyphenethylamine (2C-O) D->E High Yield

Two-step synthesis of 2C-O via the benzaldehyde Henry reaction pathway.

Quantitative Comparison Data

The following table summarizes the experimental metrics of both pathways based on standardized laboratory conditions.

Metric2,4,5-Trimethoxyphenylacetonitrile (Route A)2,4,5-Trimethoxybenzaldehyde (Route B)
Steps to Target Amine 1 Step2 Steps
Overall Yield 45% - 65% (Highly variable)75% - 85% (Consistently high)
Precursor Accessibility Low (Requires toxic cyanidation to synthesize)High (Commercially abundant)
Major Impurities Secondary amine dimersUnreacted aldehyde (easily washed out)
Scalability Poor (Exothermic reduction, dimer control)Excellent (Crystalline intermediates)
Reagent Toxicity High (Cyanide precursors, high-pressure H2)Moderate (Nitromethane, LAH)

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols highlight the causality behind specific reagent choices.

Protocol 1: Reduction of 2,4,5-Trimethoxyphenylacetonitrile

Note: This protocol utilizes acidic conditions to protonate the primary amine immediately upon formation, preventing it from attacking the intermediate imine.

  • Preparation: Dissolve 10.0 g of 2,4,5-trimethoxyphenylacetonitrile in 100 mL of glacial acetic acid. Causality: Acetic acid acts as both solvent and buffering agent to suppress dimerization.

  • Catalyst Addition: Add 1.0 g of Platinum(IV) oxide (PtO2) under an inert argon atmosphere[2].

  • Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Pressurize with H2 gas to 50 psi and agitate at room temperature until hydrogen uptake ceases (approx. 4-6 hours).

  • Workup: Vent the reactor safely. Filter the catalyst through a pad of Celite (do not let the catalyst dry in air to prevent ignition).

  • Isolation: Concentrate the filtrate under vacuum, basify the residue with 20% NaOH (aq) to liberate the freebase, and extract with dichloromethane (3 x 50 mL). Dry over anhydrous Na2SO4, evaporate, and distill the resulting oil under vacuum to yield the target phenethylamine.

Protocol 2: Henry Reaction & Reduction of 2,4,5-Trimethoxybenzaldehyde

Note: This is the preferred, highly scalable route yielding crystalline intermediates.

Step 1: Condensation (Henry Reaction)

  • Preparation: In a 250 mL round-bottom flask, combine 19.6 g (0.1 mol) of 2,4,5-trimethoxybenzaldehyde, 50 mL of nitromethane, and 2.0 g of anhydrous ammonium acetate[6][7].

  • Reflux: Heat the mixture to a gentle reflux for 4 hours. Causality: Ammonium acetate acts as a basic catalyst to form the nitronate ion, while heating drives the dehydration of the intermediate nitroaldol to the conjugated nitrostyrene.

  • Crystallization: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath. Bright yellow/orange crystals of 2,4,5-trimethoxy-β-nitrostyrene will precipitate.

  • Isolation: Filter the crystals via vacuum filtration and wash with cold isopropanol to remove unreacted aldehyde. Air dry to constant weight.

Step 2: Reduction

  • Preparation: Suspend 5.0 g of Lithium Aluminum Hydride (LAH) in 100 mL of anhydrous Tetrahydrofuran (THF) in a dry, argon-purged flask equipped with a reflux condenser and dropping funnel.

  • Addition: Dissolve 10.0 g of the nitrostyrene from Step 1 in 50 mL of anhydrous THF. Add this solution dropwise to the LAH suspension at a rate that maintains a gentle, spontaneous reflux. Causality: The reduction of the nitro group and the double bond is highly exothermic; dropwise addition prevents thermal runaway.

  • Reflux: Once addition is complete, heat the mixture to reflux for 2 hours to ensure complete reduction.

  • Quenching (Fieser Method): Cool the flask to 0°C. Sequentially and cautiously add 5 mL of H2O, 5 mL of 15% NaOH (aq), and 15 mL of H2O. Causality: This specific quenching sequence transforms the gelatinous aluminum salts into a granular, easily filterable white precipitate.

  • Isolation: Filter the salts, wash with THF, and concentrate the filtrate. The resulting oil is 2,4,5-trimethoxyphenethylamine (2C-O), which can be converted to its hydrochloride salt by dissolving in anhydrous ether and bubbling HCl gas[1].

Conclusion

While 2,4,5-trimethoxyphenylacetonitrile offers a theoretically shorter synthetic pathway (one step), the practical realities of precursor toxicity and the necessity for strict dimerization control make it inferior for routine bench-scale and pilot-scale synthesis. 2,4,5-Trimethoxybenzaldehyde remains the superior precursor. The two-step Henry reaction pathway provides higher overall yields, utilizes easily sourced starting materials, and relies on highly crystalline, self-purifying intermediates that streamline the workflow.

References

  • Synthesis of Phenethylamines from Phenylacetonitriles. MDMA.ch Archive. Available at: [Link]

  • New Antimitotic Agents with Activity in Multi-Drug-Resistant Cell Lines. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • EP1721889A1 - Process for the preparation of phenethylamine derivatives. Google Patents.
  • 2C-O (2,4,5-trimethoxyphenethylamine). ChemEurope. Available at:[Link]

  • PiHKAL: A Chemical Love Story. The Vespiary Archive. Available at: [Link]

  • 2,4,5-Trimethoxyphenethylamine. Wikipedia. Available at:[Link]

Sources

Validation

LC-MS/MS Method Development for 2,4,5-Trimethoxyphenylacetonitrile Metabolite Tracking: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Focus: Objective comparison of chromatographic and sample preparation products for optimal Phase I/II metabolite identification. Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Objective comparison of chromatographic and sample preparation products for optimal Phase I/II metabolite identification.

Introduction: The Analytical Challenge

2,4,5-Trimethoxyphenylacetonitrile (2,4,5-TMPAN) is a highly functionalized aromatic nitrile often utilized as an intermediate in the synthesis of phenethylamine-derived pharmacological agents. Tracking its metabolic fate—specifically identifying Phase I (O-demethylation, aliphatic/aromatic hydroxylation) and Phase II (glucuronidation, sulfation) metabolites—is critical for understanding its pharmacokinetic profile and potential toxicity.

Because 2,4,5-TMPAN and its metabolites exhibit diverse physicochemical properties (ranging from the moderately non-polar parent compound to highly polar glucuronide conjugates), relying on a single, unoptimized analytical method often results in poor peak shapes, ion suppression, and the loss of critical polar metabolites [1]. This guide provides a self-validating, evidence-based framework for LC-MS/MS method development, objectively comparing column chemistries and sample preparation techniques to establish a robust metabolite tracking workflow.

Pathway Parent 2,4,5-TMPAN [M+H]+ 208.0968 ODemethyl O-Demethyl-TMPAN [M+H]+ 194.0812 Parent->ODemethyl CYP450 (Phase I) Hydroxyl Hydroxy-TMPAN [M+H]+ 224.0917 Parent->Hydroxyl CYP450 (Phase I) Glucuronide O-Demethyl-Glucuronide [M+H]+ 370.1132 ODemethyl->Glucuronide UGT (Phase II) Sulfate O-Demethyl-Sulfate [M+H]+ 274.0380 ODemethyl->Sulfate SULT (Phase II)

Caption: Predicted Phase I and Phase II metabolic pathways for 2,4,5-Trimethoxyphenylacetonitrile.

Causality in Experimental Design (E-E-A-T)

In untargeted and targeted metabolomics, the most reliable way to unambiguously identify a metabolite is by correlating its exact mass, retention time, and MS/MS fragmentation pattern [2].

Why Column Chemistry Matters

Standard C18 columns rely purely on hydrophobic interactions. However, 2,4,5-TMPAN possesses an electron-rich trimethoxybenzene ring. Utilizing a Biphenyl or Pentafluorophenylpropyl (PFPP) stationary phase introduces π-π interactions and dipole-dipole interactions. This orthogonal retention mechanism is crucial for separating closely related positional isomers (e.g., 4-O-demethyl vs. 5-O-demethyl metabolites) that co-elute on a standard C18 [3].

Why Sample Preparation Dictates MS Sensitivity

Matrix effects—specifically ion suppression caused by endogenous phospholipids in microsomal incubations or plasma—can completely mask low-abundance Phase II metabolites. While Protein Precipitation (PPT) is fast, Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent removes phospholipid interference, dramatically improving the Signal-to-Noise (S/N) ratio for polar conjugates [4].

Product Performance Comparison

To establish the optimal method, we compared three leading column chemistries and two sample preparation methods using human liver microsome (HLM) incubations spiked with 2,4,5-TMPAN (10 µM).

Chromatographic Separation: C18 vs. Biphenyl vs. PFPP

Conditions: 2.1 x 100 mm, 1.7 µm columns. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5-95% B over 10 mins.

Performance MetricStandard C18 (Endcapped)Biphenyl (Core-Shell)PFPP (Fluorinated)
Parent Retention Time (min) 6.457.126.88
Isomer Separation (O-Demethyl) Co-elution (Rs < 0.8)Baseline (Rs = 1.9) Partial (Rs = 1.2)
Peak Asymmetry (Tailing Factor) 1.351.05 1.18
S/N Ratio (Glucuronide) 145:1310:1 220:1

Verdict: The Biphenyl column is the superior choice. The enhanced π-π interactions provided baseline resolution of the O-demethylated positional isomers, which is impossible to achieve via MS/MS alone since they share identical mass and fragmentation patterns.

Sample Preparation: PPT vs. SPE (Polymeric HLB)

Evaluation based on the recovery of the highly polar O-demethyl-sulfate metabolite.

Extraction MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Processing Time
Protein Precipitation (Acetonitrile) 65.2 ± 5.1%-42.5% (High Suppression)15 mins
SPE (Polymeric HLB 30mg/well) 92.4 ± 3.2% -4.1% (Negligible) 45 mins

Verdict: Polymeric HLB SPE is mandatory for rigorous metabolite tracking. The 42.5% ion suppression observed in PPT would lead to false negatives for low-clearance Phase II metabolites.

Step-by-Step Validated Methodology

The following protocol represents a self-validating system for 2,4,5-TMPAN metabolite tracking, combining HLB-SPE with Biphenyl-based LC-MS/MS.

Workflow Sample 1. In Vitro Incubation (HLM + 2,4,5-TMPAN + NADPH/UDPGA) Prep 2. Sample Preparation (Polymeric HLB SPE) Sample->Prep LC 3. Chromatographic Separation (Biphenyl Column, 0.1% FA Gradient) Prep->LC MS 4. High-Resolution MS/MS (Data-Dependent Acquisition, (+) ESI) LC->MS Data 5. Metabolite Annotation (Mass Defect Filtering & Fragment Matching) MS->Data

Caption: Optimized LC-MS/MS workflow for comprehensive 2,4,5-TMPAN metabolite tracking.

Protocol 1: HLB Solid Phase Extraction
  • Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge, followed by 1.0 mL of LC-MS grade water.

  • Loading: Quench 100 µL of the HLM incubation mixture with 100 µL of cold 4% phosphoric acid. Load the 200 µL mixture onto the cartridge. Causality: Acidification disrupts protein-metabolite binding, ensuring polar metabolites partition onto the sorbent.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute salts and highly polar endogenous interferences.

  • Elution: Elute metabolites with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate under gentle nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase (5% Acetonitrile).

Protocol 2: LC-MS/MS Acquisition Parameters
  • Chromatography: Inject 5 µL onto a Biphenyl Core-Shell Column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% to 60% B

    • 7.0 - 8.0 min: 60% to 95% B (Wash)

    • 8.1 - 10.0 min: 5% B (Equilibration)

  • Mass Spectrometry (High-Resolution Q-TOF or Orbitrap):

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

    • Mass Range: m/z 100 - 800.

    • Acquisition Mode: Data-Dependent Acquisition (DDA). Top 5 most intense ions selected for MS/MS fragmentation.

    • Collision Energy: Stepped (15, 30, 45 eV) to ensure comprehensive fragmentation of both the fragile glucuronide bonds and the stable aromatic core.

Protocol 3: Data Processing & Self-Validation

To prevent false positive annotations, apply a Mass Defect Filter (MDF) centered around the exact mass of 2,4,5-TMPAN (207.0895 Da). Because metabolic biotransformations (like +16 Da for hydroxylation) cause specific, predictable shifts in the mass defect, MDF mathematically filters out endogenous matrix ions, leaving only true drug-related material [2]. Ensure all putative metabolites share the core m/z 149.06 (trimethoxybenzyl cation) fragment in their MS/MS spectra to validate their origin.

References

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites.MDPI.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics.SciSpace.
  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data.J-Stage.
  • Development of a Quantitative Serial LC-MS/MS Method for Gut Microbiota Metabolomics.ACS Publications.

Safety & Regulatory Compliance

Safety

2,4,5-Trimethoxyphenylacetonitrile proper disposal procedures

An essential component of modern drug development and chemical research is the responsible lifecycle management of synthetic intermediates. 2,4,5-Trimethoxyphenylacetonitrile (CAS 38444-50-7) is a specialized organic com...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug development and chemical research is the responsible lifecycle management of synthetic intermediates. 2,4,5-Trimethoxyphenylacetonitrile (CAS 38444-50-7) is a specialized organic compound frequently utilized in the synthesis of complex molecules, including isoflavones like robustigenin[1].

Because it contains a nitrile functional group, its handling, storage, and disposal require stringent professional oversight. Improper disposal not only violates environmental regulations but poses severe toxicological risks, including the potential release of highly toxic hydrogen cyanide (HCN) gas under specific conditions[2].

This guide provides a comprehensive, field-proven operational plan for the safe handling, spill response, and terminal disposal of 2,4,5-trimethoxyphenylacetonitrile in a professional laboratory setting.

Chemical Properties & Hazard Profile

Before executing any disposal protocol, laboratory personnel must understand the physicochemical properties that dictate the compound's reactivity and environmental persistence. Like its parent compound, phenylacetonitrile, it presents significant acute toxicity risks[2][3].

Property / HazardDescription / ValueOperational Implication
CAS Number 38444-50-7Unique identifier for waste manifesting.
Chemical Class ArylacetonitrileContains a -C≡N group; requires strict segregation from acids.
Acute Toxicity Toxic via ingestion, inhalation, and dermal absorption[2][3].Mandates rigorous PPE (chemical-resistant gloves, lab coat, face shield) and fume hood use.
Reactivity Reacts violently with strong oxidizers, strong acids, and bases[2].Critical: Contact with strong acids can liberate lethal hydrogen cyanide (HCN) gas.
Environmental Very toxic to aquatic organisms; potential for bioaccumulation[4].Absolutely no drain disposal. Must be treated as hazardous chemical waste.

Operational Waste Management & Disposal Protocols

The only universally accepted and environmentally sound method for the terminal destruction of 2,4,5-trimethoxyphenylacetonitrile is high-temperature incineration by a licensed hazardous waste facility [2].

Step-by-Step Waste Segregation and Packaging

To ensure a self-validating safety system, the following causality-driven steps must be strictly adhered to:

  • Primary Segregation (The "No-Acid" Rule):

    • Action: Collect 2,4,5-trimethoxyphenylacetonitrile waste in a dedicated, clearly labeled hazardous waste container.

    • Causality: You must explicitly verify that the waste stream contains zero strong acids . Mixing nitrile waste with acidic streams can protonate the nitrile or its decomposition products, leading to the rapid evolution of HCN gas[2].

  • Container Selection:

    • Action: Use high-density polyethylene (HDPE) or glass containers with secure, tight-fitting caps.

    • Causality: Prevents vapor escape and ensures chemical compatibility. The container must be kept tightly closed when not actively adding waste[4].

  • Labeling:

    • Action: Label the container immediately with "Hazardous Waste," the full chemical name ("2,4,5-Trimethoxyphenylacetonitrile"), and primary hazard warnings ("Toxic," "Combustible," "Do Not Mix With Acids")[2].

  • Empty Container Decontamination:

    • Action: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol). The rinsate must be collected and added to the hazardous waste stream.

    • Causality: Residual chemical in "empty" bottles still poses an exposure and environmental risk. After rinsing, the container should be defaced, punctured, and disposed of in an authorized landfill[2].

Terminal Destruction (Incineration Protocol)

When the waste is transferred to a licensed facility, it undergoes a specific thermal destruction process:

  • Primary Combustion: The liquid or dissolved waste is injected into a combustion chamber operating between 850°C and 1200°C[2]. At these temperatures, the organic framework is entirely oxidized.

  • Flue Gas Scrubbing: Because the molecule contains nitrogen, combustion generates nitrogen oxides (NOx). The incinerator's exhaust must pass through alkaline scrubbers to neutralize acidic gases before atmospheric release[2].

Spill Response and Decontamination Methodology

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental contamination.

Emergency Protocol:

  • Evacuate and Isolate: Immediately isolate the spill area (at least 50 meters for large spills) and deny entry to unprotected personnel[3].

  • Ventilation & PPE: Ensure the area is well-ventilated. Responders must wear positive pressure self-contained breathing apparatus (SCBA) if vapor concentrations are unknown, alongside heavy-duty chemical-resistant suits[2][3].

  • Containment: Dike the spill to prevent it from entering waterways, sewers, or basements[3].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry earth, sand, or vermiculite). Do not use combustible materials like sawdust. [4]

  • Collection: Carefully sweep the absorbed mixture into a heavy-duty hazardous waste container.

  • Surface Decontamination: Wash the affected surface twice with copious amounts of soap and water, collecting all wash water for hazardous waste treatment[3].

PPE Lifecycle: Disposal of Contaminated Nitrile Gloves

Laboratory personnel routinely use disposable nitrile gloves when handling arylacetonitriles. While institutional recycling programs for nitrile gloves (such as the Ansell RightCycle™ or Polycarbin programs) are becoming common in biological labs, they cannot be used for chemically contaminated PPE [5].

  • Protocol: Any nitrile glove that has come into direct contact with 2,4,5-trimethoxyphenylacetonitrile must be treated as hazardous chemical waste[6].

  • Causality: Nitrile rubber is highly durable and non-biodegradable[7]. Because the chemical is toxic and environmentally persistent, recycling these gloves would introduce toxic contaminants into the recycled material stream. They must be segregated into solid hazardous waste bins for incineration.

Waste Workflow Visualization

The following diagram illustrates the critical decision pathways for managing 2,4,5-trimethoxyphenylacetonitrile waste streams to ensure regulatory compliance and laboratory safety.

G Start 2,4,5-Trimethoxyphenylacetonitrile Waste Generation Liquid Liquid Waste (Reaction mixtures, Rinsate) Start->Liquid Solid Solid Waste (Contaminated PPE, Absorbents) Start->Solid AcidCheck Acidic Stream Present? (pH Check) Liquid->AcidCheck SolidSegregate Double-bag in Solid Hazardous Waste Bin Solid->SolidSegregate Danger STOP: Neutralize Separately (Risk of HCN Gas) AcidCheck->Danger Yes Segregate Segregate in HDPE/Glass Label: Toxic/Combustible AcidCheck->Segregate No Danger->Segregate Post-Neutralization Incineration Licensed High-Temp Incineration (>850°C) with NOx Scrubbers Segregate->Incineration SolidSegregate->Incineration

Workflow for the safe segregation and terminal disposal of arylacetonitrile laboratory waste.

References

  • Nakayama, M., Ohira, S., & Matsui, T. "Synthesis of 5,7-Dihydroxy-2',4',5'-trimethoxyisoflavone and Its 7-Methyl Ether (Robustigenin)." Bulletin of the Chemical Society of Japan, Oxford University Press, 1979. Available at:[Link]

  • Sdfine. "PHENYL ACETONITRILE - GHS Safety Data Sheet." Sdfine Chemicals, 2024. Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Phenylacetonitrile." Thermo Fisher Scientific, 2024. Available at:[Link]

  • Earth Safe PPE. "How to Dispose of Nitrile Gloves?" Earth Safe PPE, 2025. Available at:[Link]

  • Queen's University. "Notice to all Laboratory Staff: Recycling and Disposal of Gloves." Queen's University Environmental Health & Safety, 2024. Available at:[Link]

  • University of Wisconsin–Madison. "Closing the loop: Nitrile glove recycling at UW–Madison laboratories." UW-Madison Office of Sustainability, 2025. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,4,5-Trimethoxyphenylacetonitrile

Handling 2,4,5-Trimethoxyphenylacetonitrile (CAS: 38444-50-7) requires a rigorous, mechanistic approach to laboratory safety. As an aromatic nitrile enriched with electron-donating methoxy groups, this compound presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2,4,5-Trimethoxyphenylacetonitrile (CAS: 38444-50-7) requires a rigorous, mechanistic approach to laboratory safety. As an aromatic nitrile enriched with electron-donating methoxy groups, this compound presents unique toxicological and logistical challenges.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic compliance. By understanding the causality behind each safety requirement, researchers can build self-validating workflows that ensure absolute operational safety, preserve sample integrity, and streamline downstream drug development processes.

Mechanistic Toxicology: Understanding the Threat Profile

To select the correct Personal Protective Equipment (PPE), we must first understand how 2,4,5-Trimethoxyphenylacetonitrile interacts with biological systems. The molecule possesses two critical features:

  • The Trimethoxybenzene Ring: Imparts high lipophilicity, allowing the compound to easily bypass the stratum corneum (the outer layer of skin) and cellular membranes.

  • The Nitrile (-C≡N) Group: While aromatic nitriles are generally more stable than aliphatic nitriles, they can still undergo hepatic metabolism via Cytochrome P450 enzymes. This oxidative dealkylation can form cyanohydrin intermediates, which may spontaneously decompose to release free cyanide ions (CN⁻), leading to the inhibition of cytochrome c oxidase and subsequent cellular hypoxia [1].

Table 1: Quantitative Hazard Summary & Clinical Manifestations

GHS Hazard Class Hazard Code Clinical Manifestation Mechanistic Cause
Acute Toxicity (Oral/Dermal) H302 / H312 Nausea, dizziness, cellular hypoxia Lipophilic systemic absorption and potential cyano-group metabolism.
Acute Toxicity (Inhalation) H332 Respiratory distress, CNS depression Rapid absorption of fine powder across highly vascularized alveolar membranes.
Skin/Eye Irritation H315 / H319 Erythema, corneal inflammation Electrophilic interaction of the nitrile group with mucosal proteins.

| STOT SE 3 | H336 | Upper respiratory tract irritation | Physical deposition of crystalline powder in the respiratory tract. |

ToxicityPathway A 2,4,5-Trimethoxyphenylacetonitrile (Dermal/Inhalation Exposure) B Hepatic CYP450 Metabolism (Oxidative Dealkylation) A->B Systemic Absorption F Direct Tissue Irritation (Skin/Respiratory Tract) A->F Local Contact C Cyanohydrin Intermediate B->C Enzymatic Conversion D Release of Free Cyanide (CN-) C->D Spontaneous Decomposition E Inhibition of Cytochrome c Oxidase (Cellular Hypoxia) D->E Mitochondrial Binding

Fig 1: Proposed toxicological pathway and systemic hazards of aromatic nitriles.

Strategic PPE Matrix: The Causality of Protection

Standard laboratory PPE is insufficient for handling highly lipophilic nitriles. The following matrix outlines the required protective barriers and the scientific rationale validating their use [2].

Table 2: Advanced PPE Specifications

PPE Category Specification Causality / Mechanistic Rationale
Hand Protection Double-layered Nitrile (≥8 mil) or Butyl Rubber gloves. The lipophilic trimethoxybenzene ring accelerates permeation through standard latex. Butyl rubber provides superior breakthrough resistance (>480 mins) against aromatic nitriles.
Respiratory NIOSH N100 particulate respirator or PAPR. Prevents inhalation of fine crystalline dust during weighing. Inhalation bypasses hepatic first-pass metabolism, directly entering systemic circulation.
Eye Protection ANSI Z87.1 Chemical Splash Goggles. Protects against micro-aerosolization. The ocular mucosa is highly vascularized; exposure here mimics intravenous administration.

| Body Protection | Tyvek® suit or chemically resistant, non-woven lab coat. | Standard woven cotton coats trap fine powders, leading to chronic dermal exposure through friction and sweat dissolution. |

Operational Workflow: Self-Validating Handling Protocols

To ensure safety, every operational step must be self-validating—meaning the success of the safety measure is visibly or physically confirmed before proceeding.

Protocol A: Safe Weighing and Material Transfer

Objective: Prevent aerosolization and eliminate the risk of dermal contact during the transfer of the solid powder.

  • Environmental Validation: Activate the chemical fume hood. Self-Validation: Physically verify the digital airflow monitor reads a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Static Dissipation: Fine powders aerosolize via electrostatic repulsion. Place an anti-static ionizer fan inside the hood and use grounded, stainless-steel spatulas.

  • Tare and Containment: Place a secondary containment vessel (e.g., a heavy-bottomed glass beaker) on the analytical balance. Weigh the 2,4,5-Trimethoxyphenylacetonitrile directly into a pre-tared reaction vial located inside this secondary container.

  • Hermetic Sealing: Cap the reaction vial tightly with a PTFE-lined septum before removing it from the fume hood.

  • Immediate Decontamination: Wipe down the balance and spatulas with ethanol (to dissolve the lipophilic compound), followed by a mildly alkaline wash (e.g., 5% sodium carbonate) to neutralize residual traces.

HandlingWorkflow S1 Pre-Operation Verify Hood >100 fpm S2 Don Advanced PPE (Double Nitrile, N100) S1->S2 S3 Material Transfer Anti-Static Spatula S2->S3 S4 Reaction Setup Sealed Containment S3->S4 S5 Decontamination Solvent & Alkaline Wash S4->S5

Fig 2: Step-by-step operational workflow for handling 2,4,5-Trimethoxyphenylacetonitrile.

Spill Response and Disposal Logistics

Improper disposal of nitriles can trigger catastrophic secondary reactions. The most critical rule when handling 2,4,5-Trimethoxyphenylacetonitrile is to never mix it with strong acids . Acidic hydrolysis of nitriles can rapidly evolve lethal Hydrogen Cyanide (HCN) gas [3].

Protocol B: Spill Containment and Neutralization
  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate the immediate 10-foot radius.

  • Containment: Do not sweep the powder, as this generates toxic dust. Instead, gently cover the spill with a damp, chemically inert absorbent pad (moistened with ethanol to suppress dust and dissolve the solid).

  • Collection: Using non-sparking tools, scoop the absorbed material into a rigid, sealable polyethylene container.

  • Surface Neutralization: Wash the spill surface with a 10% sodium hydroxide (NaOH) solution to chemically degrade residual nitrile groups, followed by a thorough water rinse.

Protocol C: Waste Segregation and Disposal
  • Solid Waste: Collect all contaminated PPE, spatulas, and absorbent pads in a dedicated hazardous waste bin labeled: "Toxic Organic Solid - Nitrile Derivative (No Acids)."

  • Liquid Waste: Segregate liquid reaction waste strictly from acidic waste streams. Store in high-density polyethylene (HDPE) carboys. Self-Validation: Use pH strips to confirm the waste stream is neutral or slightly basic (pH 7-9) before sealing.

  • Final Destruction: Route all collected waste to a certified environmental facility for high-temperature incineration (>1000°C). This ensures the complete thermal destruction of the nitrile group into harmless CO₂, H₂O, and NOₓ, preventing environmental persistence.

References

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